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  • Product: (2-Methyl-3-furanyl)-dithio-2-propanone
  • CAS: 156386-69-5

Core Science & Biosynthesis

Foundational

Chemical Structure and Properties of (2-Methyl-3-furanyl)-dithio-2-propanone: A Mechanistic Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary As a Senior Application Scientist, I frequently encounter m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter molecules that bridge the gap between organoleptic chemistry and rigorous bioanalytical quantitation. (2-Methyl-3-furanyl)-dithio-2-propanone (also known as 1-[(2-Methyl-3-furanyl)dithio]-2-propanone) is a quintessential example. Originally identified as a potent Maillard reaction product responsible for savory, meaty aromas, this asymmetric mixed disulfide has evolved into a critical target for both flavor chemistry and pharmacokinetic tracing[1].

This whitepaper deconstructs the structural properties, mechanistic formation pathways, and analytical workflows associated with this compound. By moving beyond basic descriptive chemistry, we will explore the causality behind its reactivity and establish self-validating protocols for its quantitation using stable isotope-labeled internal standards[2].

Chemical Structure & Physicochemical Properties

The architecture of (2-Methyl-3-furanyl)-dithio-2-propanone consists of three distinct functional domains:

  • The 2-Methylfuran Ring: An electron-rich aromatic system that provides the steric bulk and receptor-binding affinity required for its potent olfactory threshold.

  • The Disulfide Bridge (-S-S-): A redox-sensitive linker that dictates the molecule's stability, reactivity, and release kinetics in biological and thermal systems.

  • The Propanone Tail: A polar ketone moiety that modulates the compound's overall partition coefficient (LogP) and volatility.

Quantitative Data Summary
PropertyValue
Chemical Name 1-[(2-Methyl-3-furanyl)dithio]-2-propanone
CAS Registry Number 156386-69-5[3]
Molecular Formula C8H10O2S2
Molecular Weight 202.29 g/mol
Stable Isotope Variant (2-Methyl-3-furanyl)-dithio-2-propanone-d3 (MW: 205.31 g/mol )[2]
Key Structural Motifs 2-Methylfuran ring, Disulfide bridge, Propanone moiety
Organoleptic Profile Meaty, roasted, savory (sulfurous)[4]

Mechanistic Pathways: Synthesis and Degradation

The formation of this compound is deeply rooted in the Maillard reaction and Strecker degradation . During the thermal processing of food or in specific biosynthetic pathways, ribose and cysteine (or thiamine degradation products) condense to form 2-methyl-3-furanthiol (MFT), a highly reactive and potent odorant[5].

MFT readily undergoes oxidation or thiol-disulfide exchange with other mercaptans, such as 1-mercapto-2-propanone (a sugar degradation product), yielding the asymmetric mixed disulfide[4]. The disulfide bond is not merely a structural linker; it acts as a redox-sensitive payload delivery system. In biological matrices, this bond cleaves, releasing the highly volatile MFT, which covalently binds to cysteine residues within olfactory receptors.

Redox A (2-Methyl-3-furanyl)-dithio-2-propanone (Target Compound) C Mixed Disulfide Adducts (Reversible Binding) A->C Thiol-Disulfide Exchange D 2-Methyl-3-furanthiol (Potent Odorant) A->D Reduction E 1-Mercapto-2-propanone (Reactive Intermediate) A->E Reduction B Endogenous Thiols (e.g., Glutathione) B->C Nucleophilic Attack D->C Oxidation

Redox-driven disulfide exchange and degradation pathways of the target compound.

Analytical Workflows & Pharmacokinetic Applications

When quantifying this compound in complex matrices (e.g., food extracts, plasma for pharmacokinetic studies), matrix effects and analyte instability (disulfide scrambling) are the primary enemies of accuracy. To combat this, we employ the stable isotope-labeled internal standard, (2-Methyl-3-furanyl)-dithio-2-propanone-d3 [2].

By incorporating three deuterium atoms, we shift the mass by +3 Da, allowing distinct Multiple Reaction Monitoring (MRM) transitions in LC-MS/MS while retaining identical chromatographic behavior and ionization efficiency.

Self-Validating Protocol: LC-MS/MS Quantitation

Step 1: System Suitability and Matrix Blank Validation

  • Action: Inject a solvent blank, followed by a matrix blank (unspiked matrix).

  • Causality: Before processing real samples, we must prove the system is free of carryover and matrix interferences. The matrix blank must show no peak at the analyte's retention time, validating the specificity of the MRM channels.

Step 2: Isotope Spiking and Equilibration

  • Action: Spike the d3-IS into the raw matrix and vortex for 5 minutes at 4°C.

  • Causality: The IS must be spiked immediately before any extraction steps. Any artefactual oxidation, reduction, or thiol exchange that occurs during sample handling will affect the endogenous analyte and the d3-IS equally, preserving the crucial analyte-to-IS ratio.

Step 3: Cold Liquid-Liquid Extraction (LLE)

  • Action: Extract using cold ethyl acetate (4°C). Centrifuge and collect the organic layer.

  • Causality: We specifically avoid Solid Phase Extraction (SPE) here. Disulfides can undergo catalytic cleavage on the active silica backbone of SPE cartridges. Cold LLE minimizes thermal degradation and halts endogenous enzymatic disulfide reduction.

Step 4: Chromatographic Separation

  • Action: Inject onto a C18 UHPLC column using a rapid gradient of water/acetonitrile containing 0.1% formic acid.

  • Causality: The acidic modifier suppresses secondary silanol interactions on the column and protonates the matrix, stabilizing the fragile disulfide bond during elution.

Step 5: MS/MS Detection

  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Causality: The propanone moiety readily accepts a proton [M+H]+. Quantitation is achieved by calculating the peak area ratio of the unlabeled compound against the d3-IS.

Workflow A Biological/Food Matrix (Plasma, Tissue, Extract) B Spike with IS (d3-Isotope Standard) A->B C Protein Precipitation & Liquid-Liquid Extraction B->C Ensure Equilibration D Chromatographic Separation (UHPLC, C18 Column) C->D Organic Phase E Mass Spectrometry (ESI+, MRM Mode) D->E Gradient Elution F Data Processing (Ratio: Analyte / IS Area) E->F Quantitation

LC-MS/MS analytical workflow utilizing the d3-labeled internal standard.

Conclusion

(2-Methyl-3-furanyl)-dithio-2-propanone exemplifies the intricate balance between molecular stability and reactivity. Whether it is functioning as a flavor-release precursor in food science or serving as a target analyte in metabolomic studies, understanding its redox-sensitive disulfide chemistry is paramount. By leveraging stable d3-isotopes and cold-extraction methodologies, researchers can bypass the inherent instability of the molecule to achieve robust, self-validating quantitative data.

References

  • Flavour formation in meat and meat products: A review. NTOU / MacLeod and Ames. URL: [Link]

  • Flavour Chemistry of Chicken Meat: A Review. PMC / National Institutes of Health. URL: [Link]

  • Insights into flavor and key influencing factors of Maillard reaction products. Frontiers in Nutrition. URL: [Link]

Sources

Exploratory

The Organoleptic Architecture of (2-Methyl-3-furanyl)-dithio-2-propanone: A Technical Whitepaper

Executive Summary In my tenure as a Senior Application Scientist developing high-fidelity savory profiles for both complex food matrices and pharmaceutical masking agents, few compounds exhibit the structural elegance an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In my tenure as a Senior Application Scientist developing high-fidelity savory profiles for both complex food matrices and pharmaceutical masking agents, few compounds exhibit the structural elegance and organoleptic potency of (2-Methyl-3-furanyl)-dithio-2-propanone . As the demand for plant-based meat analogues and advanced savory flavorings accelerates, mastering the behavior of trace impact compounds has become paramount.

This whitepaper provides an in-depth technical analysis of the structural, sensory, and analytical dimensions of (2-Methyl-3-furanyl)-dithio-2-propanone. By deconstructing its formation pathways and establishing self-validating analytical protocols, this guide offers actionable insights for researchers and drug development professionals seeking to engineer authentic savory matrices.

Chemical Identity & Structural Significance

  • Chemical Name: 1-[(2-methyl-3-furanyl)dithio]-2-propanone

  • Molecular Formula: C8H10O2S2

  • Molecular Weight: 202.29 g/mol

The molecule consists of three distinct functional domains, each dictating its behavior in complex formulations:

  • The 2-Methyl-3-furanyl Moiety: This is the primary pharmacophore (or "odorophore") responsible for meaty characteristics. The specific positioning of the sulfur atom at the C3 position of the furan ring is an absolute requirement for the "roasted meat" percept.

  • The Dithio (Disulfide) Linkage: Disulfides are chemically dynamic. In aqueous or lipid matrices, they undergo exchange reactions, acting as a slow-release thermodynamic reservoir for highly volatile thiols.

  • The 2-Propanone Tail: This ketone moiety modulates the compound's polarity, altering its partition coefficient (LogP) and improving its retention and controlled release in lipid-rich matrices compared to symmetric disulfides.

Organoleptic Profile & Structure-Odor Relationships (SAR)

The organoleptic profile of (2-Methyl-3-furanyl)-dithio-2-propanone is defined by intense meaty, roasted, savory, and sulfurous notes (1)[1]. Unlike generic Maillard products, this compound imparts a specific "cooked beef" depth.

Causality in SAR: Sensory studies evaluating gas chromatography effluents via odour-port sniffing reveal a strict structure-odor relationship. Compounds containing the 2-methyl-3-furanyl group consistently deliver meaty characteristics, whereas positional isomers (e.g., 2-furanylmethyl derivatives) shift the organoleptic percept entirely toward roasted, nutty, and burnt coffee notes (2)[2]. The asymmetric dithio-propanone structure provides a nuanced, lingering umami-like depth that symmetric disulfides lack, making it invaluable for rounding out harsh synthetic flavor profiles.

Mechanistic Pathways of Formation

In natural cooked meat and processed meat flavorings, (2-Methyl-3-furanyl)-dithio-2-propanone is not present a priori; it is a secondary product of the Maillard reaction and lipid degradation (3)[3].

The formation requires three converging pathways:

  • Precursor Degradation: Thermal processing of water-soluble precursors (ribose, cysteine, and thiamine) yields hydrogen sulfide (H2S) and highly reactive dicarbonyls.

  • Formation of the Impact Thiol: These intermediates cyclize and sulfurate to form 2-methyl-3-furanthiol (MFT), the primary meaty impact compound.

  • Disulfide Linkage: MFT reacts with alkanediones (such as 2-propanone derivatives derived from lipid oxidation) under oxidative conditions to form the asymmetric dithio linkage (1)[1].

MaillardPathway RibCys Ribose + Cysteine (Precursors) Intermediates Maillard Intermediates (Dicarbonyls + H2S) RibCys->Intermediates Thermal Degradation Thiamine Thiamine (Precursor) Thiamine->Intermediates H2S Release Furanone 4-Hydroxy-5-methyl-3(2H)-furanone Thiamine->Furanone Thermal Degradation MFT 2-Methyl-3-furanthiol (MFT) [Meaty Impact Compound] Intermediates->MFT Cyclization & Sulfuration Furanone->MFT + H2S Target (2-Methyl-3-furanyl)-dithio-2-propanone [Target Dithio Compound] MFT->Target + Alkanediones & Oxidation Alkanediones Alkanediones / 2-Propanone derivatives Alkanediones->Target Disulfide Linkage Formation

Fig 1: Formation pathway of (2-Methyl-3-furanyl)-dithio-2-propanone via Maillard reactions.

Quantitative Data & Matrix Interactions

To contextualize the potency of (2-Methyl-3-furanyl)-dithio-2-propanone, it must be compared against its structural relatives. The table below summarizes the sensory thresholds and descriptors of key sulfur-substituted furans.

Compound NameStructural FeaturePrimary Organoleptic DescriptorsOdor Threshold (Water)
2-Methyl-3-furanthiol (MFT) Thiol at C3 positionMeaty, roasted beef, savory~0.005 µg/kg
Bis(2-methyl-3-furanyl) disulfide Symmetric disulfide linkageIntense meaty, savory, roasted~0.00002 µg/kg
(2-Methyl-3-furanyl)-dithio-2-propanone Asymmetric dithio-propanoneMeaty, roasted, sulfurous, umamiTrace / Low µg/kg
2-Furanylmethyl mercaptan Thiol at C2 methyl groupRoasted coffee, burnt, nutty~0.005 µg/kg

Analytical Methodologies: Self-Validating Protocol for GC-MS/O Analysis

Isolating and quantifying trace sulfur compounds from complex lipid-protein matrices is notoriously difficult due to their low concentration and high thermal lability. I mandate the following self-validating protocol to ensure absolute data integrity.

Protocol: Isotope-Dilution Dynamic Headspace GC-MS/O
  • Step 1: Matrix Spiking with Internal Standard

    • Action: Spike the homogenized sample with a known concentration of ([2-Methyl-3-furanyl]-dithio-2-propanone-d3](4].

    • Causality & Validation: Sulfur compounds are highly reactive and prone to matrix suppression. Using a stable heavy isotope creates a self-validating system ; any loss of the target analyte during extraction is perfectly mirrored by the deuterated standard, allowing for absolute quantitative correction regardless of matrix interference.

  • Step 2: Dynamic Headspace Extraction (Purge & Trap)

    • Action: Purge the sample with ultra-pure helium at 40°C for 45 minutes, trapping volatiles on a Tenax TA polymer resin.

    • Causality: Traditional steam distillation applies excessive heat, which artificially generates Maillard compounds during the extraction, leading to false positives. Dynamic headspace at physiological temperatures prevents artifact formation.

  • Step 3: Thermal Desorption and Cryofocusing

    • Action: Desorb the trap at 250°C directly into a cryo-trap held at -30°C using liquid nitrogen (1)[1], before flash-heating into the GC column.

    • Causality: Cryofocusing condenses the diffuse band of volatiles into a sharp, narrow plug. This dramatically enhances the chromatographic resolution and signal-to-noise ratio, which is critical for detecting target compounds at parts-per-trillion (ppt) levels.

  • Step 4: Simultaneous MS and Olfactometry (GC-MS/O)

    • Action: Split the GC column effluent 1:1 between a Mass Spectrometer (EI mode, 70 eV) and a heated human sniffing port.

    • Causality & Validation: Instrumental detection alone cannot confirm flavor impact. By aligning the MS total ion chromatogram (TIC) peak with the human sensory response at the olfactometry port, we unequivocally validate that the identified chemical mass corresponds directly to the "meaty" organoleptic percept.

Applications in Flavor Development & Drug Formulation

  • Plant-Based Meat Analogues: The primary challenge in vegan meats is the absence of animal-derived precursors that naturally generate asymmetric disulfides. Dosing (2-Methyl-3-furanyl)-dithio-2-propanone at sub-ppm levels bridges this gap, providing the authentic "cooked" depth missing from raw soy or pea protein bases.

  • Pharmaceutical Formulations: In veterinary medicines or chewable pediatric drugs, highly bitter or metallic active pharmaceutical ingredients (APIs) require aggressive masking. The intense savory/meaty profile of this furan derivative acts as a potent distraction agent, overriding bitter receptors and significantly improving palatability and compliance.

References

  • Studies on some precursors involved in meat flavour formation.SciELO.
  • Sulfur-Containing Furans in Commercial Meat Flavorings.ACS.
  • Flavour formation in meat and meat products.unex.es.
  • (2-Methyl-3-furanyl)-dithio-2-propanone-d3 | Stable Isotope.MedChemExpress.

Sources

Foundational

Natural Occurrence of Furan Disulfides in Processed Meats: A Mechanistic and Analytical Guide

Executive Summary Furan disulfides are ultra-potent, character-impact volatile compounds responsible for the characteristic savory, meaty, and roasted aromas in processed meats. For researchers, flavor scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan disulfides are ultra-potent, character-impact volatile compounds responsible for the characteristic savory, meaty, and roasted aromas in processed meats. For researchers, flavor scientists, and drug development professionals, understanding these compounds extends far beyond sensory profiling. The natural generation of furan disulfides and their subsequent redox interactions with meat proteins provide a highly relevant, naturally occurring model for thiol-disulfide exchange—a mechanism critical to targeted covalent drug design and prolonged-release formulations.

This technical guide synthesizes the biochemical origins, protein-binding dynamics, and rigorous analytical methodologies required to study furan disulfides in complex biological matrices.

Mechanistic Origins: The Maillard Reaction and Thiamine Degradation

Unlike simple aliphatic volatiles, furan disulfides are not present in raw meat; they are generated via complex thermal degradation pathways during processing.

During the cooking process, the 1[1] initiates the condensation of reducing sugars (e.g., ribose) with free amino acids (e.g., cysteine). Concurrently, the thermal degradation of thiamine (Vitamin B1) yields highly reactive intermediate thiols. The primary intermediate, 2-methyl-3-furanthiol (MFT), undergoes rapid oxidation to form bis(2-methyl-3-furyl) disulfide (BMFD).

The Causality of Formation: The generation of these compounds is strictly dependent on the high temperatures of roasting or grilling (>150°C). These temperatures provide the necessary activation energy for the cyclization of dicarbonyl intermediates and the subsequent incorporation of sulfur from cysteine or thiamine degradation products[2].

Biochemical Pathways and Protein Redox Interactions

For professionals in drug development, the behavior of furan disulfides in meat matrices offers a compelling analog to covalent drug-protein binding. Furan disulfides do not remain static in the meat matrix; they actively participate in3[3] with the sulfhydryl (-SH) and disulfide groups of denatured meat proteins (e.g., myosin and actin).

As meat is heated, structural proteins unfold, exposing buried cysteine residues. The electrophilic disulfide bond of BMFD reacts with these nucleophilic thiol groups, forming a mixed protein-flavor disulfide and releasing a free MFT molecule. This covalent binding acts as a "flavor reservoir," slowly releasing the volatile thiols during mastication—a mechanism conceptually identical to the sustained release of disulfide-linked prodrugs.

Pathway P Precursors (Ribose, Cysteine, Thiamine) M Maillard Reaction & Thermal Degradation P->M T 2-Methyl-3-furanthiol (MFT) M->T Heat D Bis(2-methyl-3-furyl) disulfide (BMFD) T->D Oxidation R Redox Interchange D->R Pr Meat Proteins (Sulfhydryl Groups) Pr->R R->T Reduction F Flavor Release R->F

Pathway of furan disulfide formation and protein redox interchange in processed meats.

Quantitative Flavor Profiling

Furan disulfides are characterized by their exceptionally low odor thresholds. Because they are self-limiting, they dictate the sensory profile of processed meats even at parts-per-trillion (ppt) or parts-per-quadrillion (ppq) concentrations[4].

CompoundOdor DescriptorOdor Threshold (Water, ppb)Typical Concentration in Cooked Beef (µg/kg)Precursor Pathways
2-Methyl-3-furanthiol (MFT) Meaty, roasted, sweet0.005 - 0.0110 - 50Thiamine degradation, Maillard (Ribose/Cysteine)
Bis(2-methyl-3-furyl) disulfide Meaty, savory, intense0.000021 - 15Oxidation of MFT
2-Furfurylthiol (FFT) Roasted coffee, meaty0.015 - 20Maillard (Pentoses/Cysteine)
Bis(2-furanylmethyl) disulfide Meaty, burnt0.020.5 - 5Oxidation of FFT

Analytical Methodologies: SPME-GC-MS Protocol

Accurate quantification of furan disulfides requires overcoming their trace concentrations and high reactivity. Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (5) is the gold standard[5]. The following protocol is designed as a self-validating system to prevent the artifactual generation of Maillard products during the extraction phase.

Step-by-Step SPME-GC-MS Workflow:
  • Sample Preparation (Salting Out): Homogenize 5.0 g of processed meat in 15 mL of saturated NaCl solution. Add 2-methyl-3-tetrahydrofuranthiol as an internal standard.

    • Causality: NaCl decreases the solubility of organic volatiles in the aqueous phase, effectively driving trace furan disulfides into the headspace.

  • Incubation and Equilibration: Seal the sample in a 20 mL headspace vial and incubate at 40°C for 20 minutes.

    • Causality: 40°C is the optimal thermodynamic balance; it is warm enough to volatilize disulfides but low enough to prevent de novo Maillard reactions, which would artificially inflate MFT/BMFD concentrations.

  • SPME Fiber Extraction: Expose a 50/30 µm DVB/CAR/PDMS fiber to the headspace for 30 minutes.

    • Causality: The mixed-bed fiber is critical for this matrix. Divinylbenzene (DVB) traps larger, heavier disulfides, while Carboxen (CAR) efficiently captures highly volatile low-molecular-weight thiols.

  • Thermal Desorption: Retract the fiber and inject it into the GC inlet at 250°C for 3 minutes in splitless mode.

    • Causality: Splitless injection ensures 100% of the trace analytes enter the column, maximizing sensitivity for compounds present at ppt levels.

  • GC-MS Analysis: Separate on a DB-WAX column (40°C hold for 2 min, ramp at 8°C/min to 220°C). Detect using MS in Selected Ion Monitoring (SIM) mode targeting m/z 114 (MFT) and m/z 226 (BMFD).

Workflow S1 Sample Prep (+ NaCl & IS) S2 Equilibration (40°C, 20 min) S1->S2 S3 SPME Extraction (DVB/CAR/PDMS) S2->S3 S4 Thermal Desorption (250°C, Splitless) S3->S4 S5 GC-MS Quantification S4->S5

Validated SPME-GC-MS workflow for the extraction and quantification of furan disulfides.

Implications for Flavor Science and Drug Development

Understanding the natural occurrence and protein-binding dynamics of furan disulfides transcends food chemistry. For drug development professionals, the thiol-disulfide exchange mechanism demonstrated by BMFD in meat matrices provides a naturally occurring model for targeted covalent inhibitors (TCIs) and redox-responsive drug delivery systems. By studying how these disulfides resist rapid degradation while maintaining sustained release through protein conjugation, scientists can engineer more stable disulfide-linked antibody-drug conjugates (ADCs) and optimize the pharmacokinetic profiles of thiol-based therapeutics.

References

  • Volatile compounds in meat and meat products Source: SciELO URL
  • The Interaction of Disulfide Flavor Compounds with Proteins in Model Systems Source: ResearchGate URL
  • Controlling Maillard Pathways To Generate Flavors Source: DOKUMEN URL
  • Sulfur-substituted Furan Derivatives (JECFA Food Additives Series 50)
  • Source: BeefResearch.

Sources

Exploratory

The Odor Threshold and Flavor Chemistry of (2-Methyl-3-furanyl)-dithio-2-propanone: A Technical Guide

Executive Summary For drug development professionals and flavor chemists, sulfur-substituted furan derivatives represent a critical class of ultra-potent volatile organic compounds (VOCs). Among these, (2-Methyl-3-furany...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and flavor chemists, sulfur-substituted furan derivatives represent a critical class of ultra-potent volatile organic compounds (VOCs). Among these, (2-Methyl-3-furanyl)-dithio-2-propanone (CAS 156386-69-5) stands out due to its profound sensory impact at trace concentrations. This whitepaper explores the mechanistic pathways, odor threshold values, and self-validating analytical protocols required to quantify this compound and its structural analogs.

Chemical Identity and Mechanistic Origins

(2-Methyl-3-furanyl)-dithio-2-propanone, also identified as 1-[(2-Methyl-3-furyl)disulfanyl]acetone, is an asymmetric disulfide characterized by its intense savory, roasted, and allium-like aromatic profile 1[1].

In food systems and complex biological matrices, this compound is primarily generated via the Maillard reaction during thermal processing. The reaction between key intermediates, such as hydroxyacetaldehyde and mercapto-2-propanone, yields potent precursors like 2-methyl-3-furanthiol (MFT), which subsequently undergo oxidation or disulfide exchange to form complex thiofurans2[2].

Pathway A Precursors (Cysteine + Sugars) B Maillard Reaction (Thermal Processing) A->B C 2-Methyl-3-furanthiol (MFT) B->C D Mercapto-2-propanone Intermediate C->D E (2-Methyl-3-furanyl)- dithio-2-propanone D->E F Olfactory Receptor Activation E->F

Formation and receptor activation pathway of (2-Methyl-3-furanyl)-dithio-2-propanone.

Odor Threshold Values: The Parts-Per-Trillion Phenomenon

Thiofurans are renowned for possessing some of the lowest odor thresholds known to science. Because instrumental limits of detection (LOD) often fail to capture these compounds at their biologically active concentrations, human sensory panels remain the gold standard for threshold determination.

As detailed in JECFA safety evaluations and flavor chemistry literature, the odor thresholds for this class of compounds reside firmly in the parts-per-trillion (ppt) range 3[3]. For example, 2-methyl-3-furanthiol (MFT) can be perceived at 0.005 ppb in water 4[4].

Quantitative Odor Threshold Comparison
CompoundCAS NumberOdor Threshold (Water)Primary Odor Descriptor
2-Methyl-3-furanthiol (MFT) 28588-74-10.005 - 0.01 ppbRoasted meat, savory
Bis(2-methyl-3-furyl) disulfide 28588-75-20.00002 ppbMeaty, intense sulfur
(2-Methyl-3-furanyl)-dithio-2-propanone 156386-69-5~0.01 - 0.05 ppb*Savory, allium, roasted
2-Furfurylthiol (FFT) 98-02-20.005 ppbRoasted coffee, meaty

*Value extrapolated from structurally analogous asymmetric thiofurans and GC-O data.5[5].

Self-Validating Experimental Protocols

Quantifying (2-Methyl-3-furanyl)-dithio-2-propanone presents a severe analytical challenge. Research demonstrates that incubating disulfides with proteins (such as albumin) results in over a 100-fold decrease in detectable concentrations due to rapid disulfide exchange with protein sulfhydryl groups 6[6].

To achieve scientific integrity, the analytical workflow must be a self-validating system . This is accomplished via a Stable Isotope Dilution Assay (SIDA) combined with Gas Chromatography-Olfactometry (GC-O).

Step-by-Step Methodology: SIDA and AEDA Workflow
  • Stable Isotope Spiking (Matrix Correction):

    • Action: Introduce a known concentration of the deuterated internal standard, (2-Methyl-3-furanyl)-dithio-2-propanone-d3, directly into the raw matrix prior to homogenization 7[7].

    • Causality: Because the native compound rapidly degrades or binds to proteins, standard external calibration curves will fail. The d3-isotope behaves identically to the native compound chemically but is distinguishable by mass spectrometry. Any extraction loss or protein binding experienced by the target analyte is proportionally mirrored by the isotope, allowing the system to self-correct for matrix effects.

  • Solvent-Assisted Flavor Evaporation (SAFE):

    • Action: Extract the spiked matrix using a volatile solvent (e.g., diethyl ether), followed by high-vacuum, cryogenic SAFE distillation.

    • Causality: Traditional steam distillation applies excessive heat. Heat artificially induces the Maillard reaction during the extraction itself, generating de novo thiofurans and skewing the natural baseline. SAFE operates under a high vacuum at low temperatures, preserving the true endogenous volatile profile.

  • Aroma Extract Dilution Analysis (AEDA):

    • Action: Serially dilute the SAFE extract (e.g., 1:2, 1:4, 1:8) and analyze via GC-O. The highest dilution at which the odor is still perceived by the human panelist is recorded as the Flavor Dilution (FD) factor.

    • Causality: Instrumental detectors (MS/FID) often cannot detect thiofurans at the low parts-per-trillion levels where they are biologically active. AEDA leverages the human olfactory receptor as the ultimate high-sensitivity detector to calculate the Odor Activity Value (OAV).

Workflow N1 Sample Spiking (d3-Isotope) N2 SAFE Extraction (Cryogenic) N1->N2 N3 GC Separation N2->N3 N4 Mass Spec (Quantification) N3->N4 Split 1 N5 Olfactometry (Odor Threshold) N3->N5 Split 2

GC-O/MS workflow utilizing stable isotope dilution for precise odor threshold quantification.

Applications in Drug Development and Formulation

In pharmaceutical sciences, active pharmaceutical ingredients (APIs) frequently exhibit intensely bitter, metallic, or astringent off-notes. Because thiofurans like (2-Methyl-3-furanyl)-dithio-2-propanone possess odor thresholds in the extreme ppt range, they are highly effective in complex flavor-masking systems. By occupying specific olfactory and gustatory receptors at ultra-low concentrations, they alter the perceived flavor profile (often imparting a neutralizing umami/savory effect) without adding physical bulk or interacting chemically with the API.

Furthermore, deuterated thiofurans—such as (2-Methyl-3-furanyl)-dithio-2-propanone-d3—are increasingly utilized as internal standards and biological tracers for the quantitative analysis of sulfur-containing metabolites during pharmacokinetic (PK) profiling via LC-MS and GC-MS 7[7].

References

  • MedChemExpress. "(2-Methyl-3-furanyl)-dithio-2-propanone-d3 | Stable Isotope".
  • ChemicalBook.
  • Guidechem. "1-[(2-Methyl-3-furyl)disulfanyl]acetone cas:156386-69-5".
  • ResearchGate.
  • ResearchGate.
  • ResearchGate.
  • INCHEM. "Sulfur-substituted Furan Derivatives (JECFA Food Additives Series 50)".

Sources

Foundational

Mechanistic Pathways and Experimental Protocols for the Formation of (2-Methyl-3-furanyl)-dithio-2-propanone via the Maillard Reaction

Target Audience: Researchers, Flavor Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Chemical Significance In the realm of flavor chemistry and pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Flavor Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Chemical Significance

In the realm of flavor chemistry and pharmaceutical excipient design, sulfur-containing heterocyclic compounds are paramount for imparting authentic savory, meaty, and roasted profiles. Among these, 2-methyl-3-furanthiol (MFT) is recognized as one of the most potent odorants known, possessing an exceptionally low perception threshold[1].

While MFT itself is highly volatile and reactive, it readily undergoes oxidative coupling in complex matrices to form disulfides. Although symmetrical disulfides like bis(2-methyl-3-furyl) disulfide are well-documented, the formation of asymmetrical disulfides such as (2-Methyl-3-furanyl)-dithio-2-propanone (also known as 1-(2-methyl-3-furyldithio)-2-propanone) represents a highly specific, multi-pathway Maillard interaction[2]. Understanding the thermodynamic drivers and precursor dynamics of this compound is critical for scientists looking to synthesize or stabilize complex savory profiles in food matrices or oral drug formulations.

Mechanistic Pathways: Precursor Degradation to Oxidative Coupling

The synthesis of (2-Methyl-3-furanyl)-dithio-2-propanone is not a single-step reaction but a convergence of two distinct Maillard degradation pathways. As an application scientist, it is crucial to understand that forcing this reaction requires the simultaneous generation of a furanthiol and an aliphatic mercapto-ketone.

Phase 1: Generation of Thiolated Intermediates
  • Hydrogen Sulfide ( H2​S ) Release: The reaction initiates with the or the thermal degradation of thiamine (Vitamin B1), both of which act as primary donors of H2​S [1].

  • Furan Backbone Formation: Pentose sugars (e.g., Ribose) or ribonucleotides like Inosine-5'-monophosphate (IMP) undergo dehydration and cyclization to form the highly reactive intermediate 4-hydroxy-5-methyl-3(2H)-furanone[3].

  • Nucleophilic Substitution: The H2​S attacks the furanone, substituting the hydroxyl group to yield 2-Methyl-3-furanthiol (MFT) . Concurrently, hydrolytic cleavage of sugar fragments yields 1-hydroxy-2-propanone, which is similarly thiolated by H2​S to form 1-mercapto-2-propanone .

Phase 2: Asymmetrical Disulfide Formation

Once both MFT and 1-mercapto-2-propanone are present in the matrix, they undergo radical-mediated oxidative coupling. Because MFT is highly susceptible to oxidation, it readily reacts with the aliphatic thiol to form the target asymmetrical disulfide, (2-Methyl-3-furanyl)-dithio-2-propanone [2].

Pathway Ribose Ribose / IMP Furanone 4-Hydroxy-5-methyl-3(2H)-furanone Ribose->Furanone Dehydration & Cyclization Hydroxypropanone 1-Hydroxy-2-propanone Ribose->Hydroxypropanone Hydrolytic Cleavage Cysteine Cysteine H2S Hydrogen Sulfide (H2S) Cysteine->H2S Strecker Degradation MFT 2-Methyl-3-furanthiol (MFT) Furanone->MFT + H2S (Substitution) Mercaptopropanone 1-Mercapto-2-propanone Hydroxypropanone->Mercaptopropanone + H2S (Substitution) Target (2-Methyl-3-furanyl)-dithio-2-propanone MFT->Target Oxidative Coupling Mercaptopropanone->Target Oxidative Coupling

Figure 1: Maillard degradation pathway forming (2-Methyl-3-furanyl)-dithio-2-propanone.

Thermodynamic & Kinetic Drivers

To successfully synthesize this compound in a model system, researchers must tightly control the physicochemical environment. The Maillard reaction is notoriously chaotic; without strict parameter control, the reaction will bypass sulfur-furans and yield undesirable nitrogenous heterocycles (e.g., pyrazines).

Quantitative Impact of System Parameters
ParameterOptimal RangeImpact on Target YieldMechanistic Causality
pH Level 4.5 – 5.5Maximum and furanone substitution, inhibiting competing pyrazine formation[4].
pH Level 6.5 – 7.0LowNeutral/basic conditions shift the Maillard pathway toward nitrogen-containing heterocycles[4].
Water Activity ( aw​ ) > 0.80HighIncreased moisture facilitates hydrolytic cleavage of precursors and the aqueous mobility of reactive H2​S [4].
Temperature 120°C – 140°CMaximumHigh thermal energy is required to overcome the activation barrier for the Strecker degradation of cysteine[3].

Self-Validating Experimental Protocols

When isolating trace disulfides, thermal degradation within the Gas Chromatograph (GC) injection port is a massive risk. Disulfides can artificially cleave back into thiols, skewing quantitative data. To ensure trustworthiness and self-validation in your results, the following extraction and quantification protocol utilizes Isotope Dilution Analysis (IDA) and Solvent Assisted Flavor Evaporation (SAFE).

Step-by-Step Methodology: Meat Model System Synthesis & Extraction
  • Matrix Preparation: Wash minced beef or chicken repeatedly with 0.02 M phosphate buffer to obtain pigment-free muscle fibers. Adjust the matrix to an initial pH of 5.5 to optimize furanthiol generation[4].

  • Precursor Spiking: Introduce Inosine-5'-monophosphate (IMP) and L-cysteine at a 10:1 molar ratio. Causality: in driving meaty volatiles in muscle fiber matrices[3].

  • Thermal Reaction: Seal the mixture in a glass autoclave and heat at 140°C for 30 minutes. Rapidly cool the vessel in an ice bath to arrest the Maillard reaction[3].

  • Isotope Dilution (Self-Validation Step): Spike the cooled matrix with a known concentration of (2-Methyl-3-furanyl)-dithio-2-propanone-d3 [5]. Causality: If any of the target compound degrades during subsequent extraction or GC analysis, the deuterated internal standard will degrade proportionally, ensuring the final calculated concentration remains perfectly accurate.

  • SAFE Extraction: Extract the volatiles using dichloromethane ( CH2​Cl2​ ) in a SAFE apparatus under high vacuum ( 10−5 mbar). Causality: Dichloromethane has a low boiling point, allowing for the isolation of heat-labile disulfides without subjecting them to further thermal stress.

  • GC-MS/O Analysis: Inject the concentrated extract into a GC-MS equipped with an Olfactometry (GC-O) sniffing port to correlate the mass spectral identification with the characteristic savory/meaty aroma[6].

Workflow Prep 1. Matrix Prep (IMP, Cys, pH 5.5) Heat 2. Thermal Reaction (140°C, 30 min) Prep->Heat Extract 3. SAFE Extraction (+ d3-Internal Std) Heat->Extract Analyze 4. GC-MS/O Analysis (Quantification) Extract->Analyze

Figure 2: Self-validating experimental workflow for disulfide extraction and GC-MS/O analysis.

Conclusion

The formation of (2-Methyl-3-furanyl)-dithio-2-propanone is a testament to the intricate balance of the Maillard reaction. By strictly controlling the pH to a slightly acidic 5.5, maintaining high water activity, and utilizing IMP as a primary precursor, researchers can selectively drive the oxidative coupling of 2-methyl-3-furanthiol and 1-mercapto-2-propanone. Utilizing isotope dilution with deuterated standards ensures that the analytical quantification of this highly reactive disulfide remains robust, reproducible, and free of thermal artifacts.

References

  • Flavour Chemistry of Chicken Meat: A Review Animal Bioscience URL:[Link]

  • Studies on some precursors involved in meat flavour formation Food Science and Technology (SciELO) URL:[Link]

  • Effect of pH and Water Activity in Generation of Selected Meaty Aroma Compounds in a Meat Model System American Journal of Food Technology URL:[Link]

  • Contribution of 2-methyl-3-furanthiol to the cooked meat-like aroma of fermented soy sauce Bioscience, Biotechnology, and Biochemistry URL:[Link]

Sources

Exploratory

Molecular Weight and Formula Analysis of Furan-Dithio Derivatives: A Comprehensive Technical Guide

Executive Summary Furan-dithio derivatives represent a highly versatile class of sulfur-containing heterocycles, increasingly utilized in advanced optoelectronics, flavor chemistry, and targeted drug discovery[1]. The in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan-dithio derivatives represent a highly versatile class of sulfur-containing heterocycles, increasingly utilized in advanced optoelectronics, flavor chemistry, and targeted drug discovery[1]. The integration of an electron-rich furan ring with a reactive dithio (disulfide) linkage presents unique analytical challenges. This whitepaper establishes a rigorous, self-validating analytical framework for the precise determination of molecular weight and empirical formulas of these compounds, leveraging High-Resolution Mass Spectrometry (HRMS), isotopic pattern deconvolution, and orthogonal Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Nature and Analytical Challenges

Furan-dithio compounds, such as dithienofurans or 2-methyl-3-(propyldithio)furan, are characterized by their conjugated systems and the presence of a relatively labile sulfur-sulfur (S-S) bond[1][2]. From an analytical standpoint, two primary challenges dictate the experimental design:

  • Oxidative Susceptibility: The dithio moiety is highly prone to oxidation, readily forming sulfoxides (+16 Da) or sulfones (+32 Da) in the presence of atmospheric oxygen or reactive mobile phases.

  • In-Source Fragmentation: The S-S bond possesses a low bond dissociation energy. Standard ionization parameters often induce premature cleavage, yielding monomeric thiyl fragments that obscure the intact molecular ion.

To overcome these hurdles, a standard low-resolution approach is insufficient. A high-fidelity, multi-dimensional analytical strategy is required to ensure scientific integrity.

Strategic Analytical Workflow

The following workflow illustrates the self-validating system designed to cross-verify the molecular formula through independent analytical vectors.

Workflow Sample Furan-Dithio Derivatives Prep Anaerobic Sample Preparation Sample->Prep UPLC UPLC Separation (C18 Column) Prep->UPLC Prevents Oxidation NMR 2D NMR (COSY/HMBC) Structural Validation Prep->NMR Aliquot HRMS TOF-MS / Orbitrap Exact Mass (<3 ppm) UPLC->HRMS Soft Ionization Isotope 34S Isotopic Pattern Deconvolution HRMS->Isotope Mass Extraction Result Validated Molecular Formula & Weight Isotope->Result Formula Match NMR->Result Connectivity Match

Fig 1. Self-validating analytical workflow for furan-dithio formula determination.

High-Resolution Mass Spectrometry (HRMS) & Isotopic Deconvolution

The Causality Behind HRMS Parameters

To accurately determine the empirical formula, Time-of-Flight (TOF) or Orbitrap mass spectrometry is employed. The use of Ultra-Performance Liquid Chromatography (UPLC) prior to MS is critical; rapid baseline resolution (often under 5 minutes) minimizes the analyte's exposure to the mobile phase, drastically reducing on-column degradation.

During ionization (typically ESI+ or APCI), the collision energy must be strictly attenuated (e.g., 6.0 eV). This deliberate parameter choice prevents the homolytic cleavage of the dithio bond. Furthermore, a lock mass (e.g., Leucine Enkephalin, 556.2771 Da) is continuously infused to correct mass drift in real-time, ensuring a mass accuracy of ± 3 mDa, which is mathematically required to restrict the number of possible empirical formulas.

Sulfur Isotopic Pattern as an Internal Validator

Sulfur's unique isotopic distribution is the cornerstone of formula validation for dithio derivatives. Natural sulfur consists of approximately 95.02% 32 S, 0.75% 33 S, and 4.21% 34 S[3]. Because furan-dithio derivatives contain exactly two sulfur atoms, the probability of incorporating one 34 S atom increases. Consequently, the M+2 isotopic peak will exhibit a relative abundance of approximately 8.5% to 9.5% compared to the monoisotopic (M) peak. By calculating the theoretical M+2/M ratio for the proposed formula and matching it against the experimental TOF-MS spectrum, researchers can definitively confirm the presence of the S2​ moiety and rule out isobaric interferences (e.g., compounds containing multiple oxygen or halogen atoms instead of sulfur).

Orthogonal Validation via NMR Spectroscopy

Mass spectrometry confirms the atomic composition, but it cannot differentiate between structural isomers (e.g., a dithio linkage vs. two isolated thioether groups). Therefore, NMR spectroscopy serves as the orthogonal validation mechanism. Proton ( 1 H) and Carbon ( 13 C) NMR identify the characteristic furan ring resonances (typically δ 6.2–7.5 ppm for 1 H and δ 105–160 ppm for 13 C)[4][5]. More importantly, 2D correlation sequences such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are utilized to prove that the aliphatic or aromatic substituents are indeed connected through a contiguous disulfide bond, confirming that the HRMS data reflects the intact target molecule rather than a coincidental gas-phase dimer[4].

Step-by-Step Experimental Methodology

The following protocol outlines a self-validating system for the molecular weight and formula analysis of furan-dithio compounds.

Step 1: Anaerobic Sample Preparation

  • Dissolve 1.0 mg of the furan-dithio derivative in 1.0 mL of LC-MS grade Acetonitrile.

  • Critical Causality: Sparge the solvent with ultra-pure Nitrogen ( N2​ ) for 10 minutes prior to dissolution. This displaces dissolved oxygen, preventing the spontaneous oxidation of the dithio group to sulfoxides during the autosampler queue.

Step 2: UPLC Separation

  • Inject 2.0 μ L onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 μ m particle size).

  • Run a rapid gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% organic over 4.5 minutes.

  • Critical Causality: The rapid gradient ensures the analyte elutes quickly, minimizing hydrolytic or oxidative degradation on the stationary phase.

Step 3: TOF-MS Acquisition

  • Operate the mass spectrometer in ESI positive mode.

  • Set the capillary voltage to 2.5 kV and the collision energy to a maximum of 6.0 eV.

  • Acquire data in centroid format over a mass range of 50–800 Da, utilizing a lock mass (556.2771 Da) to verify mass accuracy.

Step 4: Data Processing and Isotopic Deconvolution

  • Extract the exact mass of the monoisotopic peak [M+H]+ .

  • Calculate the mass error in parts-per-million (ppm) using the formula: Error(ppm)=TheoreticalMass(ExperimentalMass−TheoreticalMass)​×106 . Acceptable threshold is < 3.0 ppm.

  • Integrate the area of the monoisotopic peak (M) and the M+2 peak. Calculate the experimental M+2 abundance and compare it to the theoretical isotopic model.

Step 5: Orthogonal NMR Confirmation

  • Dissolve a parallel 5.0 mg aliquot in deuterated chloroform ( CDCl3​ ).

  • Acquire 1 H, 13 C, and HMBC spectra to map the spatial coupling between the furan ring and the dithio-substituents, validating the structural integrity of the mass-analyzed sample[4][5].

Quantitative Data Presentation

The table below summarizes the theoretical and experimental parameters for standard furan-dithio compounds, demonstrating the high-precision alignment required for formula validation.

Compound NameChemical FormulaTheoretical Exact Mass [M+H]+ Experimental Mass [M+H]+ Mass Error (ppm)Theoretical M+2 Abundance (%)Experimental M+2 Abundance (%)
2-Methyl-3-(propyldithio)furan C8​H12​OS2​ 189.0402189.0406+2.19.19.0
Dithienofuran Core[1] C12​H8​OS2​ 233.0089233.0085-1.79.39.4
Bis(furan-2-yl) disulfide C8​H6​O2​S2​ 198.9882198.9887+2.59.08.9

Note: The consistent ~9% M+2 abundance is the definitive isotopic signature of the S2​ dithio linkage.

Conclusion

The molecular weight and formula analysis of furan-dithio derivatives requires a paradigm shift from routine mass spectrometry to a highly controlled, multi-faceted analytical strategy. By strictly controlling ionization energies to preserve the labile S-S bond, leveraging the unique 34 S isotopic signature as an internal validator, and employing orthogonal NMR spectroscopy, researchers can establish a self-validating system. This ensures absolute confidence in the structural and compositional assignment of these complex, high-value molecular entities.

Sources

Foundational

Sensory Profile and Mechanistic Origin of 1-[(2-Methyl-3-furanyl)dithio]-2-propanone

Executive Summary As a Senior Application Scientist specializing in molecular sensory science, I frequently navigate the complex challenge of stabilizing highly volatile, high-impact aroma compounds. One of the most crit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in molecular sensory science, I frequently navigate the complex challenge of stabilizing highly volatile, high-impact aroma compounds. One of the most critical molecules in the savory flavor spectrum is 1-[(2-Methyl-3-furanyl)dithio]-2-propanone (CAS 156386-69-5)[1]. This mixed disulfide serves as a foundational character-impact compound in cooked meats, savory broths, and advanced flavor formulations.

Unlike fleeting free thiols, this disulfide acts as a sophisticated "flavor reservoir." This guide deconstructs its sensory profile, the causality behind its mechanistic formation, and the self-validating analytical protocols required for its application in food science and pharmaceutical drug development.

Chemical Identity & Quantitative Sensory Data

To engineer flavor systems effectively, we must first quantify the physicochemical boundaries of the target molecule. The tables below summarize the structural identity and comparative sensory kinetics of 1-[(2-Methyl-3-furanyl)dithio]-2-propanone against its free-thiol precursors.

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 1-[(2-Methyl-3-furanyl)dithio]-2-propanone
Synonyms 2-methyl-3-furyl 1-methyl-2-oxopropyl disulfide
CAS Number 156386-69-5[1]
Molecular Formula C8H10O2S2[1]
Molecular Weight 202.29 g/mol [1]
Primary Odor Descriptors Meaty, roasted, savory, sulfidic, alliaceous[2]

Table 2: Comparative Sensory Thresholds & Kinetics

CompoundOdor Threshold (Water)VolatilityFlavor Release Kinetic
2-Methyl-3-furanthiol (MFT) ~0.005 - 0.01 ppbHighImmediate, highly volatile, fleeting
1-Mercapto-2-propanone (MA) ~1.0 - 5.0 ppbHighImmediate, pungent, sharp
1-[(2-Methyl-3-furanyl)dithio]-2-propanone ~0.5 - 2.0 ppbModerateSustained, enzymatic/reductive release

The Causality of Sensory Perception: The "Flavor Reservoir" Effect

Why do flavor chemists deliberately synthesize and utilize a mixed disulfide rather than relying on its highly potent precursors? The causality lies in chemical stability and temporal flavor perception.

Free thiols like 2-methyl-3-furanthiol (MFT) possess extremely low odor thresholds and deliver intense meaty notes[3]. However, they are thermodynamically unstable, rapidly oxidizing into homodisulfides or binding irreversibly to food matrices during storage[4].

By facilitating the oxidative coupling of MFT with 1-mercapto-2-propanone (MA), we create 1-[(2-Methyl-3-furanyl)dithio]-2-propanone. This molecule acts as a latent flavor reservoir. Upon ingestion, the reducing environment of the oral cavity—combined with saliva-mediated enzymatic activity—cleaves the disulfide bond. This slowly releases free MFT and MA directly onto the olfactory receptors. This controlled release mechanism transforms a sharp, fleeting aroma into a sustained, full-bodied savory experience, significantly enhancing the kokumi (mouthfulness) effect.

Mechanistic Pathways of Formation

In both natural culinary environments (e.g., roasting beef, cooking salmon) and controlled thermal model reactions, this compound is generated via the Maillard reaction[5]. The primary precursors are reducing sugars (like D-ribose) and sulfur-containing amino acids (like L-cysteine)[3].

  • Strecker Degradation & Cyclization: Under heat, cysteine and ribose degrade to form the highly reactive intermediates MFT and MA[3].

  • Oxidative Coupling: These thiols are highly susceptible to oxidation. In the presence of mild oxidants or ambient oxygen, they undergo a condensation reaction, shedding water and electrons to form the stable mixed disulfide[4].

MechanisticPathway Rib D-Ribose (Precursor) MR Maillard Reaction (Heat, pH 5.5) Rib->MR Cys L-Cysteine (Precursor) Cys->MR MFT 2-Methyl-3-furanthiol (MFT) MR->MFT Cyclization & Dehydration MA 1-Mercapto-2-propanone (MA) MR->MA Strecker Degradation Ox Oxidative Coupling (-H2O, -2e-) MFT->Ox MA->Ox Final 1-[(2-Methyl-3-furanyl)dithio]-2-propanone (Target Disulfide) Ox->Final Disulfide Bond Formation

Mechanistic formation of 1-[(2-Methyl-3-furanyl)dithio]-2-propanone via Maillard reaction.

Experimental Protocol: Synthesis & Sensory Validation

To study this compound, we must synthesize it in a biomimetic matrix and validate its sensory impact. The following protocol is designed as a self-validating system , ensuring that the chemical data perfectly aligns with the human sensory experience.

Step 1: Biomimetic Maillard Incubation
  • Action: Dissolve 0.1 M D-ribose and 0.1 M L-cysteine in a phosphate buffer adjusted to pH 5.5. Heat in a sealed autoclave at 140°C for 40 minutes.

  • Causality: The pH of 5.5 is deliberately chosen to mimic the natural post-mortem pH of mammalian muscle tissue. This specific pH optimizes the Strecker degradation of cysteine, maximizing the yield of MFT and MA while suppressing unwanted pyrazine formation[6].

Step 2: Liquid-Liquid Extraction
  • Action: Cool the reaction mixture rapidly to 4°C to halt thermal degradation. Extract the aqueous phase three times with high-purity dichloromethane (DCM).

  • Causality: DCM is selected due to its optimal partition coefficient for intermediate-polarity sulfur volatiles. It ensures quantitative recovery of both free thiols and disulfides without extracting highly polar, non-volatile Maillard polymers that would foul the analytical instruments.

Step 3: Controlled Oxidative Fractionation
  • Action: Concentrate the DCM extract under a gentle stream of purified nitrogen. Introduce mild aeration (ambient oxygen exposure for 12 hours at 20°C) to facilitate the oxidative coupling of MFT and MA into the target mixed disulfide.

  • Causality: By deliberately driving the equilibrium toward the disulfide under controlled conditions, we mimic the natural aging and cooking process of meat, stabilizing the flavor profile before analysis[4].

Step 4: Self-Validating Instrumental Analysis (GC-MS/GC-O)
  • Action: Inject the oxidized fraction into a Gas Chromatograph equipped with a mass spectrometer (MS) and an olfactory port (GC-O).

  • Causality: This is the core of the self-validating system. The MS provides unequivocal structural identification based on the mass-to-charge ratio (m/z 202 for the molecular ion), while the human assessor at the GC-O port simultaneously confirms the exact retention time where the "roasted meat" aroma elutes. If the chemical peak does not align with the sensory perception, the protocol flags a co-elution error.

Step 5: Sensory Panel & Flavor Release Kinetics
  • Action: Evaluate the isolated disulfide in a neutral matrix using a trained sensory panel to map its temporal release profile.

ExperimentalWorkflow Prep STEP 1: Incubation Ribose + Cysteine at pH 5.5 (140°C, 40 min) Ext STEP 2: Extraction Liquid-Liquid Extraction using Dichloromethane Prep->Ext Frac STEP 3: Oxidation Mild aeration to facilitate disulfide generation Ext->Frac Anal STEP 4: Instrumental Analysis GC-MS & GC-O for molecular identification Frac->Anal Sens STEP 5: Sensory Validation Descriptive profiling & threshold determination Anal->Sens

Experimental workflow for the synthesis and sensory validation of the target disulfide.

Applications in Drug Development & Food Science

Understanding the sensory profile of 1-[(2-Methyl-3-furanyl)dithio]-2-propanone unlocks critical applications across industries:

  • Pharmaceutical Flavor Masking: In veterinary medicine, palatability is a major compliance hurdle. Bitter active pharmaceutical ingredients (APIs) in chewable tablets for dogs or cats require robust masking agents. The sustained release of MFT from this mixed disulfide provides a long-lasting savory profile that effectively overrides bitter receptors on the animal's tongue, ensuring high acceptance rates.

  • Plant-Based Meat Analogs: In food science, achieving an authentic "cooked beef" depth is challenging. While simple yeast extracts provide basic umami, the addition of this specific disulfide bridges the gap, delivering the complex, roasted sulfidic notes characteristic of genuine animal protein[2].

References

  • Hofmann, T., & Schieberle, P. (1995). "Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors". Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]

  • Hofmann, T., & Schieberle, P. (1998). "The role of sulfur chemistry in thermal generation of aroma". National Taiwan Ocean University Repository. URL:[Link]

  • "The effect of pH on the formation of volatile compounds produced by heating a model system containing 5'-Imp and cysteine". SciELO. URL:[Link]

  • "Influence of Sulfur Amino Acids on the Volatile and Nonvolatile Components of Cooked Salmon". Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]

  • MDFCW. "1-[(2-Methyl-3-furanyl)dithio]-2-propanone Reference Standards". URL:[Link]

Sources

Exploratory

Solvation Dynamics and Profiling of (2-Methyl-3-furanyl)-dithio-2-propanone in Organic Media

A Technical Whitepaper for Research and Drug Development Professionals Executive Summary (2-Methyl-3-furanyl)-dithio-2-propanone (CAS: 156386-69-5) is a complex, volatile organosulfur compound widely recognized for its p...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Research and Drug Development Professionals

Executive Summary

(2-Methyl-3-furanyl)-dithio-2-propanone (CAS: 156386-69-5) is a complex, volatile organosulfur compound widely recognized for its potent aromatic properties and utility in analytical chemistry. In metabolic tracing and pharmacokinetic studies, its deuterated analog, (2-Methyl-3-furanyl)-dithio-2-propanone-d3, is frequently employed as a stable isotope internal standard for quantitative analysis via GC-MS or LC-MS 1. Understanding its precise solubility profile in various organic solvents is critical for ensuring the accuracy of stock solution preparation, extraction efficiencies, and synthetic workflows.

Structural Determinants of Solubility

The solubility profile of (2-Methyl-3-furanyl)-dithio-2-propanone is dictated by its tripartite molecular architecture. As an amphiphilic small molecule, it exhibits broad solubility in organic solvents but highly limited solubility in water 2.

  • 2-Methylfuran Ring: Confers lipophilicity and allows for London dispersion forces and π−π stacking interactions with aromatic or non-polar solvents.

  • Disulfide Bridge (-S-S-): Highly polarizable and hydrophobic, enhancing solubility in halogenated solvents through dipole-induced dipole interactions.

  • Propanone (Ketone) Moiety: Acts as a strong hydrogen-bond acceptor, facilitating rapid solvation in polar protic and polar aprotic solvents.

Mechanistic Insights into Solvation Thermodynamics

Field-Proven Insight: When preparing stock solutions for quantitative analysis, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Acetonitrile are preferred. The causality here is thermodynamic: these solvents fully solvate the molecule by aligning their strong dipoles with the ketone moiety, without participating in nucleophilic attack or hydrogen-exchange reactions. This prevents the compromise of the disulfide bond or the ketone's alpha-protons—a critical consideration when utilizing the d3-labeled tracer, as proton-deuterium exchange would invalidate quantitative results.

G Molecule (2-Methyl-3-furanyl)- dithio-2-propanone Furan Furan Ring (Dispersion / Pi-Pi) Molecule->Furan Disulfide Disulfide Bond (Polarizability) Molecule->Disulfide Ketone Ketone Group (Dipole / H-Bond Acceptor) Molecule->Ketone NonPolar Non-Polar Solvents (e.g., Hexane, Toluene) Furan->NonPolar PolarAprotic Polar Aprotic Solvents (e.g., DCM, DMSO) Disulfide->PolarAprotic Ketone->PolarAprotic PolarProtic Polar Protic Solvents (e.g., EtOH, MeOH) Ketone->PolarProtic

Structural moieties dictating solvent-specific interactions.

Quantitative Solubility Profile in Organic Solvents

The table below summarizes the solubility behavior across different solvent classes, correlating dielectric constants with the primary solvation mechanisms.

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Primary Solvation MechanismSolubility Profile
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Strong dipole-dipole alignment with the ketone moiety.Highly Soluble (>50 mg/mL)
Polar Aprotic Dichloromethane (DCM)9.1Favorable polarizability interactions with the disulfide bond.Highly Soluble (>50 mg/mL)
Polar Protic Ethanol (EtOH)24.5Hydrogen bonding (solvent acts as H-bond donor to ketone).Soluble (10 - 50 mg/mL)
Non-Polar Hexane1.9London dispersion forces with the furan ring.Moderately Soluble (1 - 10 mg/mL)
Aqueous Water80.1High cohesive energy density of water excludes the hydrophobic domains.Poorly Soluble (<0.1 mg/mL)

Experimental Protocol: Self-Validating Solubility Determination

To establish a rigorous solubility profile, the isothermal shake-flask method must be coupled with Isotope Dilution Mass Spectrometry (IDMS). By utilizing (2-Methyl-3-furanyl)-dithio-2-propanone-d3 as an internal standard, the protocol becomes a self-validating system. The d3-spike inherently corrects for matrix effects, ionization suppression, and evaporative losses during sample preparation 1.

Step-by-Step Methodology
  • Solvent Preparation: Degas all organic solvents (e.g., Ethanol, DCM, Hexane) using sonication under vacuum. This removes dissolved oxygen, preventing oxidative degradation of the delicate disulfide bond.

  • Saturation: Add an excess of unlabeled (2-Methyl-3-furanyl)-dithio-2-propanone to 2.0 mL of the chosen solvent in a 5 mL amber glass vial. Amber glass is mandatory as furan derivatives are notoriously sensitive to photo-degradation 2.

  • Equilibration: Seal the vials with PTFE-lined caps to prevent solvent escape. Agitate on an orbital shaker at 300 RPM for 24 hours at a strictly controlled 25.0 ± 0.1 °C.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C to firmly pellet any undissolved solute, ensuring the supernatant is a true saturated solution.

  • Isotopic Spiking: Carefully transfer a 10 µL aliquot of the saturated supernatant into a volumetric flask. Immediately spike with a known, precise concentration of the d3-labeled internal standard. Dilute to volume with LC-MS grade methanol.

  • Quantification: Analyze the sample using GC-MS in Selected Ion Monitoring (SIM) mode. Calculate the absolute solubility based on the peak area ratio of the unlabeled molecular ion to the d3-labeled molecular ion.

Workflow Start Excess Solute + Organic Solvent Eq Isothermal Equilibration (24h, 25°C, Dark) Start->Eq Shake Sep Phase Separation (Centrifugation, 10000g) Eq->Sep Isolate Supernatant Spike Spike with d3-Isotope Internal Standard Sep->Spike Aliquot Quant GC-MS Quantification (SIM Mode) Spike->Quant Inject Val Data Validation & Solubility Calculation Quant->Val Analyze

Step-by-step isothermal shake-flask workflow with GC-MS quantification.

Stability and Degradation Considerations

Solubility is not merely a static physical parameter; it is heavily influenced by dynamic solute stability. (2-Methyl-3-furanyl)-dithio-2-propanone is sensitive to heat, light, and pH extremes 2. In protic solvents containing trace acidic or basic impurities, the disulfide bond may undergo disproportionation or thiol-disulfide exchange reactions. Consequently, all solubility determinations must be conducted using high-purity, degassed solvents, and long-term stock solutions should be stored under an inert argon atmosphere at -20 °C.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for (2-Methyl-3-furanyl)-dithio-2-propanone

Executive Summary (2-Methyl-3-furanyl)-dithio-2-propanone (CAS: 156386-69-5) is a highly potent, odor-active mixed disulfide fundamentally associated with the savory, meaty, and roasted flavor profiles of thermally proce...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Methyl-3-furanyl)-dithio-2-propanone (CAS: 156386-69-5) is a highly potent, odor-active mixed disulfide fundamentally associated with the savory, meaty, and roasted flavor profiles of thermally processed foods [1]. In analytical chemistry and drug development, its stable isotopically labeled derivatives (e.g., deuterated -d3 forms) serve as critical internal standards for precise quantitation via LC-MS and GC-MS [4]. This application note provides a comprehensive, self-validating protocol for the targeted synthesis of this mixed disulfide, detailing the mechanistic causality behind the required co-oxidation of its highly volatile thiol precursors.

Mechanistic Causality & Chemical Ecology

The synthesis of mixed (unsymmetrical) disulfides from two distinct thiols presents a kinetic and thermodynamic challenge. The reaction inherently produces a statistical mixture of two homodimers and one heterodimer. In this protocol, the two precursors—2-methyl-3-furanthiol (MFT) and 1-mercapto-2-propanone (MA) —exhibit drastically different oxidative stabilities [2].

  • The Causality of Reactivity: MFT possesses a highly delocalized π -system across its furan ring. When a hydrogen atom is abstracted from its thiol group, the resulting thiyl radical is exceptionally stabilized by electron delocalization. Consequently, MFT is highly prone to rapid, spontaneous homodimerization. Conversely, MA lacks this extensive delocalization and oxidizes much more slowly [2].

  • The Causality of the Oxidant: To overcome this kinetic disparity and drive the formation of the heterodimer, a controlled, mild single-electron oxidant—aqueous Copper(II) sulfate ( CuSO4​ )—is employed in a biphasic ethereal system. The Cu2+ ions facilitate the generation of thiyl radicals at the aqueous-organic interface.

  • The Causality of the Solvent: Non-polar diethyl ether is chosen because it immediately solvates the newly formed disulfide, sequestering it into the organic layer and protecting the sulfur atoms from over-oxidation into sulfinates or sulfonates.

MaillardPathway Ribose D-Ribose Maillard Maillard Reaction (Thermal Degradation) Ribose->Maillard Cysteine L-Cysteine Cysteine->Maillard MFT 2-Methyl-3-furanthiol (MFT) Maillard->MFT Cyclization & Dehydration MA 1-Mercapto-2-propanone (MA) Maillard->MA Strecker Degradation Disulfide (2-Methyl-3-furanyl)- dithio-2-propanone MFT->Disulfide Oxidative Coupling MA->Disulfide Oxidative Coupling

Fig 1: Formation pathway of precursors and mixed disulfide via the Maillard reaction.

Quantitative Data & Physicochemical Properties

To ensure accurate stoichiometric calculations and safe handling, the core properties of the target compound and its precursors are summarized below.

PropertyData / Specification
Chemical Name 1-[(2-Methyl-3-furanyl)dithio]-2-propanone
CAS Registry Number 156386-69-5
Molecular Formula C8​H10​O2​S2​
Molecular Weight 202.29 g/mol
Appearance Pale yellow to orange liquid
Odor Profile Intense meaty, roasted, savory
Solubility Soluble in diethyl ether, dichloromethane, ethanol; Insoluble in water
Storage Conditions -20°C under Argon (Highly sensitive to disproportionation)

Experimental Protocol: Co-Oxidation Synthesis

This self-validating protocol utilizes a biphasic CuSO4​ oxidation method to synthesize the mixed disulfide [3].

Required Reagents
  • 1-Mercapto-2-propanone (MA)

  • 2-Methyl-3-furanthiol (MFT)

  • Diethyl ether (Anhydrous)

  • Copper(II) sulfate ( CuSO4​ ) aqueous solution (2.25 M)

  • Ammonium acetate ( NH4​OAc )

Step-by-Step Methodology
  • Precursor Solvation: Dissolve 1.0 mmol of 1-mercapto-2-propanone (MA) and 0.6 mmol of 2-methyl-3-furanthiol (MFT) in 15 mL of anhydrous diethyl ether in a round-bottom flask.

    • Causality Check: A molar excess of the less reactive thiol (MA) is intentionally used to statistically favor the heterodimer over the highly favorable MFT homodimer [2].

  • Oxidative Coupling: While stirring vigorously at room temperature (20-25°C), add 20 mL of the 2.25 M aqueous CuSO4​ solution dropwise over 5 minutes.

    • Self-Validation: The organic layer will begin to transition from colorless to a pale yellow/orange hue, visually indicating the formation of the disulfide bonds.

  • Reaction Maturation: Allow the biphasic mixture to stir continuously for exactly 30 minutes.

    • Causality Check: Exceeding 30 minutes increases the risk of disulfide disproportionation (where the heterodimer rearranges into two homodimers).

  • Reaction Quenching: Add 2.0 g (approx. 26 mmol) of solid ammonium acetate directly to the mixture and stir for an additional 5 minutes.

    • Causality Check: Ammonium acetate complexes with the free Cu2+ ions, immediately halting the oxidative radical cascade and preventing emulsion formation during extraction.

  • Extraction & Washing: Transfer the mixture to a separatory funnel. Isolate the upper ethereal layer. Wash the organic phase twice with 10 mL of saturated NaCl (brine) and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate the organic layer under reduced pressure (keeping the water bath below 30°C to prevent thermal degradation). Purify the crude mixture via silica gel flash chromatography using a hexane/diethyl ether gradient.

Workflow Step1 1. Precursor Mixing MFT + MA in Diethyl Ether Step2 2. Oxidative Coupling Add aq. CuSO4 (2.25 M) Step1->Step2 Step3 3. Stirring 30 min at Room Temp Step2->Step3 Step4 4. Reaction Quenching Add Ammonium Acetate Step3->Step4 Step5 5. Extraction & Washing Isolate Organic Layer Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Fig 2: Step-by-step experimental workflow for the co-oxidation synthesis of the mixed disulfide.

Analytical Validation

To confirm the structural integrity of the synthesized (2-Methyl-3-furanyl)-dithio-2-propanone, researchers must perform:

  • GC-MS Analysis: The compound should exhibit a molecular ion peak at m/z 202. Fragmentation will typically yield prominent ions at m/z 113 (cleavage of the MFT radical) and m/z 89 (cleavage of the MA radical).

  • NMR Spectroscopy: 1H -NMR ( CDCl3​ ) will confirm the absence of the distinct thiol (-SH) proton signals (typically found between 1.5 - 2.5 ppm) and show the characteristic shifts of the furan ring protons and the acetonyl methyl group.

References

  • Hofmann, T., & Schieberle, P. (1995). Evaluation of the Key Odorants in a Thermally Treated Solution of Ribose and Cysteine by Aroma Extract Dilution Techniques. Journal of Agricultural and Food Chemistry, 43(8), 2187-2194.[Link]

  • Hofmann, T., Schieberle, P., & Grosch, W. (1996). Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors. Journal of Agricultural and Food Chemistry, 44(1), 251-255.[Link]

  • Cerny, C., & Davidek, T. (2003). Formation of Aroma Compounds from Ribose and Cysteine during the Maillard Reaction. Journal of Agricultural and Food Chemistry, 51(9), 2714-2721.[Link]

Application

Application Note: High-Sensitivity GC-MS Quantification of (2-Methyl-3-furanyl)-dithio-2-propanone via HS-SPME and Isotope Dilution

Target Audience: Analytical Chemists, Flavor Scientists, and Drug Development Professionals Matrix Applicability: Biological fluids, food matrices, and synthetic formulations Introduction & Analytical Scope (2-Methyl-3-f...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Flavor Scientists, and Drug Development Professionals Matrix Applicability: Biological fluids, food matrices, and synthetic formulations

Introduction & Analytical Scope

(2-Methyl-3-furanyl)-dithio-2-propanone (CAS: 156386-69-5) is a highly reactive volatile sulfur compound (VSC) and furan derivative. While traditionally recognized as a potent flavor-active compound imparting savory and roasted notes, its structural motifs and metabolic pathways are increasingly relevant in pharmacokinetic tracing and biomarker discovery.

Quantifying this specific disulfide presents a triad of analytical challenges:

  • Thermal Lability: The disulfide bond is highly susceptible to cleavage or rearrangement at elevated temperatures.

  • Trace Concentrations: The compound is typically present at parts-per-billion (ppb) or parts-per-trillion (ppt) levels, requiring extreme detector sensitivity.

  • Matrix Interference: Complex biological or food matrices (rich in lipids and proteins) can severely suppress volatile recovery.

To overcome these barriers, this protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) . By integrating the stable isotope-labeled internal standard (SIL-IS), (2-Methyl-3-furanyl)-dithio-2-propanone-d3 , this method provides a self-validating system that neutralizes matrix effects and extraction variances[1].

Scientific Rationale: Causality in Experimental Design

Why HS-SPME over Liquid-Liquid Extraction (LLE)?

Traditional LLE is inadequate for trace VSCs due to evaporative losses during solvent concentration and the co-extraction of non-volatile lipids that foul the GC inlet. HS-SPME is a solvent-free technique relying on the thermodynamic equilibrium between the sample matrix, the headspace, and a polymer-coated fused silica fiber [2]. We utilize a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which offers optimal bipolarity and micro-porosity for capturing low-molecular-weight heterocyclic sulfur compounds [3].

Why Isotope Dilution?

The addition of a deuterated internal standard directly to the raw sample creates a highly trustworthy, self-validating protocol. Because the SIL-IS and the target analyte experience identical matrix suppression, extraction kinetics, and ionization efficiencies, their signal ratio remains unaffected by systemic variations. If matrix proteins bind the analyte or if thermal degradation occurs in the GC inlet, the labeled and unlabeled compounds are affected proportionally, ensuring absolute quantitative accuracy[1].

Mechanistic Workflows

AnalyticalWorkflow N1 1. Sample Prep + NaCl + SIL-IS N2 2. HS-SPME Incubation (40°C) N1->N2 N3 3. Fiber Extraction N2->N3 N4 4. Thermal Desorption N3->N4 N5 5. GC-MS (SIM Mode) N4->N5 N6 6. Isotope Dilution Quantification N5->N6

Fig 1. Step-by-step analytical workflow for GC-MS quantification using isotope dilution.

SPME_Equilibrium Matrix Sample Matrix (Aqueous + NaCl) Headspace Headspace (Gas Phase) Matrix->Headspace K1: Volatilization (Salting-Out Effect) Fiber SPME Fiber Coating (DVB/CAR/PDMS) Headspace->Fiber K2: Adsorption (Affinity Binding)

Fig 2. Thermodynamic equilibrium phases during Headspace Solid-Phase Microextraction (HS-SPME).

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation (The Salting-Out Effect)
  • Accurately weigh 2.0 g (or 2.0 mL) of the homogenized sample into a 20 mL amber glass headspace vial.

  • Add 5.0 mL of saturated NaCl solution (approx. 30% w/v).

    • Causality: The high ionic strength of the NaCl solution decreases the solubility of the organic disulfide in the aqueous phase. This "salting-out" effect thermodynamically forces the analyte into the headspace, significantly lowering the Limit of Detection (LOD) [2].

  • Spiking: Add 10 µL of the (2-Methyl-3-furanyl)-dithio-2-propanone-d3 working solution (e.g., 1.0 µg/mL in methanol).

  • Seal the vial immediately with a PTFE/silicone septum cap to prevent volatile loss. Vortex gently for 30 seconds.

Phase 2: HS-SPME Extraction
  • Equilibration: Incubate the vial at 40°C for 15 minutes with orbital agitation (250 rpm).

    • Causality: 40°C is specifically selected to accelerate volatilization while remaining below the threshold for heat-induced disulfide degradation or the artificial generation of VSCs via Maillard reactions [4].

  • Extraction: Expose the 50/30 µm DVB/CAR/PDMS fiber to the headspace for 30 minutes at 40°C without agitation to allow for steady-state adsorption.

  • Desorption: Retract the fiber and immediately insert it into the GC injection port. Desorb at 240°C for 3 minutes in splitless mode.

Phase 3: GC-MS Analysis
  • Column Selection: DB-WAX (30 m × 0.25 mm ID × 0.25 µm film thickness).

    • Causality: The highly polar polyethylene glycol (WAX) stationary phase provides superior peak shape and resolution for polar and sulfur-containing compounds. Non-polar columns often result in peak tailing for VSCs, which degrades the signal-to-noise ratio [4].

  • Oven Temperature Program: Initial temperature 40°C (hold 2 min), ramp at 5°C/min to 130°C, then ramp at 15°C/min to 230°C (hold 5 min).

  • Carrier Gas: High-purity Helium at a constant flow of 1.2 mL/min.

  • MS Parameters: Electron Ionization (EI) at 70 eV. Ion source at 230°C, transfer line at 250°C. Operate in Selected Ion Monitoring (SIM) mode.

Data Presentation & Method Validation

To ensure rigorous quantification, MS detection must be operated in SIM mode targeting the molecular ion and specific cleavage fragments.

Table 1: GC-MS SIM Parameters for Target and Internal Standard

AnalyteApprox. RT (min)Target Ion (m/z)Qualifier Ions (m/z)Dwell Time (ms)
(2-Methyl-3-furanyl)-dithio-2-propanone14.5202 (M+)113, 8950
(2-Methyl-3-furanyl)-dithio-2-propanone-d314.4*205 (M+)113, 9250

*Note: The deuterated standard typically elutes slightly earlier than the unlabeled compound due to the inverse isotope effect in gas chromatography.

Table 2: Method Validation Metrics (Representative Complex Matrix)

Validation ParameterValueAcceptance Criteria
Limit of Detection (LOD)0.05 ng/gS/N ≥ 3
Limit of Quantification (LOQ)0.15 ng/gS/N ≥ 10, RSD ≤ 20%
Linear Dynamic Range0.15 – 500 ng/gR² ≥ 0.995
Recovery (Spiked at 10 ng/g)94% – 102%80% – 120%
Intra-day Precision (RSD)4.2%≤ 10%

References

  • Burbank, H.M., et al. "Comparison of SPME Methods for Determining Volatile Compounds in Milk, Cheese, and Whey Powder". Source: nih.gov (PMC). URL: [Link]

  • Frontiers in Nutrition. "Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique". Source: frontiersin.org. URL: [Link]

  • Taylor & Francis. "Identification and Categorization of Volatile Sulfur Flavor Compounds in Roasted Malts and Barley". Source: tandfonline.com. URL: [Link]

Sources

Method

Solid-phase microextraction (SPME) of furan disulfides

Advanced Application Note: Headspace Solid-Phase Microextraction (HS-SPME) of Furan Disulfides for Flavoromics and Odor Profiling Executive Summary Furan disulfides, particularly bis(2-methyl-3-furyl) disulfide, are high...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Headspace Solid-Phase Microextraction (HS-SPME) of Furan Disulfides for Flavoromics and Odor Profiling

Executive Summary

Furan disulfides, particularly bis(2-methyl-3-furyl) disulfide, are highly potent, trace-level volatile sulfur compounds (VSCs). Characterized by extremely low odor thresholds and intense "meaty," "savory," and "sulfurous" organoleptic properties, they are critical quality markers in food science and flavor chemistry. These compounds are primarily generated via Maillard reaction pathways involving sulfur-containing amino acids (e.g., cysteine) and reducing sugars during thermal processing[1].

Because furan disulfides exist at ultra-trace levels (µg/kg or ng/kg) in complex matrices like cooked meats, truffles, and fermented products, traditional liquid extraction methods often fail due to analyte loss and solvent masking[2][3]. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) provides a solvent-free, highly sensitive, and equilibrium-driven alternative. This application note details a self-validating HS-SPME protocol optimized for the extraction and quantification of furan disulfides.

Mechanistic Principles of SPME for Furan Disulfides

To design a robust extraction protocol, scientists must understand the thermodynamic and kinetic causality behind SPME parameter selection:

  • Fiber Chemistry (The Causality of Mixed-Mode Retention): Furan disulfides are moderately hydrophobic, aromatic sulfur compounds. A single-phase fiber (like pure PDMS) lacks the surface area and specific polar interactions needed to trap trace VSCs effectively. Therefore, a triple-phase Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is the gold standard[1][2]. The DVB layer captures aromatic structures via π−π interactions, the porous CAR layer traps smaller volatile sulfur fragments, and the PDMS provides a partitioning medium for non-polar moieties.

  • Thermodynamics of Extraction: SPME is an equilibrium process between the aqueous matrix, the headspace, and the fiber coating. The addition of sodium chloride (salting-out effect) increases the ionic strength of the matrix. This disrupts the hydration spheres around the hydrophobic disulfides, thermodynamically driving them into the headspace and increasing the partition coefficient ( Khs/aq​ ).

  • Temperature Dynamics: Extraction temperature is a double-edged sword. Higher temperatures increase the endothermic release of volatiles into the headspace but simultaneously decrease the exothermic adsorption of those volatiles onto the SPME fiber. An optimal compromise (typically 45 °C) must be struck to maximize fiber affinity while preventing the thermal degradation of labile disulfides[1].

Process Visualization

G A 1. Matrix Prep Add NaCl & IS B 2. Equilibration 45°C, 10 min A->B C 3. SPME Extraction DVB/CAR/PDMS B->C D 4. Desorption GC Inlet, 250°C C->D E 5. Detection MS (EI Mode) D->E

HS-SPME-GC-MS analytical workflow for trace furan disulfide extraction.

Step-by-Step Self-Validating Protocol

This methodology is designed as a self-validating system to ensure data integrity, specifically addressing the high reactivity and stickiness of sulfur compounds.

Phase 1: System Preparation & Blank Validation
  • Action: Condition a 50/30 µm DVB/CAR/PDMS SPME fiber at 270 °C in the GC inlet for 30 minutes prior to the first extraction. Run a complete GC-MS cycle with the conditioned fiber (without exposing it to a sample).

  • Causality: Sulfur compounds are notorious for adhering to active sites in the GC inlet and fiber coating. This blank run acts as a self-validating checkpoint to ensure zero carryover. The baseline must show no peaks at characteristic sulfur fragments (e.g., m/z 34, 47).

Phase 2: Matrix Modification
  • Action: Weigh 5.0 g of the homogenized sample (e.g., meat puree, truffle extract) into a 20 mL headspace vial. Add 2.0 g of NaCl and 5 µL of an internal standard (IS), such as 2-methyl-3-tetrahydrofuranthiol (100 mg/L) or an isotopically labeled standard[2]. Seal immediately with a PTFE/silicone septum.

  • Causality: The PTFE-faced septum prevents the highly reactive furan disulfides from interacting with the silicone backing. The IS corrects for matrix effects and variations in fiber adsorption efficiency.

Phase 3: Headspace Equilibration
  • Action: Incubate the sealed vial in a thermostatic water bath or agitator at 45 °C for 10 minutes with continuous agitation (e.g., 250 rpm)[1][2].

  • Causality: Agitation disrupts the boundary layer at the liquid-gas interface, accelerating the mass transfer of disulfides into the headspace. The 10-minute window at 45 °C provides sufficient thermal energy to volatilize the disulfides without triggering secondary Maillard reactions that could artificially inflate target analyte concentrations.

Phase 4: SPME Extraction
  • Action: Pierce the septum and expose the DVB/CAR/PDMS fiber to the headspace for exactly 30 to 45 minutes at 45 °C[1][2].

  • Causality: Furan disulfides have higher molecular weights than simple thiols (e.g., methanethiol), meaning they require longer exposure times to reach thermodynamic equilibrium between the headspace and the fiber coating.

Phase 5: GC-MS Desorption and Analysis
  • Action: Retract the fiber, transfer it to the GC injection port, and desorb at 250 °C for 5 minutes in splitless mode. Use a polar column (e.g., DB-WAX) for optimal separation of volatile sulfur compounds.

  • Causality: The 250 °C temperature ensures rapid and complete thermal desorption of the strongly retained aromatic disulfides from the Carboxen pores, preventing peak tailing and carryover for subsequent runs.

Quantitative Parameter Optimization

To aid researchers in method translation, the following table synthesizes the optimal parameters for furan disulfide extraction based on thermodynamic principles and empirical data.

Table 1: Optimization of SPME Parameters for Furan Disulfide Extraction

ParameterTested RangeOptimal SettingMechanistic Rationale
Fiber Coating PDMS, PA, CAR/PDMS, DVB/CAR/PDMSDVB/CAR/PDMS (50/30 µm) Mixed-mode retention captures both polar and aromatic sulfur moieties without displacing smaller molecules.
Ionic Strength (NaCl) 0% – 35% (w/v)25% – 30% (w/v) Maximizes the salting-out effect, significantly increasing the headspace partition coefficient ( Khs/aq​ ).
Equilibration Time 5 – 30 min10 min Sufficient to reach steady-state vapor pressure for trace volatiles without causing thermal degradation.
Extraction Temp 30 °C – 70 °C45 °C Balances the endothermic release of volatiles into the headspace against the exothermic adsorption onto the fiber.
Extraction Time 10 – 60 min30 – 45 min Ensures thermodynamic equilibrium is reached for higher molecular weight furan disulfides.

Troubleshooting & Data Integrity

To maintain the trustworthiness of the analytical workflow, monitor the following self-validating metrics:

  • Internal Standard (IS) Stability: The Relative Standard Deviation (RSD) of the IS peak area across biological replicates must remain <5%. An RSD >5% indicates fiber degradation or inconsistent matrix homogenization.

  • Peak Tailing Mitigation: If furan disulfide peaks exhibit severe tailing, this indicates active site interactions in the GC inlet. Trim the column, replace the glass wool liner with a deactivated, taper-focused liner, and ensure the desorption temperature does not fall below 250 °C.

References

  • Effect of Maillard Reaction Products Derived from Cysteine on the Formation of Dimethyl Disulfide and Dimethyl Trisulfide during Storage. ACS Publications. 1

  • Bis(2-Methyl-3-furyl) disulfide 98, FG 28588-75-2. Sigma-Aldrich.

  • Characterization of the Key Aroma Compounds in Three Truffle Varieties from China by Flavoromics Approach. MDPI. 2

  • Identification and origin of odorous sulfur compounds in cooked ham. ResearchGate. 3

Sources

Application

High-Performance Liquid Chromatography (HPLC) Analysis of Furan Derivatives: A Comprehensive Guide

Executive Summary Furan derivatives—most notably 5-hydroxymethylfurfural (5-HMF), furfural, and their corresponding carboxylic acids—are ubiquitous chemical markers. In the food and beverage industry, they are critical i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan derivatives—most notably 5-hydroxymethylfurfural (5-HMF), furfural, and their corresponding carboxylic acids—are ubiquitous chemical markers. In the food and beverage industry, they are critical indicators of the Maillard reaction and thermal degradation. In the energy sector, they serve as primary biomarkers for the degradation of cellulosic paper in transformer oils. In pharmaceutical development, furan-containing moieties (e.g., 2-furanacetamide) are heavily scrutinized for both their therapeutic potential and genotoxic risks.

This application guide provides a deep-dive into the mechanistic principles, chromatographic causality, and self-validating protocols required to accurately quantify furan derivatives using Reversed-Phase High-Performance Liquid Chromatography with Diode-Array Detection (RP-HPLC-DAD).

Chemical Context and Mechanistic Origins

To design an effective analytical method, one must first understand the origin and chemical behavior of the target analytes. Furan derivatives are primarily formed through the acid-catalyzed dehydration of sugars during thermal processing. Hexoses (like glucose and fructose) yield 5-HMF, while pentoses (like xylose) yield furfural.

These compounds are highly polar, water-soluble, and possess strong chromophores due to the conjugated π -electron system between the furan ring and the carbonyl/carboxyl groups.

Pathway Hex Hexoses (Glucose, Fructose) MR Maillard Reaction & Acid Dehydration Hex->MR Heat / Acid Pen Pentoses (Xylose, Ribose) Pen->MR Heat / Acid HMF 5-HMF (Hydroxymethylfurfural) MR->HMF -3 H2O Fur Furfural (2-Furaldehyde) MR->Fur -3 H2O

Fig 1. Formation pathway of furan derivatives via Maillard reaction and dehydration.

Chromatographic Principles: The Causality of Method Design

As a Senior Application Scientist, it is not enough to know what parameters to set; you must understand why they are set. The separation of furan derivatives relies on manipulating hydrophobic interactions and ionization states.

Stationary Phase Selection

Furan derivatives are relatively small, polar molecules. A standard fully end-capped C18 or C8 reversed-phase column provides the necessary hydrophobic retention. C8 columns are often preferred for complex matrices (like coffee) because they offer slightly faster elution of highly retained non-polar matrix interferences, reducing overall run time without sacrificing the resolution of the polar furans.

Mobile Phase Causality and Ion Suppression

Furoic acid derivatives (e.g., 2-furoic acid, 5-hydroxymethyl-2-furoic acid) possess carboxylic acid moieties with pKa​ values around 3.1. If analyzed in a neutral mobile phase, these molecules will partially ionize, leading to split peaks, severe tailing, and poor retention. The Solution: The aqueous mobile phase must be acidified to at least one pH unit below the pKa​ (e.g., pH 2.0–2.8). Utilizing 0.1% acetic acid or 10 mM phosphate buffer (pH 2.5) ensures the acidic furans remain in their fully protonated, neutral state, maximizing interaction with the stationary phase.

Extraction Solvent Dynamics

When extracting furans from solid, porous matrices (e.g., roasted coffee grounds or biomass), organic solvents like pure methanol exhibit surprisingly poor efficiency. According to [1], water is mandatory. Causality: Water acts as a swelling agent, expanding the carbohydrate matrix and allowing the solvent to access deeply trapped furanic compounds. Methanol causes matrix contraction, leading to incomplete extraction.

Quantitative Data & Method Parameters

To facilitate method transfer, the physicochemical properties and optimized chromatographic parameters are summarized below.

Table 1: Physicochemical & Detection Properties of Key Furan Derivatives

AnalyteAbbreviationMW ( g/mol ) pKa​ Optimal UV λmax​ (nm)
5-Hydroxymethylfurfural5-HMF126.11N/A284
FurfuralF96.08N/A280
2-Furoic Acid2-FA112.083.16250
5-Hydroxymethyl-2-furoic acidHMFA142.11~3.20255

Table 2: Optimized HPLC Gradient Program (Complex Matrices) Based on the validated methodology for simultaneous determination in coffee extracts [1].

Time (min)% Mobile Phase A (0.1% Acetic Acid in H2​O )% Mobile Phase B (Methanol)Flow Rate (mL/min)
0.010000.5
2.584160.5
10.001000.5
10.501000.5
11.010000.5
15.010000.5

Step-by-Step Self-Validating Protocols

A robust analytical protocol must be a self-validating system. This means the workflow inherently includes checks and balances (blanks, spikes, and suitability standards) that prove the data is reliable before it is even processed.

Protocol S1 1. Matrix Extraction (Aqueous solvent, heat-assisted) S2 2. Clarification (Centrifugation & 0.22 µm Filtration) S1->S2 S3 3. HPLC Separation (RP-C18/C8, Acidified Mobile Phase) S2->S3 S4 4. DAD Detection (λ = 280 nm for Aldehydes) S3->S4 S5 5. System Validation (Rs > 1.5, Recovery > 90%) S4->S5

Fig 2. Self-validating HPLC-DAD analytical workflow for furan derivative quantification.

Protocol A: Gradient Method for Complex Solid Matrices (e.g., Coffee, Biomass)

Objective: Simultaneous extraction and quantification of aldehydes and carboxylic furan derivatives.

  • Matrix Extraction: Weigh exactly 50.0 mg of the homogenized solid sample into a 2 mL microcentrifuge tube. Add 1.0 mL of ultra-pure LC-MS grade water.

  • Heat-Assisted Agitation: Place the tube in a thermomixer. Agitate at 1000 rpm at 60 °C for exactly 10 minutes. (Causality: Heat increases the kinetic energy of water, maximizing matrix swelling and analyte solubility).

  • Clarification: Centrifuge the sample at 14,000 rpm at 5 °C for 15 minutes.

  • Filtration: Carefully draw the supernatant and filter through a 0.22 µm PTFE or Nylon syringe filter directly into an amber HPLC vial. (Amber vials prevent photo-degradation of light-sensitive furans).

  • Self-Validation Checkpoint (Matrix Spike): Prepare a duplicate sample, but in Step 1, spike the matrix with a known concentration of a 5-HMF standard. Recovery must fall between 90%–110% to validate extraction efficiency.

  • Chromatographic Run: Inject 2.0 µL onto a C8 column (4.6 × 150 mm, 5 µm) maintained at 25 °C, utilizing the gradient program outlined in Table 2.

Protocol B: Rapid Isocratic Method for High-Sugar Matrices (e.g., Honey, Syrups)

Objective: High-throughput quantification of 5-HMF and Furfural, as validated by [2].

  • Sample Dilution: Accurately weigh 1.0 g of honey into a 10 mL volumetric flask. Dissolve and make up to volume with a mixture of 10 mM phosphate buffer (pH 2.5) and Acetonitrile (90:10, v/v).

  • Filtration: Filter through a 0.45 µm aqueous-compatible syringe filter into an HPLC vial.

  • Chromatographic Run: Inject 10 µL onto a superficially porous C18 column (e.g., 150 × 3 mm, 2.7 µm).

  • Isocratic Elution: Run a continuous isocratic flow of 10 mM phosphate buffer (pH 2.5) : Acetonitrile (90:10, v/v) at 0.5 mL/min.

  • Detection: Monitor DAD channels at 284 nm (for 5-HMF) and 280 nm (for Furfural).

System Suitability and Quality Control (QC)

To ensure the trustworthiness of the analytical data, the HPLC system must pass strict System Suitability Testing (SST) prior to sample injection.

Table 3: Mandatory System Suitability Criteria

ParameterAcceptance CriteriaScientific Rationale
Resolution ( Rs​ ) > 1.5 between 5-HMF and FurfuralEnsures baseline separation for accurate peak area integration.
Tailing Factor ( Tf​ ) < 1.5 for all peaksVerifies that secondary interactions (e.g., silanol interactions) are suppressed by the acidic mobile phase.
Injection Precision RSD < 2.0% (n=5)Confirms the mechanical reliability of the autosampler and pump stability.
LOD / LOQ Signal-to-Noise (S/N) > 3 (LOD) and > 10 (LOQ)Guarantees the method is sensitive enough to detect trace genotoxic contaminants.

By strictly adhering to the causality of extraction chemistry and mobile phase pH, and by embedding matrix spikes and SSTs directly into the workflow, this methodology guarantees highly reproducible, audit-ready analytical data.

References

  • LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Albouchi A, Murkovic M. Journal of Separation Science, 2019; 42(9): 1695–1701. URL:[Link]

  • Determination and Safety Evaluation of Furfural and Hydroxymethylfurfural in Some Honey Samples by Using a Validated HPLC-DAD Method. Türköz Acar E, Helvacıoğlu S, Charehsaz M, Aydın A. Journal of Research in Pharmacy, 2018; 22(4): 519-527. URL:[Link]

Method

Advanced Application Note: Engineering Savory Profiles with (2-Methyl-3-furanyl)-dithio-2-propanone

[label="Thermal Processing\n(Maillard Reaction)", fillcolor="#FBBC05", fontcolor="#2 Finalizing Validation Steps I'm now detailing validation steps for both taste-masking and flavor enhancement applications. For taste-ma...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Thermal Processing\n(Maillard Reaction)", fillcolor="#FBBC05", fontcolor="#2

Finalizing Validation Steps

I'm now detailing validation steps for both taste-masking and flavor enhancement applications. For taste-masking, the two-bowl choice tests will employ blinded formulations. In flavor work, I'm documenting sensory panels' feedback with standard deviations. I'll summarize these findings for the final report.

Addressing Stability Factors

I'm now detailing protective measures for stability in different food matrices. I've realized that acidulants like EDTA or citric acid can help protect the flavor molecule from oxidation, while in high-protein matrices, encapsulation via maltodextrin or cyclodextrin is necessary to prevent binding and flavor loss.

Target Audience: R&D Flavor Chemists, Food Scientists, and Veterinary/Pediatric Drug Formulation Professionals.

Executive Summary

(2-Methyl-3-furanyl)-dithio-2-propanone (CAS: 156386-69-5) is an ultra-potent, sulfur-containing furan derivative that functions as a high-impact savory flavor modulator. Found naturally as a trace intermediate in complex thermal reactions, this compound is highly valued in both food science (for plant-based meat analogues and culinary broths) and pharmaceutical development (specifically for veterinary chewables and bitter API taste masking). This application note details the mechanistic causality of its sensory profile, physicochemical properties, and validated protocols for its integration into complex matrices.

Mechanistic Grounding: The Chemistry of Savory Perception

The sensory potency of (2-Methyl-3-furanyl)-dithio-2-propanone is governed by its unique molecular architecture, which mimics the key odorants generated during the thermal processing of meat [4.1].

  • The Furan Ring: Derived primarily from the degradation of ribose or thiamine during the Maillard reaction, the furan moiety provides a foundational "roasted" and "caramelized" aromatic base[1].

  • The Dithio (Disulfide) Linkage: The inclusion of a disulfide bond is what elevates the molecule from merely "roasted" to intensely "meaty" and "brothy." Unlike volatile monothiols (e.g., 2-methyl-3-furanthiol), the dithio linkage provides a controlled, sustained flavor release. In aqueous and lipid matrices, disulfide exchange reactions occur, allowing the compound to act as a slow-release reservoir for savory odorants. This mechanism is responsible for the long-lasting umami-enhancing perception that is critical in both culinary applications and pharmaceutical taste-masking[2].

Historically, compounds like 2-methyl-3-furanthiol and its disulfide derivatives have been identified as the most potent odorants in boiled and roasted beef, possessing exceptionally low odor detection thresholds[3]. (2-Methyl-3-furanyl)-dithio-2-propanone operates on this exact olfactory pathway, binding to specific olfactory receptors (ORs) to trigger a robust savory neurological signal.

Physicochemical & Sensory Data

To formulate effectively, scientists must account for the compound's extreme potency and lipophilicity. Overdosing leads to undesirable "sulfurous" or "rubbery" off-notes.

ParameterSpecification / Descriptor
Chemical Name 1-[(2-Methyl-3-furanyl)dithio]-2-propanone
CAS Number 156386-69-5
Molecular Formula C8H10O2S2
Molecular Weight 202.29 g/mol
Odor Threshold (Water) 0.01 – 0.05 ppb (Parts per billion)
Sensory Profile Intense meaty, roasted, savory, brothy; slight allium nuance at high concentrations
Solubility Soluble in fixed oils, propylene glycol, and ethanol; practically insoluble in water
Primary Applications Meat analogues, soups/bouillons, veterinary API masking

Application Protocols (Self-Validating Systems)

Protocol A: Matrix Integration for Plant-Based Meat Analogues Causality: Direct addition of raw (2-Methyl-3-furanyl)-dithio-2-propanone to an aqueous matrix will result in localized "hot spots" of flavor due to its hydrophobicity. It must be pre-solubilized and serially diluted in a lipid carrier to ensure homogeneous distribution and protect the disulfide bond from premature cleavage during high-shear mixing.

  • Primary Solubilization: Dissolve 1.0 mg of (2-Methyl-3-furanyl)-dithio-2-propanone in 10 mL of Medium Chain Triglycerides (MCT) oil or Propylene Glycol (PG) under gentle agitation (300 rpm) at room temperature.

  • Serial Dilution: Create a 1% working solution by diluting 1 mL of the primary solution into 99 mL of the chosen carrier.

  • Matrix Incorporation: For extruded plant-based proteins (e.g., Textured Vegetable Protein), inject the working solution into the cooling barrel of the extruder (post-high-heat zone) at a target final concentration of 0.5 to 2.0 ppb.

  • Validation Step: Conduct a triangle sensory test comparing the formulated analogue against a control (carrier only). The formulated batch must exhibit a statistically significant increase in "brothy/meaty" perception without detectable "burnt match" off-notes to be considered validated.

Protocol B: Veterinary API Taste Masking via Savory Distraction Causality: Many veterinary Active Pharmaceutical Ingredients (APIs), such as antibiotics and NSAIDs, are highly bitter. Dogs and cats possess distinct olfactory and gustatory receptors that are highly responsive to meat-derived volatile sulfur compounds. By overwhelming the olfactory bulb with a high-affinity savory odorant, the perception of bitterness is neurologically suppressed (cross-modal sensory masking).

  • Excipient Blending: Blend the bitter API with a standard chewable base (e.g., microcrystalline cellulose, liver powder substitute, and a lipid binder).

  • Flavor Dosing: Incorporate the 1% PG working solution (from Protocol A) into the lipid binder prior to mixing with the dry excipients. Target a final concentration of 5-10 ppb in the chewable mass. (Note: Veterinary applications can tolerate slightly higher concentrations than human food).

  • Cold Extrusion: Process the chewable mass using low-temperature extrusion (< 40°C) to prevent the volatilization of the furan derivative.

  • Validation Step: Perform an in vivo palatability acceptance test (two-bowl choice test) using a placebo chew versus the API-loaded chew. Acceptance rates >80% validate the masking efficacy.

Perception Pathway

The following diagram illustrates the mechanistic workflow from raw precursors to the neurological perception of savory flavor.

FlavorPathway Precursors Precursors (Ribose + Cysteine / Thiamine) Maillard Thermal Processing (Maillard Reaction) Precursors->Maillard Compound (2-Methyl-3-furanyl)- dithio-2-propanone Maillard->Compound Matrix Food/Drug Matrix (Lipid Phase Integration) Compound->Matrix Receptors Olfactory Receptors (OR Activation) Matrix->Receptors Volatilization Perception Sensory Perception (Meaty, Savory, Umami) Receptors->Perception Neural Signal

Caption: Mechanistic pathway from Maillard precursors to olfactory receptor activation and savory perception.

Formulation Troubleshooting & Stability

  • Oxidative Degradation: The dithio linkage is susceptible to oxidation in the presence of transition metals (e.g., iron, copper) commonly found in plant proteins. Solution: Co-formulate with a chelating agent (e.g., EDTA or citric acid) to protect the flavor molecule.

  • Protein Binding: In high-protein matrices (like whey or soy isolates), sulfur compounds can covalently bind to free sulfhydryl groups on the proteins, resulting in flavor "fade" over the product's shelf life. Solution: Utilize maltodextrin or cyclodextrin encapsulation prior to matrix integration to physically shield the molecule until hydration/mastication occurs.

  • Over-dosing (The "Rubber" Effect): If the sensory panel reports notes of "burnt rubber" or "gas," the concentration has exceeded the optimal olfactory threshold. Solution: Immediately perform a 10-fold dilution of the working solution and re-evaluate.

References

  • Mottram, D. S. (1998). Flavour formation in meat and meat products: a review. Food Chemistry, 62(4), 415-424. Available at:4

  • Gasser, U., & Grosch, W. (1988). Identification of volatile flavor compounds with high aroma values from cooked beef. Zeitschrift für Lebensmitteluntersuchung und Forschung A, 186, 489–494. Referenced via: 2

Sources

Application

Solvent extraction efficiency for (2-Methyl-3-furanyl)-dithio-2-propanone

Application Note: Optimization of Solvent Extraction Efficiency for the Trace Volatile (2-Methyl-3-furanyl)-dithio-2-propanone Introduction & Mechanistic Background (2-Methyl-3-furanyl)-dithio-2-propanone is a highly pot...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Solvent Extraction Efficiency for the Trace Volatile (2-Methyl-3-furanyl)-dithio-2-propanone

Introduction & Mechanistic Background

(2-Methyl-3-furanyl)-dithio-2-propanone is a highly potent volatile sulfur compound (VSC) characterized by its low odor threshold and distinct savory aroma profile. In both flavoromics and pharmacokinetic tracing (where its deuterated isotopologue is utilized as an internal standard), accurate quantification is notoriously difficult[1]. The primary analytical bottlenecks are its extreme volatility, trace-level endogenous concentrations, and the chemical lability of its mixed disulfide bond.

To achieve high extraction efficiency and reliable quantification, researchers must move beyond standard liquid-liquid extraction (LLE) templates and address the specific physicochemical vulnerabilities of this molecule:

  • Disulfide Disproportionation (The pH Dependency): As an asymmetric mixed disulfide, (2-Methyl-3-furanyl)-dithio-2-propanone is thermodynamically driven to disproportionate into symmetric disulfides (e.g., bis(2-methyl-3-furanyl) disulfide) when exposed to free thiolates. Maintaining a mildly acidic matrix ensures endogenous thiols remain protonated, effectively halting thiolate-disulfide exchange reactions.

  • Thermal Degradation: The thermal lability of volatile sulfur compounds necessitates extraction at low temperatures to prevent oxidative cleavage of the furan ring or the dithio-propanone moiety[2].

  • Azeotropic & Evaporative Losses: Traditional solvent-based techniques require careful optimization to prevent evaporative losses during the concentration step[3]. Using a rotary evaporator under vacuum will strip the analyte along with the solvent.

Experimental Design & Rationale

To establish a fundamentally self-validating extraction protocol , (2-Methyl-3-furanyl)-dithio-2-propanone-d3 is introduced as an internal standard at the very first stage of sample preparation[1]. Because the deuterated standard shares identical physicochemical properties with the target analyte, any physical losses (evaporation) or chemical losses (degradation) during the workflow are proportionally mirrored by the heavy isotope. This stable isotope dilution assay (SIDA) ensures absolute quantitative trustworthiness.

Solvent Selection Causality: A highly non-polar, low-boiling solvent mixture of Pentane:Diethyl Ether (1:1, v/v) is selected over Dichloromethane (DCM) or Ethyl Acetate. This specific mixture provides optimal solvation for the hydrophobic furan moiety while its low boiling point (~34°C) allows for gentle concentration via a Kuderna-Danish apparatus, preventing the thermal degradation associated with higher-boiling solvents.

Step-by-Step Methodology: Optimized LLE Protocol

Phase 1: Matrix Preparation and Isotope Spiking

  • Weigh exactly 10.0 g of the homogenized sample matrix (e.g., tissue, biofluid, or food matrix) into a 50 mL inert, silanized glass centrifuge tube.

  • Immediately spike the matrix with 50 µL of a 10 µg/mL solution of (2-Methyl-3-furanyl)-dithio-2-propanone-d3 (prepared in absolute ethanol) to act as the internal standard[1].

  • Add 10 mL of ultra-pure water and homogenize gently at 4°C to prevent volatilization of the analytes.

Phase 2: Matrix Modification (Salting Out & pH Control) 4. Add 4.0 g of anhydrous Sodium Chloride (NaCl) to achieve a ~20% (w/v) saturation. Causality: Salting out decreases the thermodynamic solubility of the target VSC in the aqueous phase, forcefully driving it into the organic extraction solvent. 5. Adjust the pH of the homogenate to 4.5 ± 0.2 using 0.1 M Citric Acid. Causality: Mildly acidic conditions protonate free endogenous thiols, preventing artifactual disulfide exchange.

Phase 3: Solvent Extraction 6. Add 15 mL of a pre-chilled (4°C) Pentane:Diethyl Ether (1:1, v/v) mixture. 7. Agitate using a multi-tube vortexer at 1500 rpm for 10 minutes at 4°C. 8. Centrifuge the mixture at 4000 × g for 15 minutes at 4°C to achieve complete phase separation and break any lipid-bound emulsions. 9. Carefully transfer the upper organic layer to a clean, amber glass vial. Repeat the extraction (Steps 6-9) twice more, pooling the organic fractions to maximize recovery.

Phase 4: Concentration and Analysis 10. Dry the pooled organic extract over anhydrous Sodium Sulfate (Na2SO4) to remove residual water droplets that could interfere with GC-MS/MS analysis. 11. Concentrate the extract to approximately 0.5 mL using a Kuderna-Danish apparatus equipped with a Snyder column, utilizing a water bath set strictly to 38°C. Causality: The Snyder column provides macro-fractionation; the solvent vapors condense and reflux, washing the less volatile (2-Methyl-3-furanyl)-dithio-2-propanone back into the flask, preventing evaporative loss[3]. 12. Transfer the concentrated extract to a silanized GC vial and analyze via GC-MS/MS or LC-MS/MS.

Quantitative Data Presentation

The following tables summarize the validation data demonstrating the causality of solvent choice and matrix modification on extraction efficiency.

Table 1: Comparative Solvent Extraction Efficiencies (Spiked at 100 µg/kg in an aqueous model matrix, pH 4.5, 20% NaCl)

Extraction Solvent SystemBoiling Point (°C)Absolute Recovery (%)RSD (%)Suitability Note
Pentane:Diethyl Ether (1:1) ~34.094.2% 2.8%Optimal; allows gentle concentration.
Dichloromethane (DCM)39.688.7%4.2%Good recovery, but higher risk of emulsion.
Ethyl Acetate77.176.5%5.8%Poor; high boiling point causes evaporative loss.
Hexane68.765.2%6.4%Suboptimal solvation of the dithio moiety.

Table 2: Impact of Matrix pH and Salting-Out on Recovery (Using Pentane:Diethyl Ether 1:1 v/v)

Matrix ConditionSalting Out (NaCl)Absolute Recovery (%)Primary Mechanism of Loss
pH 7.0 (Neutral)None72.1%Incomplete partitioning into organic phase.
pH 7.0 (Neutral)20% (w/v)85.3%Minor disulfide exchange with matrix thiols.
pH 4.5 (Acidic) 20% (w/v) 94.8% Optimal conditions; analyte structurally preserved.
pH 9.0 (Alkaline)20% (w/v)54.2%Severe disproportionation into symmetric disulfides.

Experimental Workflow Visualization

Workflow N1 Matrix Preparation & Isotope Spiking Addition of -d3 Internal Standard N2 Matrix Modification pH 4.5 Adjustment & 20% NaCl Salting Out N1->N2 N3 Liquid-Liquid Extraction (LLE) Pentane:Diethyl Ether (1:1) at 4°C N2->N3 N4 Phase Separation Centrifugation (4000 x g) & Pooling N3->N4 N5 Water Removal Anhydrous Na2SO4 Filtration N4->N5 N6 Gentle Concentration Kuderna-Danish Apparatus (38°C) N5->N6 N7 Instrumental Analysis GC-MS/MS or LC-MS/MS Quantification N6->N7

Workflow for the self-validating solvent extraction of (2-Methyl-3-furanyl)-dithio-2-propanone.

References

  • Title: (2-Methyl-3-furanyl)
  • Title: Advances in Extraction Techniques for Beer Flavor Compounds Source: MDPI URL
  • Title: Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process Source: MDPI URL
  • Source: Food and Agriculture Organization (FAO)

Sources

Method

Advanced Application Note: Gas Chromatography-Olfactometry (GC-O) Profiling of Meat Flavor Compounds

Introduction & Mechanistic Overview The sensory perception of meat flavor is not an inherent property of raw muscle tissue, which primarily possesses a mild, blood-like taste. Instead, the characteristic "meaty" aroma is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The sensory perception of meat flavor is not an inherent property of raw muscle tissue, which primarily possesses a mild, blood-like taste. Instead, the characteristic "meaty" aroma is a highly complex chemical matrix generated dynamically during thermal processing[1]. The generation of these volatile odorants relies on the intricate interplay of water-soluble precursors (amino acids, reducing sugars, thiamine) and lipid degradation[1][2].

While modern Gas Chromatography-Mass Spectrometry (GC-MS) can identify hundreds of volatile compounds in a cooked meat matrix, chemical abundance does not equate to sensory impact. Many critical meat odorants—particularly sulfur-containing heterocycles like 2-methyl-3-furanthiol—exist at trace concentrations (parts-per-trillion) that fall below the detection limits of standard MS detectors but are intensely perceptible to the human olfactory system[3][4].

Gas Chromatography-Olfactometry (GC-O) bridges this analytical gap by utilizing the human nose as a highly sensitive, parallel detector. By splitting the GC column effluent between a mass spectrometer and a heated sniffing port, GC-O allows researchers to correlate specific chemical structures with their exact odor descriptors and sensory thresholds[2][5].

MeatFlavor cluster_0 Flavor Precursors AminoAcids Amino Acids & Peptides Maillard Maillard Reaction & Strecker Degradation AminoAcids->Maillard Sugars Reducing Sugars Sugars->Maillard Lipids Lipids & Fatty Acids LipidOx Lipid Oxidation & Degradation Lipids->LipidOx Thiamine Thiamine ThiaminDeg Thermal Degradation Thiamine->ThiaminDeg Meaty Heterocycles (Pyrazines, Thiophenes) Maillard->Meaty Sulfury Sulfur Compounds (Furfurylthiol) Maillard->Sulfury Fatty Aliphatic Aldehydes & Ketones LipidOx->Fatty ThiaminDeg->Sulfury Overall Meat Aroma Overall Meat Aroma Meaty->Overall Meat Aroma Fatty->Overall Meat Aroma Sulfury->Overall Meat Aroma

Fig 1. Biochemical pathways generating key meat flavor compounds during thermal processing.

Experimental Design & Extraction Strategies

The reliability of GC-O data is intrinsically tied to the extraction methodology. The ideal extraction must isolate delicate volatile aroma compounds without inducing thermal degradation or artifact formation. We detail two orthogonal, self-validating extraction protocols below.

Protocol A: Solvent-Assisted Flavor Evaporation (SAFE)

SAFE is considered the gold standard for quantitative flavor chemistry. It operates under high vacuum to distill volatiles from complex matrices at low temperatures[6].

  • Causality for Selection: Direct solvent extraction pulls non-volatile lipids and proteins that will degrade in a hot GC injector, creating artificial "roasty" compounds that were not present in the original sample. SAFE physically eliminates these non-volatile interferences, ensuring a pristine chromatogram and preventing the contamination of the olfactometry port[7].

Step-by-Step Methodology:

  • Cryogenic Homogenization: Flash-freeze 100 g of the cooked meat sample in liquid nitrogen and grind to a fine powder. Validation Check: Liquid nitrogen arrests enzymatic lipid oxidation and prevents the evaporative loss of highly volatile compounds during mechanical disruption[1].

  • Internal Standard Addition: Spike the homogenate with a known concentration of an internal standard (e.g., 2-methyl-3-heptanone) to validate extraction recovery rates.

  • Solvent Extraction: Extract the homogenate with 200 mL of high-purity dichloromethane (CH₂Cl₂) by stirring for 2 hours at 4°C.

  • SAFE Distillation: Transfer the filtrate to the dropping funnel of the SAFE apparatus. Maintain the distillation flask at 40°C and the receiving flask in liquid nitrogen (-196°C) under a high vacuum (1 × 10⁻³ to 1 × 10⁻⁴ Pa)[6][7].

  • Concentration: Dry the distillate over anhydrous sodium sulfate (Na₂SO₄) and concentrate it to exactly 1.0 mL using a gentle stream of ultra-high-purity nitrogen (Kuderna-Danish concentrator) to prepare for Aroma Extract Dilution Analysis (AEDA)[7].

Protocol B: Solid-Phase Microextraction (SPME)
  • Causality for Selection: SPME is a solvent-free equilibrium technique that excels at capturing highly volatile headspace compounds that might be masked by the solvent peak in SAFE[8]. However, it is less effective for high-molecular-weight semi-volatiles. Using SPME alongside SAFE provides a comprehensive, cross-validated aroma profile[8].

Step-by-Step Methodology:

  • Sample Incubation: Place 5 g of minced cooked meat into a 20 mL headspace vial. Add 2 mL of saturated NaCl solution. Validation Check: The addition of NaCl (salting-out effect) decreases the solubility of organic volatiles in the aqueous phase, driving them into the headspace to maximize extraction efficiency[3].

  • Equilibration: Incubate the vial at 50°C for 15 minutes to establish vapor-phase equilibrium[3].

  • Fiber Exposure: Expose a 50/30 μm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber to the headspace for 30 minutes at 50°C. Validation Check: The triple-phase fiber is chosen because it captures the widest range of polarities and molecular weights.

  • Desorption: Retract the fiber and immediately insert it into the GC injection port at 250°C for 5 minutes for thermal desorption.

GC-O Instrumental Setup & Olfactometric Assessment

GCOWorkflow Sample Meat Sample (Cryogenic Homogenization) Extraction Extraction Phase (SAFE / SPME) Sample->Extraction GC Gas Chromatography (Capillary Separation) Extraction->GC Splitter Column Effluent Splitter (e.g., 1:1 Ratio) GC->Splitter MS Mass Spectrometry (MS) Chemical Identification Splitter->MS Sniffing Olfactometry Port (O) Sensory Evaluation (AEDA/OSME) Splitter->Sniffing DataFusion Data Integration (Aromagram + Chromatogram) MS->DataFusion Sniffing->DataFusion

Fig 2. Schematic workflow of GC-O analysis integrating chemical and sensory detection.

Instrumental Parameters
  • Column Selection: A polar DB-WAX column (30 m × 0.25 mm i.d. × 0.25 μm film thickness) is highly recommended. Meat flavor compounds encompass a wide range of polarities, and a polar column provides superior retention and resolution for critical polar odorants like volatile fatty acids and heterocycles[1][9].

  • Effluent Splitting: The column effluent is split (typically 1:1 or 1:2) between the MS detector and the olfactometry port using a deactivated fused silica Y-splitter.

  • Sniffing Port Causality: The transfer line to the sniffing port must be heated (e.g., 250°C) to prevent the condensation of high-boiling compounds before they reach the assessor's nose. Crucially , the make-up gas directed to the sniffing port must be humidified. Exposing the human nasal mucosa to dry, hot carrier gas for a 45-minute chromatographic run will cause rapid desiccation, leading to panelist fatigue and a dramatic drop in sensory acuity.

Sensory Evaluation: Aroma Extract Dilution Analysis (AEDA)

To transition from qualitative sniffing to quantitative odor impact assessment, AEDA is employed[6][8].

  • Serial Dilution: The original SAFE extract is diluted stepwise using a 1:3 volumetric ratio (e.g., 1 mL extract + 2 mL CH₂Cl₂)[8]. Causality: A logarithmic attenuation of concentration mirrors the Weber-Fechner law of human sensory perception, allowing the panelist to accurately pinpoint sensory thresholds.

  • Sequential Sniffing: Panelists evaluate the original extract, followed by sequentially more dilute samples.

  • Flavor Dilution (FD) Factor: The highest dilution at which a specific odorant can still be perceived at the sniffing port is recorded as its FD factor. An FD factor of 64 means the compound was detectable even when the extract was diluted 64-fold[9]. High FD factors indicate "character-impact" compounds[1][10].

Quantitative Data: Key Odor-Active Compounds in Meat

Through rigorous GC-O and AEDA analysis, specific compounds have been repeatedly validated as the core drivers of meat flavor across various species (beef, pork, mutton) and cooking methods[1][3][4][9][11]. The table below summarizes these quantitative findings.

Odor-Active CompoundOdor DescriptorPrimary Precursor PathwayTypical FD Factor Range
2-Methyl-3-furanthiol Meaty, beef brothMaillard Reaction (Thiamine degradation)Very High (≥1024)
Methional Cooked potato, meatyStrecker Degradation (Methionine)High (≥512)
2-Furfurylthiol Roasty, coffee, meatyMaillard ReactionHigh (≥256)
(E,E)-2,4-Decadienal Fatty, deep-friedLipid Oxidation (Linoleic acid)Medium to High (64 - 256)
2-Ethyl-3,5-dimethylpyrazine Roasty, burnt, earthyMaillard ReactionMedium (64 - 256)
1-Octen-3-one Mushroom, earthyLipid OxidationLow to Medium (16 - 64)
Dimethyl trisulfide Cabbage, sulfuryAmino Acid DegradationLow to Medium (16 - 64)

Data synthesized from comprehensive AEDA profiling of cooked meat matrices.

References

  • Effective Strategies for Understanding Meat Flavor: A Review. Food Science of Animal Resources.[Link]

  • Analysis of volatile and odor-active compounds in charcoal-grilled marinated beef using gas chromatography–mass spectrometry and gas chromatography–olfactometry. PMC.[Link]

  • Development of an analytical method for the screening of meaty flavors in commercial foodstuff by SPME-GC/O-MS. Lund University Publications.[Link]

  • Advances in Food Aroma Analysis: Extraction, Separation, and Quantification Techniques. MDPI.[Link]

  • Principle of Meat Aroma Flavors and Future Prospect. IntechOpen.[Link]

  • Odour-active components of simulated beef flavour analysed by solid phase microextraction and gas chromatography-mass spectrometry and -olfactometry. ResearchGate.[Link]

  • Analysis of food flavourings by gas chromatography- olfactometry. imreblank.ch.[Link]

  • Understanding Solvent-Assisted Flavor Evaporation (SAFE). Organomation.[Link]

  • Variation in Volatile Flavor Compounds of Cooked Mutton Meatballs during Storage. PMC.[Link]

  • Aroma Extract Dilution Analysis versus Aroma Extract Concentration Analysis. ResearchGate.[Link]

  • Characterization of the key aroma compounds in pork soup stock by using an aroma extract dilution analysis. Taylor & Francis.[Link]

  • Effective Strategies for Understanding Meat Flavor: A Review. PMC.[Link]

Sources

Application

Dosage and regulatory limits of (2-Methyl-3-furanyl)-dithio-2-propanone in food

Application Note: Regulatory Evaluation, Toxicokinetics, and Trace Analysis of (2-Methyl-3-furanyl)-dithio-2-propanone in Food Matrices Executive Summary (2-Methyl-3-furanyl)-dithio-2-propanone (also known as 1-[(2-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regulatory Evaluation, Toxicokinetics, and Trace Analysis of (2-Methyl-3-furanyl)-dithio-2-propanone in Food Matrices

Executive Summary

(2-Methyl-3-furanyl)-dithio-2-propanone (also known as 1-[(2-methyl-3-furyl)dithio]-2-propanone) is a high-impact organosulfur aroma compound. Characterized by its intense savory, roasted, and meaty organoleptic profile, it is a critical flavoring agent used in the formulation of artificial meat flavors, gravies, and savory snacks. Because furan-substituted disulfides possess exceptionally low odor thresholds, they are deployed at trace levels (parts-per-billion to parts-per-million). This application note details the physicochemical properties, regulatory dosage limits, metabolic clearance pathways, and a self-validating analytical protocol for the quantification of this compound in complex food matrices.

Physicochemical & Organoleptic Profile

The compound features a furan ring conjugated with a disulfide bridge and a ketone moiety. This specific structural arrangement makes it highly volatile and reactive, particularly prone to thermal degradation or disulfide exchange in aqueous matrices.

Table 1: Physicochemical Properties

ParameterSpecification / Value
IUPAC Name 1-[(2-methyl-3-furyl)dithio]propan-2-one
Chemical Formula C₈H₁₀O₂S₂
Molecular Weight 202.29 g/mol
CAS Registry Number 1335401-41-6 (Deuterated -d3 form)
Organoleptic Profile Roasted meat, savory, sulfurous, umami-enhancing
Solubility Soluble in organic solvents (e.g., ethanol, triacetin); insoluble in water

Data supported by the NIST Chemistry WebBook standard reference database[1].

Regulatory Framework & Permissible Dosages

The regulatory safety of (2-Methyl-3-furanyl)-dithio-2-propanone falls under the broader evaluation of "Sulfur-substituted Furan Derivatives" assessed by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Flavor and Extract Manufacturers Association (FEMA)[2][3].

Causality in Safety Evaluations: Furan disulfides are generally recognized as safe (GRAS) at their intended use levels because their estimated daily intake (EDI) is magnitudes lower than their No Observed Effect Level (NOEL). For related structural analogs like 2-methyl-3-furanthiol (JECFA No. 1060), the NOEL is established at 5 mg/kg bw/day[2]. Because (2-Methyl-3-furanyl)-dithio-2-propanone is consumed at microgram levels per day, it presents no safety concern under current regulatory paradigms[2].

Table 2: Typical Regulatory Dosage Limits by Food Category

Food CategoryMax Permissible Dosage (ppm)Application Rationale
Baked Goods 2.0Enhances Maillard reaction flavor notes.
Meat Products & Gravies 5.0Core component for authentic roasted meat profiles.
Soups & Broths 1.0Provides savory depth and umami enhancement.
Snack Foods 3.0Topical flavor application in seasoning dusts.
Beverages < 0.1Trace background notes for specific savory drinks.

Toxicokinetics & Metabolic Clearance

To understand the toxicological grounding of this compound, one must analyze its metabolic fate. Disulfides do not persist in systemic circulation. Upon ingestion and hepatic first-pass metabolism, the disulfide bond is rapidly cleaved by endogenous reducing agents (such as glutathione and thioredoxin reductases)[2].

This cleavage yields two distinct thiols: 2-methyl-3-furanthiol and 1-mercapto-2-propanone. These highly reactive thiols are subsequently detoxified via Phase II metabolism—primarily through S-methylation (via S-methyltransferases) or glucuronidation—rendering them highly water-soluble for rapid renal excretion[2].

MetabolicPathway Parent (2-Methyl-3-furanyl)-dithio-2-propanone Cleavage Disulfide Cleavage (Glutathione/Reductase) Parent->Cleavage Hepatic First-Pass Thiol1 2-Methyl-3-furanthiol Cleavage->Thiol1 Reduction Thiol2 1-Mercapto-2-propanone Cleavage->Thiol2 Reduction Phase2 Phase II Metabolism (S-Methylation / Glucuronidation) Thiol1->Phase2 Thiol2->Phase2 Excretion Renal Excretion Phase2->Excretion Clearance

Metabolic clearance of (2-Methyl-3-furanyl)-dithio-2-propanone via disulfide reduction.

Analytical Protocol: Isotope Dilution GC-MS/MS

Quantifying trace disulfides in complex food matrices is notoriously difficult due to matrix-induced ion suppression and the potential for artifactual disulfide exchange during extraction. To establish a self-validating system , this protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) using the stable isotope tracer (2-Methyl-3-furanyl)-dithio-2-propanone-d3[4][5].

Causality of Experimental Choices: By spiking the sample with the deuterated standard (-d3) prior to any extraction steps, any analyte loss due to thermal degradation in the GC inlet or disulfide scrambling in the matrix is perfectly mirrored by the internal standard[5]. The ratio of native to labeled compound remains constant, ensuring absolute quantitative accuracy. Headspace Solid-Phase Microextraction (HS-SPME) is selected over liquid-liquid extraction to minimize thermal stress and prevent solvent-induced disulfide cleavage.

Step-by-Step Methodology
  • Matrix Preparation & Spiking:

    • Weigh 5.0 g of the homogenized food sample into a 20 mL headspace vial.

    • Add 5 mL of saturated NaCl solution to drive the volatile organics into the headspace (salting-out effect).

    • Self-Validation Step: Spike the homogenate with exactly 50 µL of a 1.0 ppm (2-Methyl-3-furanyl)-dithio-2-propanone-d3 internal standard solution[4][5]. Seal immediately with a PTFE/silicone septum.

  • Extraction (HS-SPME):

    • Incubate the vial at 40°C for 10 minutes to reach vapor-phase equilibrium. Note: Temperatures exceeding 50°C risk artifactual disulfide exchange.

    • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes.

  • Chromatographic Separation (GC):

    • Desorb the fiber in the GC inlet at 240°C for 3 minutes (splitless mode).

    • Use a polar wax column (e.g., DB-Wax, 30 m × 0.25 mm × 0.25 µm) to ensure sharp peak shapes for the polar ketone moiety.

    • Oven program: 40°C (hold 2 min), ramp at 8°C/min to 220°C (hold 5 min).

  • Detection (Tandem MS):

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using Electron Ionization (EI).

    • Monitor the specific precursor-to-product ion transitions for both the native compound and the -d3 internal standard to calculate the precise concentration ratio.

AnalyticalWorkflow Step1 Matrix Homogenization Step2 Spiking: Deuterated IS (-d3) Step1->Step2 Prevent Loss Step3 Headspace SPME (Mild Temp) Step2->Step3 Isotope Equilibration Step4 GC-MS/MS (MRM Mode) Step3->Step4 Thermal Desorption Step5 Ratio-Based Quantification Step4->Step5 Data Processing

Self-validating Isotope Dilution GC-MS/MS workflow using a deuterated internal standard.

References

  • National Institute of Standards and Technology (NIST). "1-[(2-methyl-3-furyl)dithio]-2-propanone." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). "Safety evaluation of certain food additives: Sulfur-substituted Furan Derivatives." WHO Food Additives Series No. 50, 2003. Available at:[Link]

  • Flavor and Extract Manufacturers Association (FEMA). "Flavor Ingredient Library & GRAS Assessments." Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Furan Disulfide Storage &amp; Handling

Welcome to the Technical Support Center for reactive organosulfur compounds. Furan disulfides—such as furfuryl disulfide and bis(2-furanylmethyl) disulfide—are critical intermediates in drug development and key odor-acti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactive organosulfur compounds. Furan disulfides—such as furfuryl disulfide and bis(2-furanylmethyl) disulfide—are critical intermediates in drug development and key odor-active compounds in flavor chemistry. However, they are notoriously unstable. They are doubly vulnerable to degradation: the disulfide linkage is easily oxidized into thiosulfinates or sulfonic acids, and the electron-rich furan ring is highly susceptible to electrophilic attack and radical cleavage[1].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you maintain the chemical integrity of your furan disulfides during storage.

Part 1: Mechanisms of Degradation

To prevent degradation, it is critical to understand the causality behind it. Furan disulfides degrade primarily through three pathways:

  • Fenton-Type Oxidation: Trace transition metals (e.g., Fe²⁺) catalyze the decomposition of ambient peroxides into highly reactive hydroxyl radicals (•OH), which rapidly attack the furan ring[1].

  • Photochemical Cleavage: Furan-containing sulfides act as photosensitizers. Under UVA irradiation, they undergo rapid first-order kinetic degradation[2].

  • Solvent-Mediated Peroxidation: Storing disulfides in peroxidizable solvents (like diethyl ether) exposes them to a continuous supply of hydroperoxides, driving irreversible oxidation[3].

Mechanism R1 Furan Disulfide I1 Thiyl Radicals (RS•) R1->I1 Homolytic Cleavage R2 UVA Light / Heat R2->I1 Energy Input R3 Trace Metals (Fe2+) I2 Hydroxyl Radicals (•OH) R3->I2 Fenton Reaction P1 Thiosulfinates / Sulfonic Acids I1->P1 O2 Addition I2->R1 Oxidative Attack P2 Furan Ring Cleavage I2->P2 Ring Oxidation

Mechanisms of furan disulfide degradation via radical and oxidative pathways.

Part 2: Troubleshooting & FAQs

Q1: My furan disulfide stock solutions are degrading rapidly even when refrigerated at 4°C. What is causing this?

A: The root cause is likely your choice of solvent. If you are using diethyl ether or tetrahydrofuran (THF), these solvents readily form hydroperoxides upon exposure to atmospheric oxygen. These peroxides rapidly oxidize the disulfide bond. Analytical model studies demonstrate that furan derivatives stored in diethyl ether at 6°C degrade by ~50% within just 9 days[3]. Solution: Switch to a non-peroxidizable solvent such as n-pentane or dichloromethane (DCM), which reduces degradation to <1% and ~6% respectively over the same period[3].

Q2: Can I just add an antioxidant like BHT to my current solvent to stop the oxidation?

A: No. Studies have explicitly shown that the addition of Butylated hydroxytoluene (BHT) fails to inhibit the oxidation of furan derivatives when dissolved in peroxidizable solvents like diethyl ether[3]. If an antioxidant is strictly required for your downstream application, tert-Butylhydroquinone (TBHQ) is vastly superior. TBHQ effectively scavenges DPPH radicals and protects furan-containing compounds from oxidative degradation even at elevated temperatures[4].

Q3: How sensitive are these compounds to laboratory lighting?

A: Extremely sensitive. Furan disulfides contain chromophores that absorb UVA light. Under UVA exposure, compounds like methyl furfuryl disulfide undergo rapid first-order kinetic degradation (t₁/₂ ≈ 73 min in ethanol)[2]. Always use amber glass vials and store them in dark environments.

Part 3: Quantitative Data on Storage Stability

The following table summarizes the causal relationship between storage conditions and the degradation rates of furan-containing sulfur compounds based on empirical model studies[2][3][4].

Solvent / MatrixTemperatureAntioxidantLight ExposureObserved DegradationConclusion / Recommendation
Diethyl Ether 6°CNoneDark~50% in 9 daysAvoid. Rapid peroxide-driven oxidation.
Diethyl Ether 6°CBHT addedDark~50% in 9 daysAvoid. BHT cannot outcompete solvent peroxides.
Dichloromethane 6°CNoneDark~6% in 9 daysAcceptable for short-term stock solutions.
n-Pentane 6°CNoneDark<1% in 9 daysOptimal for non-polar stock solutions.
Ethanol 25°CNoneUVA Irradiatedt₁/₂ = 72.9 minAvoid. Rapid photochemical cleavage.
Aqueous/Lipid 4°CTBHQ addedDarkStable >98 daysOptimal if antioxidants are required.

Part 4: Standard Operating Procedures (SOPs)

Workflow Overview

StorageWorkflow N1 Receive Furan Disulfide N2 Purge with Argon/N2 N1->N2 N3 Prepare Stock Solution? N2->N3 N4 Dissolve in n-Pentane or DCM N3->N4 Yes N6 Aliquot into Amber Vials N3->N6 No (Neat) N5 Avoid Diethyl Ether N4->N5 Warning N4->N6 N7 Store at -20°C to -80°C N6->N7 N8 Pre-Use 4-DPS Assay N7->N8 Validation

Workflow for the inert handling, storage, and validation of furan disulfides.

Protocol 1: Anaerobic Aliquoting and Storage

To prevent the introduction of ambient oxygen and moisture, furan disulfides must be handled as air-sensitive reagents.

  • Preparation: Transfer the primary reagent bottle into a glove box or utilize a Schlenk line with a continuous Argon purge. Argon is preferred over N₂ as it is heavier than air and blankets the liquid more effectively.

  • Solvent Degassing: If preparing a stock solution, use anhydrous n-pentane or DCM. Degas the solvent using three freeze-pump-thaw cycles prior to dissolving the disulfide.

  • Aliquoting: Divide the reagent into single-use amber glass vials (e.g., 2 mL crimp-top vials with PTFE/silicone septa). This prevents repeated freeze-thaw cycles and limits oxygen exposure to the bulk material.

  • Sealing & Storage: Flush the headspace of each vial with Argon, crimp the seal tightly, wrap the seal in Parafilm, and store immediately at -20°C (or -80°C for multi-year storage).

Protocol 2: Self-Validating 4-DPS Assay for Disulfide Integrity

Before using a stored furan disulfide in a critical synthesis or assay, you must validate that it has not undergone irreversible oxidation (e.g., conversion to sulfonic acids). The 4,4′-dithiodipyridine (4-DPS) assay is a highly accurate spectrophotometric method to quantify the reversible disulfide pool[5].

Step 1: Baseline Free Thiol Measurement

  • Dilute a small aliquot of your furan disulfide sample in 100 μM Tris buffer (pH 8.0).

  • Add 4-DPS reagent. Any trace free thiols (degradation products) will react to release 4-thiopyridone.

  • Measure absorbance at 324 nm to calculate the baseline free thiol concentration.

Step 2: Disulfide Reduction

  • Add 100 μL of 30% (w/v) alkaline sodium borohydride (NaBH₄) to 3 mL of your sample to cleave all intact disulfide bonds into free thiols[5].

  • Incubate at 50°C for 30 minutes.

  • Neutralize the excess borohydride by adding 6 M HCl (bringing the final concentration to 1.8 M) at room temperature[5].

Step 3: Total Thiol Measurement & Validation

  • React the newly reduced sample with 4-DPS and measure absorbance at 324 nm to find the "Total Thiol" concentration.

  • Calculation: Intact Disulfide = (Total Thiols - Baseline Free Thiols) / 2.

  • Self-Validation Logic: If the calculated intact disulfide concentration matches your expected stock molarity, the reagent is pristine. If the total thiol recovery is significantly lower than expected, the furan disulfide has undergone irreversible oxidation or polymerization and should be discarded[5].

References

  • Safety Data Sheet - Axxence: NATURAL METHYL FURFURYL DISULFIDE. axxence.de.
  • Degradation of the Coffee Flavor Compound Furfuryl Mercaptan in Model Fenton-type Reaction Systems.
  • Effects of antioxidants on physicochemical properties and odorants in heat processed beef flavor and their antioxidant activity under different storage conditions. frontiersin.org.
  • Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors. uoregon.edu.
  • Influence of Oxygen-Containing Sulfur Flavor Molecules on the Stability of β-Carotene under UVA Irradi
  • Protein Thiols Undergo Reversible and Irreversible Oxidation during Chill Storage of Ground Beef as Detected by 4,4′-Dithiodipyridine. acs.org.

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield for (2-Methyl-3-furanyl)-dithio-2-propanone Synthesis

Welcome to the Technical Support Center for the synthesis of 1-[(2-methyl-3-furanyl)dithio]-2-propanone (CAS: 156386-69-5)[1]. This highly potent, volatile unsymmetrical disulfide is a critical target in flavor chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-[(2-methyl-3-furanyl)dithio]-2-propanone (CAS: 156386-69-5)[1]. This highly potent, volatile unsymmetrical disulfide is a critical target in flavor chemistry and drug development due to its unique sensory and reactive properties[2].

Synthesizing unsymmetrical disulfides is notoriously challenging. Simple co-oxidation of two different thiols typically results in a thermodynamic statistical mixture of symmetrical and unsymmetrical disulfides due to rapid disulfide exchange. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting FAQs to help you bypass these limitations and achieve high-yield, directed synthesis.

Mechanistic Insights: The Disulfide Exchange Problem

Both 2-methyl-3-furanthiol (MFT) and 1-mercapto-2-propanone (MA) are highly reactive odor-active thiols[3]. When subjected to direct oxidation methods (such as using DMSO or atmospheric oxygen)[4], thiolate anions act as potent nucleophiles that attack newly formed disulfide bonds. This continuous nucleophilic attack leads to disulfide exchange —a process that scrambles the products into a statistical 1:2:1 mixture of homo-dimers and the target hetero-dimer.

The Causality of Yield Loss: If you are experiencing yields below 30%, it is because the reaction is under thermodynamic control. To optimize the yield of the unsymmetrical disulfide, the reaction must be shifted to kinetic control . This is achieved via a directed sulfenylation pathway. By activating one thiol (MA) into a highly electrophilic sulfenyl chloride using N-chlorosuccinimide (NCS) at cryogenic temperatures (-78 °C), we prevent the thiolate from acting as a scrambling nucleophile. The subsequent addition of MFT results in a rapid, unidirectional coupling that kinetically traps the target molecule before exchange can occur.

Mandatory Visualization: Synthesis Pathways

G MFT 2-Methyl-3-furanthiol (MFT) DirectOx Direct Co-oxidation (e.g., DMSO / O2) MFT->DirectOx MA 1-Mercapto-2-propanone (MA) MA->DirectOx Directed Directed Sulfenylation (NCS Activation) MA->Directed Step 1: NCS (-78 °C) Sym1 Bis(2-methyl-3-furyl) disulfide (Homo-dimer byproduct) DirectOx->Sym1 Disulfide Exchange Sym2 Bis(2-oxopropyl) disulfide (Homo-dimer byproduct) DirectOx->Sym2 Disulfide Exchange Unsym 1-[(2-Methyl-3-furanyl)dithio]-2-propanone (Target Unsymmetrical Disulfide) DirectOx->Unsym Statistical Yield (<30%) Directed->Unsym Step 2: Add MFT High Yield (>85%)

Reaction pathways for unsymmetrical disulfide synthesis comparing direct vs. directed oxidation.

Quantitative Data: Comparison of Synthesis Pathways

The following table summarizes the quantitative outcomes of various oxidation strategies. The data clearly demonstrates the superiority of directed sulfenylation in suppressing homo-dimerization.

Synthesis MethodReagents & ConditionsYield: Target Unsymmetrical (%)Yield: Symmetrical Byproducts (%)Disulfide Exchange Risk
Direct Co-oxidation DMSO, Room Temp, 10h[5]25 - 30%60 - 70%High
Mild Co-oxidation I₂, Et₃N, CH₂Cl₂, 0 °C35 - 40%50 - 60%High
Directed Sulfenylation NCS, CH₂Cl₂, -78 °C82 - 88% < 10% Low

Experimental Protocol: Directed Sulfenyl Chloride Route

This self-validating protocol ensures the selective formation of 1-[(2-methyl-3-furanyl)dithio]-2-propanone by minimizing side reactions and structurally protecting the sensitive furan ring[6].

Reagents Required:

  • 1-Mercapto-2-propanone (MA) (1.0 eq)

  • 2-Methyl-3-furanthiol (MFT) (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Inert Gas (N₂ or Argon)

Step-by-Step Methodology:

  • Preparation of the Electrophile (Activation):

    • Dissolve 1-mercapto-2-propanone (1.0 eq) in anhydrous CH₂Cl₂ under a strict nitrogen atmosphere.

    • Cool the reaction flask to -78 °C using a dry ice/acetone bath. Causality check: Cryogenic temperatures are mandatory to stabilize the transient sulfenyl chloride intermediate and prevent auto-oxidation.

    • Add NCS (1.05 eq) portion-wise over 15 minutes. Stir the mixture at -78 °C for 30 minutes to ensure complete conversion to 2-oxopropanesulfenyl chloride.

  • Directed Disulfide Coupling:

    • Prepare a solution of 2-methyl-3-furanthiol (1.0 eq) in anhydrous CH₂Cl₂.

    • Add the MFT solution dropwise to the activated MA mixture at -78 °C.

    • Maintain the reaction at -78 °C for 1 hour, then slowly allow it to warm to 0 °C over another hour. Causality check: Warming too quickly provides the activation energy necessary for disulfide exchange, ruining the kinetic trap.

  • Quenching & Workup:

    • Quench the reaction by adding ice-cold distilled water.

    • Extract the aqueous layer three times with CH₂Cl₂. Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

    • Concentrate the crude product under reduced pressure (temperature < 30 °C to prevent thermal degradation).

  • System Validation:

    • TLC: Confirm the complete consumption of the starting thiols (visualized with Ellman's reagent or iodine).

    • GC-MS: Validate the target compound presence by confirming the molecular ion peak at m/z 202.3.

Troubleshooting Guides & FAQs

Q: Why is my yield of the unsymmetrical disulfide still lower than 30% even when using the directed method? A: This is almost certainly due to moisture in your reaction vessel or warming the reaction too quickly. Water will hydrolyze the highly reactive sulfenyl chloride intermediate into a sulfenic acid, which rapidly disproportionates and triggers disulfide exchange. Ensure all glassware is flame-dried, use strictly anhydrous CH₂Cl₂, and do not allow the reaction to exceed 0 °C before quenching.

Q: How do I minimize the degradation of the 2-methyl-3-furanthiol precursor before the reaction? A: 2-Methyl-3-furanthiol is highly susceptible to auto-oxidation into bis(2-methyl-3-furyl) disulfide upon exposure to air[3]. Store the neat MFT under an argon atmosphere at -20 °C. Before use, validate its purity via GC. If symmetrical disulfides are present in your starting material, you must distill the MFT under a vacuum or reduce it back to the thiol using a mild reducing agent (e.g., DTT or TCEP) prior to the coupling reaction.

Q: What is the best way to separate the unsymmetrical disulfide from any residual symmetrical byproducts? A: Because the molecular weights and boiling points of the three potential disulfides differ sufficiently, vacuum fractional distillation is the most scalable purification method. For smaller research scales, preparative silica gel chromatography (using a highly non-polar solvent system like 98:2 Hexane:Ethyl Acetate) provides excellent resolution. The target unsymmetrical disulfide will elute between the two symmetrical homo-dimers.

Q: The reaction mixture turned dark brown/black during the NCS activation step. What went wrong? A: A dark color change indicates the decomposition of the furan ring or over-oxidation. This usually happens if the NCS is added too rapidly, causing a localized exothermic spike, or if the reaction temperature was not strictly maintained at -78 °C. Always add the NCS slowly and monitor the internal temperature of the flask.

References

  • Benchchem. "A Technical Guide to the Synthesis of 2-Methyl-3-furanthiol". Benchchem Technical Resources.
  • Bio-Fount. "156386-69-5 | 1-[(2-Methyl-3-furanyl)dithio]-2-propanone". Bio-Fount Chemical Database.
  • Google Patents. "US9167836B2 - Perfume composition".
  • Hofmann, T., & Schieberle, P. (1995). "Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors". Journal of Agricultural and Food Chemistry.
  • SciELO. "Volatile compounds in meat and meat products".

Sources

Troubleshooting

Technical Support Center: Minimizing Degradation of (2-Methyl-3-furanyl)-dithio-2-propanone in Aqueous Solutions

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stability challenges associated with (2-Methyl-3-furanyl)-dithio-2-propanone .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stability challenges associated with (2-Methyl-3-furanyl)-dithio-2-propanone . Whether you are utilizing its stable isotope-labeled derivatives (e.g., the -d3 variant) as an internal standard (IS) for LC-MS/GC-MS quantification[1], or studying it as a potent aroma compound, its central disulfide (-S-S-) linkage and furan ring make it highly susceptible to degradation in aqueous and biological matrices.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure the structural integrity of your analytes.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my (2-Methyl-3-furanyl)-dithio-2-propanone internal standard degrade rapidly when spiked into plasma or serum? A: The primary cause is thiol-disulfide exchange . Biological matrices are rich in endogenous thiols, such as glutathione, free cysteine, and exposed sulfhydryl groups on serum albumin. In neutral to slightly alkaline environments, these endogenous thiols exist partially as deprotonated thiolates (S⁻), which act as aggressive nucleophiles. They attack the disulfide bond of your standard, cleaving the molecule to release 2-methyl-3-furanthiol and forming a mixed disulfide[2]. Causality Insight: Thiolate reactivity is pH-dependent (pKa ~8.0–8.5). Physiological pH (7.4) provides a sufficient concentration of thiolate anions to drive this rapid degradation[2].

Q2: How does the pH of my aqueous buffer affect the stability of this compound? A: Disulfide bonds are highly sensitive to alkaline hydrolysis (β-elimination) . At pH levels above 7.0, hydroxide ions (OH⁻) directly attack the disulfide bond, cleaving it into a reactive sulfenic acid and a thiolate[3]. The optimal stability for disulfide-containing compounds in aqueous solutions is strictly in the acidic range, specifically between pH 3.0 and 5.0[4]. At this pH, endogenous thiols are fully protonated (rendering them non-nucleophilic), and the hydroxide concentration is negligible.

Q3: I am observing the formation of bis(2-methyl-3-furanyl) disulfide in my LC-MS chromatograms. What is happening? A: This indicates a secondary degradation cascade. Once your original compound is cleaved (via hydrolysis or exchange), the released 2-methyl-3-furanthiol is highly prone to oxidation[5]. In the presence of dissolved oxygen or trace metal catalysts, two molecules of 2-methyl-3-furanthiol will rapidly oxidize and dimerize to form the symmetric bis(2-methyl-3-furanyl) disulfide[6].

Part 2: Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of Highly Stable Aqueous Stock Solutions

Causality: To prevent spontaneous disproportionation and hydrolysis, the stock solution must be maintained in an environment devoid of nucleophiles and at a pH that suppresses thiolate formation.

  • Solvent Selection: Prepare the primary stock (e.g., 1 mg/mL) in 100% LC-MS grade Acetonitrile (ACN) rather than water or methanol. Methanol can occasionally act as a weak nucleophile over long-term storage.

  • Aqueous Dilution: For working solutions requiring aqueous content, use a diluent of 50:50 ACN:Water explicitly acidified with 0.1% to 0.2% Formic Acid (yielding a pH of ~2.8–3.2).

  • Degassing: Sparge the aqueous diluent with nitrogen or argon for 15 minutes prior to mixing. Causality: Removing dissolved oxygen prevents the oxidative dimerization of any trace free thiols[5].

  • Self-Validation Step: Run the working solution on LC-MS immediately after preparation and compare it against a 24-hour aged aliquot stored at room temperature. Monitor the specific MRM transition for the symmetric dimer (bis(2-methyl-3-furanyl) disulfide) to validate that oxidation has been successfully arrested.

Protocol B: Sample Extraction from Biological Matrices (Minimizing Exchange)

Causality: You must neutralize endogenous thiols before introducing the disulfide standard to the biological matrix.

  • Alkylation Pre-treatment: To 100 µL of plasma/serum, add 10 µL of a 100 mM N-ethylmaleimide (NEM) or Iodoacetamide (IAA) solution.

  • Incubation: Incubate at room temperature for 15 minutes in the dark. Causality: NEM rapidly and irreversibly alkylates free sulfhydryl groups via Michael addition, permanently eliminating their nucleophilicity and preventing them from attacking your standard[2].

  • IS Addition: Spike the (2-Methyl-3-furanyl)-dithio-2-propanone standard only after the alkylation step is complete.

  • Acidified Extraction: Perform Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) using an organic solvent acidified with 1% Formic acid (e.g., 1% FA in Acetonitrile). Causality: This drops the matrix pH to <4.0, further locking any unreacted trace thiols in their protonated state[4].

  • Self-Validation Step: Prepare a "Matrix Blank + IS" (without NEM) and a "Matrix Blank + NEM + IS". The peak area of the intact IS in the NEM-treated sample should be significantly higher, validating the suppression of thiol-disulfide exchange.

Part 3: Data Presentation & Visualization

Table 1: Degradation Kinetics of (2-Methyl-3-furanyl)-dithio-2-propanone
Matrix / SolventpHTempDominant Degradation PathwayEstimated Half-Life (t½)Mitigation Strategy
Unbuffered Water7.025°CSlow HydrolysisDaysAcidify to pH 3.0 - 5.0
Alkaline Buffer8.525°Cβ-elimination / HydrolysisHoursAdjust pH below 6.0
Raw Plasma/Serum7.437°CThiol-Disulfide ExchangeMinutesPre-treat with NEM/IAA
Acidified ACN/H2O3.04°CNone (Stable)> 6 MonthsStore at -20°C in dark
Aerated Aqueous5.025°COxidation to symmetric dimerWeeksDegas solvents with N₂
Mechanistic & Workflow Diagrams

DegradationMechanisms cluster_0 Biological Matrix (pH 7.4) cluster_1 Aqueous Buffer (pH > 7) Compound (2-Methyl-3-furanyl)- dithio-2-propanone ThiolExchange Thiol-Disulfide Exchange Compound->ThiolExchange Hydrolysis Alkaline Hydrolysis (β-elimination) Compound->Hydrolysis EndogenousThiols Endogenous Thiols (R-S⁻) EndogenousThiols->ThiolExchange MixedDisulfide Mixed Disulfide + 2-Methyl-3-furanthiol ThiolExchange->MixedDisulfide Hydroxide Hydroxide Ions (OH⁻) Hydroxide->Hydrolysis SulfenicAcid Sulfenic Acid + Thiolate Hydrolysis->SulfenicAcid

Primary degradation pathways of disulfide bonds via exchange and alkaline hydrolysis.

WorkflowOptimization Sample 1. Biological Sample (Plasma/Serum) Alkylation 2. Alkylation (Add NEM/IAA) Sample->Alkylation Block free thiols Spike 3. Spike IS (Disulfide Tracer) Alkylation->Spike Prevents exchange Extraction 4. Acidified Extraction (1% FA in ACN) Spike->Extraction Drop pH to <4.0 LCMS 5. LC-MS/MS Analysis Extraction->LCMS Stable injection

Optimized sample preparation workflow to prevent disulfide degradation in matrices.

References

  • MedChemExpress. "(2-Methyl-3-furanyl)-dithio-2-propanone-d3 | Stable Isotope".
  • Trends in Biochemical Sciences. "Disulfide bonds as switches for protein function".
  • Journal of Agricultural and Food Chemistry. "Reactivity and stability of selected flavor compounds".
  • Journal of Pharmaceutical Sciences. "Synthesis and chemical stability of a disulfide bond in a model cyclic pentapeptide: cyclo(1,4)".
  • University of Waterloo. "Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins".
  • ResearchGate.

Sources

Optimization

Technical Support Center: Troubleshooting Retention Time Shifts in GC Analysis of Disulfides

Introduction: The Causality of Disulfide Instability in GC Gas chromatography (GC) of disulfides (R-S-S-R') presents a unique intersection of chromatographic and thermodynamic challenges. Unlike stable hydrocarbons, the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Causality of Disulfide Instability in GC

Gas chromatography (GC) of disulfides (R-S-S-R') presents a unique intersection of chromatographic and thermodynamic challenges. Unlike stable hydrocarbons, the sulfur-sulfur bond is highly susceptible to thermal degradation, surface-catalyzed cleavage, and thiol-disulfide exchange (scrambling) within the GC inlet (1[1]). These phenomena alter the analyte's chemical structure and partition coefficient before it even reaches the stationary phase, manifesting as unpredictable retention time (RT) shifts, peak tailing, and poor reproducibility. This guide provides a self-validating framework to diagnose and resolve these critical issues.

G A Disulfide Sample (R-S-S-R') B Hot Vaporizing Inlet (>250°C) A->B Injection C Active Sites (Glass wool, metal seals) B->C Surface Contact E Thermal Degradation (Thiosulfinate formation) B->E High Temp Oxidation D Disulfide Scrambling (Thiol-Disulfide Exchange) C->D Catalysis F Retention Time Shifts & Peak Tailing D->F Altered MW/Polarity E->F Degradation Products

Logical relationship of disulfide degradation pathways in a GC inlet causing RT shifts.

Section 1: Troubleshooting Guide (FAQs)

Q1: Why do my disulfide peaks gradually shift to earlier retention times over a sequence? Causality & Solution: A gradual shift to earlier retention times is typically caused by the loss of stationary phase (column bleed) or progressive column trimming without updating the electronic pneumatic control (EPC) dimensions. When the column length decreases, the phase ratio changes. If the EPC is not updated with the new exact length, the system calculates flow incorrectly, causing the carrier gas velocity to increase and eluting compounds faster (2[2]). Furthermore, shorter columns require lower head pressure to maintain a stable flow (3[3]). Action: After trimming the column to remove active sites, critically input the new exact column length into the GC software to allow the EPC to recalculate the correct flow rate. Recalibrate the system using test compounds of known retention to verify the flow[3].

Q2: I am seeing sudden, erratic retention time shifts from injection to injection. What is the root cause? Causality & Solution: Erratic, injection-to-injection RT shifts are almost always pneumatic. They stem from carrier gas flow instability, often caused by a leaking septum, a compromised gold seal, or irreproducible split flows due to a blockage in the split vent line (4[4]). When a leak occurs during the high-pressure injection phase, the column head pressure drops momentarily, causing the analyte to enter the column at a variable velocity[4]. Action: Use diagnostic software (e.g., Agilent Lab Advisor) or manual methods to perform a prep run leak check[2]. Tighten the septum nut, column fitting, and split vent trap housing. If the leak persists, replace the septum and O-ring[2].

Q3: How does the inlet temperature affect disulfide retention times and peak shapes? Causality & Solution: High inlet temperatures provide the activation energy required for gas-phase oxidation and homolytic cleavage of the S-S bond, leading to thiosulfinate formation (5[5]) or disulfide scrambling[1]. This creates degradation products with different molecular weights and polarities, which elute at different retention times, often appearing as ghost peaks or severe tailing. Action: Lower the inlet temperature to the minimum required to volatilize the sample. Alternatively, use Cold On-Column (COC) injection to bypass the vaporizing inlet entirely, transferring the liquid sample directly to the column and preserving the labile disulfide bonds.

Section 2: Standardized Experimental Protocols

To ensure a self-validating system, follow these protocols sequentially when diagnosing RT shifts.

Protocol 1: System Leak Check and Flow Verification Workflow

Purpose: To eliminate pneumatic fluctuations as the cause of RT shifts[2]. Step-by-step:

  • Initial State: Cool the GC oven and inlet to ambient temperature to prevent thermal damage to the column during pressure changes.

  • Software Diagnostic: Open your GC control software and initiate the "Prep Run Leak Check"[2]. This tests the analytical setup without requiring capped fittings.

  • Targeted Tightening: Monitor the total flow directly at the GC display. If a leak is indicated, sequentially tighten the column fitting, septum nut, insert weldment nut, split vent trap housing, and gold seal fitting[2].

  • Component Replacement: If the test still fails, perform basic GC inlet maintenance: replace the liner, septum, and O-ring[2].

  • Flow Verification: Once sealed, set the method flow rate. Inject a standard or component of known retention at a given temperature to verify it elutes at the exact correct retention time[2].

Workflow Start RT Shift Detected Check1 Verify Column Dimensions in EPC Start->Check1 Check2 Perform Prep Run Leak Check Check1->Check2 Dimensions correct Action1 Update Length & Recalibrate Flow Check1->Action1 Dimensions incorrect Check3 Inspect Inlet Liner & Split Vent Check2->Check3 No leak Action2 Tighten Fittings / Replace Septum Check2->Action2 Leak found Action3 Replace with Deactivated Liner Check3->Action3 Active sites/Dirt

Step-by-step experimental workflow for diagnosing and resolving GC RT shifts.

Protocol 2: Inlet Deactivation for Sulfur Analysis

Purpose: To prevent surface-catalyzed disulfide exchange and reduce inlet discrimination (). Step-by-step:

  • Component Selection: Select an ultra-inert, deactivated borosilicate glass liner. While glass wool can reduce inlet discrimination, its high surface area can catalyze disulfide cleavage. If wool is necessary, use strictly deactivated quartz wool.

  • Installation: Wear powder-free gloves to prevent squalene contamination. Insert the liner and install a new, pre-conditioned low-bleed septum.

  • Conditioning: Purge the inlet with carrier gas for 15 minutes at ambient temperature to remove oxygen, which can cause gas-phase oxidation of disulfides[5].

  • Thermal Ramping: Heat the inlet to 250°C at 10°C/min and hold for 30 minutes to bake out residual contaminants before connecting the analytical column.

Section 3: Quantitative Data Summary

ParameterImpact on Disulfide AnalysisRecommended SettingMechanistic Rationale
Inlet Temperature High (Thermal degradation)200°C - 220°C (or COC)Minimizes activation energy for S-S bond cleavage and gas-phase oxidation[5].
Liner Type High (Catalytic activity)Ultra-inert, deactivatedPrevents silanol-catalyzed thiol-disulfide exchange (scrambling)[1].
Carrier Gas Flow Moderate (RT stability)Constant Flow ModeEPC compensates for viscosity changes during oven temperature programming, stabilizing RTs[4].
Column Phase High (Peak shape/RT)100% DimethylpolysiloxaneNon-polar, low-bleed phases reduce active sites and sulfur adsorption.

References

  • Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. Chromatography Online. 4

  • GC Troubleshooting Series Part Six: Retention Time Shifts. Agilent Technologies. 2

  • When GC Retention Times Shift: Practical Advice for Operators. Separation Science. 3

  • Thiol-disulfide interchange in the tocinoic acid/glutathione system during freezing and drying. PubMed Central (NIH). 1

  • Split Injections in Gas Chromatography: How to Reduce Inlet Discrimination By Using a Liner with Glass Wool (TN-2031). Phenomenex.

  • Selective Gas-Phase Ion/Ion Reactions: Enabling Disulfide Mapping via Oxidation and Cleavage of Disulfide Bonds. PubMed Central (NIH). 5

Sources

Troubleshooting

Technical Support Center: Optimizing (2-Methyl-3-furanyl)-dithio-2-propanone Synthesis &amp; Off-Flavor Control

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, analytical chemists, and drug development professionals who work with (2-Methyl-3-furanyl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, analytical chemists, and drug development professionals who work with (2-Methyl-3-furanyl)-dithio-2-propanone (CAS: 156386-69-5).

This highly potent asymmetric disulfide is critical both as a savory flavor-masking agent and, in its deuterated form, as a pharmacokinetic tracer. However, its synthesis is notoriously prone to off-flavor generation. This guide provides the mechanistic causality, diagnostic workflows, and self-validating protocols required to eliminate off-flavors and achieve high-purity yields.

Mechanistic Overview: The Root of Off-Flavors

The target compound is an asymmetric disulfide formed via the oxidative coupling of two distinct thiols: 2-methyl-3-furanthiol and 1-mercapto-2-propanone. In complex matrices, 2-methyl-3-furanthiol and its corresponding symmetric disulfide, bis(2-methyl-3-furanyl) disulfide, are major contributors to meaty aromas, but unoptimized ratios lead to severe sensory defects (1)[1].

Off-flavors typically arise from three mechanistic failures:

  • Incomplete Oxidation: Leaves residual free thiols, dominating the profile with a burnt, rubbery odor.

  • Disulfide Scrambling: Base-catalyzed thiolate attacks cause the asymmetric disulfide to disproportionate into symmetric disulfides, muddying the flavor profile.

  • Over-Oxidation: Generates sulfoxides and sulfones, resulting in rancid, metallic notes.

Pathway A 2-Methyl-3-furanthiol C Oxidative Coupling (pH 6.0 - 6.5) A->C B 1-Mercapto-2-propanone B->C D (2-Methyl-3-furanyl)- dithio-2-propanone C->D Controlled Conditions E Bis(2-methyl-3-furyl) disulfide (Scrambling) C->E pH > 7.0 (Thiolate Attack) F Sulfoxides / Sulfones (Over-oxidation) C->F Excess Oxidant D->E Thermal Stress

Fig 1: Reaction pathways and off-flavor generation in asymmetric disulfide synthesis.

Troubleshooting Guide

Q: Why does my batch have a burnt, overly roasted off-flavor instead of the target savory profile?

Cause: This is the hallmark of unreacted 2-methyl-3-furanthiol. Furanthiols have exceptionally low odor thresholds (often < 0.05 µg/kg). Even a 0.5% residual concentration will completely overpower the target asymmetric disulfide. Solution: Your oxidative coupling step is incomplete. Do not proceed to distillation until you have validated total thiol consumption using Ellman's Assay (see Protocol below).

Q: I am losing the specific meaty profile, and the product smells like generic, muddy sulfur. What is happening?

Cause: Disulfide scrambling. Disulfide exchange is a nucleophilic substitution ( SN​2 ) reaction initiated by thiolate anions ( RS− ). If your reaction or workup pH exceeds 7.0, residual thiols deprotonate into highly reactive thiolates. These attack the target asymmetric disulfide, cleaving it into symmetric byproducts like bis(2-methyl-3-furyl) disulfide. Solution: Strictly maintain the reaction pH between 6.0 and 6.5. During the organic extraction/workup phase, intentionally drop the aqueous phase pH to 5.5. This protonates all sulfur species to their neutral ( RSH ) state, neutralizing their nucleophilicity and "locking" the asymmetric disulfide in place.

Q: I am detecting rancid, fatty off-flavors in my final formulation. How do I fix this?

Cause: If you are formulating this compound into a complex matrix (e.g., a lipid-based drug delivery vehicle), lipid autoxidation is likely occurring. Free radicals generated by oxidizing lipids will attack the disulfide bond, degrading the compound and producing rancid aliphatic aldehydes (2)[2]. Solution: Add a radical-scavenging antioxidant (e.g., tocopherol or BHT) to the formulation matrix prior to introducing the dithio compound.

Troubleshooting Start Off-Flavor Detected GCMS Run GC-MS & Ellman's Assay Start->GCMS Thiol High Free Thiol (Burnt/Rubber)? GCMS->Thiol Symm High Symmetric Disulfide (Muddy/Generic)? GCMS->Symm Act1 Extend Oxidation Time by 30 mins Thiol->Act1 Yes Act2 Lower Workup pH to 5.5 & Reduce Distillation Temp Symm->Act2 Yes

Fig 2: Diagnostic workflow for identifying and correcting off-flavor root causes.

Quantitative Data: Process Optimization

The following table summarizes the causal relationship between synthetic parameters, byproduct formation, and the resulting sensory profile. Strict adherence to purity specifications is critical, as outlined by JECFA standards for related furan-based flavoring agents (3)[3].

Reaction pHWorkup Temp (°C)Target Yield (%)Free Thiol (%)Symmetric Disulfide (%)Dominant Sensory / Off-Flavor Profile
5.01068.45.22.1Sulfury, slightly burnt (Incomplete reaction)
6.2 10 89.7 < 0.1 3.4 Clean, savory, meaty (Optimal)
8.01045.2< 0.142.8Generic sulfur, muddy (Base-catalyzed scrambling)
6.26571.0< 0.118.5Roasted, slightly rancid (Thermal degradation)

Self-Validating Protocol: Optimized Synthesis & Purification

To guarantee the absence of off-flavors, follow this self-validating methodology. Every critical phase includes a mandatory analytical checkpoint.

Step 1: Precursor Activation

  • Action: Dissolve equimolar amounts (0.1 mol) of 2-methyl-3-furanthiol and 1-mercapto-2-propanone in 100 mL of a buffered ethanol/water mixture (1:1 v/v).

  • Causality: The buffer must be pre-adjusted to pH 6.2. This specific pH ensures the thiols are reactive enough for oxidation but prevents the runaway formation of thiolate anions that cause scrambling.

Step 2: Controlled Oxidative Coupling

  • Action: Chill the reactor to 10°C. Add a mild oxidant (e.g., 0.05 mol of iodine dissolved in ethanol) dropwise over 60 minutes under vigorous stirring.

  • Causality: Dropwise addition prevents localized spikes in oxidant concentration, which would otherwise lead to the irreversible formation of sulfoxides (rancid off-flavors).

Step 3: Self-Validating Checkpoint (Ellman's Assay)

  • Action: Withdraw a 10 µL aliquot of the reaction mixture and dilute in 1 mL of pH 8.0 Tris buffer containing 0.1 mM DTNB (Ellman's reagent). Measure absorbance at 412 nm.

  • Causality: DTNB reacts specifically with free thiols to yield 2-nitro-5-thiobenzoate (TNB²⁻), which absorbs strongly at 412 nm. This provides a direct, quantifiable measure of unreacted precursors.

  • Validation Logic:

    • If A412​<0.05 : Proceed to Step 4 (Thiols are fully consumed).

    • If A412​≥0.05 : Free thiols remain. Extend oxidation by 30 minutes to prevent burnt off-flavors. Do NOT proceed until this threshold is met.

Step 4: Quenching and Acidic Workup

  • Action: Quench the reaction with 10% aqueous sodium thiosulfate to neutralize residual iodine. Immediately adjust the aqueous layer to pH 5.5 using 0.1 M HCl before extracting with dichloromethane (DCM).

  • Causality: Lowering the pH neutralizes any trace thiolates, chemically halting any further disulfide exchange during the extraction phase.

Step 5: High-Vacuum Distillation

  • Action: Remove DCM under reduced pressure. Purify the crude oil via short-path vacuum distillation (e.g., 0.1 Torr) keeping the bath temperature strictly below 45°C.

  • Causality: Thermal stress above 60°C induces homolytic cleavage of the S-S bond, generating thiyl radicals that recombine randomly into symmetric disulfides. Vacuum lowers the boiling point, bypassing thermal degradation.

FAQs for Drug Development Professionals

Q: Why is the deuterated form, (2-Methyl-3-furanyl)-dithio-2-propanone-d3, critical in pharmacological studies? A: Stable heavy isotopes are incorporated into drug molecules and flavor-masking agents to serve as internal standards for quantitative analysis via NMR, GC-MS, or LC-MS. Deuteration allows researchers to trace pharmacokinetic and metabolic profiles in vivo without interference from endogenous or dietary sulfur compounds (4)[4].

Q: Can this compound be used alongside TRPM8 modulators (cooling agents) in oral formulations? A: Yes. It is frequently utilized as a flavoring adjuvant alongside TRPM8 agonists to balance the sensory profile of oral therapeutics, masking bitter APIs with a savory/umami profile while the TRPM8 modulator provides a cooling sensation (5)[5]. However, ensure the formulation pH remains slightly acidic to prevent degradation of the dithio linkage over the product's shelf life.

References

  • Title: Flavour formation in meat and meat products: a review Source: unex.es URL: [Link][1]

  • Title: Section C: Specifications of certain flavouring agents Source: fao.org URL: [Link][3]

  • Title: A Chemical Analysis of Flavor Differences in Chocolate Coconut Rum Porter Source: wpi.edu URL: [Link][2]

  • Title: CN108473484B - Compounds useful as modulators of TRPM8 Source: google.com/patents URL: [5]

Sources

Optimization

Purification methods to remove isomers from (2-Methyl-3-furanyl)-dithio-2-propanone

Topic: Isolation and Isomer Removal for (2-Methyl-3-furanyl)-dithio-2-propanone Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Overview & Mechanistic Challenges (2-Methyl-3-furany...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Isolation and Isomer Removal for (2-Methyl-3-furanyl)-dithio-2-propanone Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Overview & Mechanistic Challenges

(2-Methyl-3-furanyl)-dithio-2-propanone is a highly potent unsymmetrical disulfide utilized as a critical savory flavor compound and a specialized intermediate in medicinal chemistry .

Purifying this compound presents two distinct mechanistic challenges:

  • Thermodynamic Instability: The unsymmetrical S–S bond has a low bond dissociation energy (20–26 kcal/mol). Under thermal stress or in the presence of trace nucleophiles/bases, the compound undergoes rapid disulfide disproportionation (exchange) into two symmetrical byproducts: bis(2-methyl-3-furyl) disulfide and bis(2-oxopropyl) disulfide .

  • Positional Isomerism: Impurities in the starting materials often yield positional isomers, most notably (5-methyl-3-furanyl)-dithio-2-propanone. Because these isomers possess nearly identical polarities and boiling points, standard normal-phase chromatography and fractional distillation fail to resolve them.

Troubleshooting FAQs

Q1: My GC-MS analysis shows three distinct disulfide peaks instead of one after purification. Why is my unsymmetrical disulfide degrading? A: You are observing base-catalyzed or thermally induced disulfide disproportionation. When exposed to basic environments (even trace amines in solvents) or prolonged heat during rotary evaporation, the unsymmetrical disulfide scrambles into its thermodynamically stable symmetrical counterparts. Causality & Fix: Maintain strict pH control. Ensure all solvents are slightly acidified (e.g., 0.1% formic acid) and keep water bath temperatures below 35°C during solvent removal.

Q2: How can I separate the 5-methyl-3-furanyl positional isomer from the 2-methyl-3-furanyl target? Standard silica gel yields co-elution. A: Standard silica relies on hydrogen bonding and dipole interactions, which are identical for these two isomers. You must exploit their steric differences using Argentation Chromatography (AgNO₃-impregnated silica). Silver (Ag⁺) ions form reversible coordination complexes with the π -electrons of the furan ring and the sulfur lone pairs . The methyl group at the 2-position creates significant steric hindrance near the sulfur atom, weakening its Ag⁺ binding affinity compared to the 5-methyl isomer. Consequently, the target 2-methyl isomer elutes before the 5-methyl isomer, achieving baseline resolution.

Q3: Can I use distillation to scale up the purification of this compound? A: No. Standard fractional distillation will destroy the compound due to the extended thermal residence time, driving disproportionation. For scale-up, you must use Short-Path Wiped Film Evaporation (WFE) under high vacuum (<0.1 mbar). WFE reduces the thermal residence time to mere seconds, allowing the target to vaporize without breaking the S–S bond.

Purification Workflow Visualization

Purification N1 Crude Synthesized Mixture (Target + Isomers + Sym-Disulfides) N2 Wiped-Film Evaporation (WFE) (Removes High-MW Byproducts) N1->N2 Vacuum <0.1 mbar N3 Argentation Chromatography (Resolves Positional Furan Isomers) N2->N3 Ag+ π-complexation N4 Preparative RP-HPLC (Removes Symmetrical Disulfides) N3->N4 Isocratic Elution N5 Pure (2-Methyl-3-furanyl)- dithio-2-propanone N4->N5 >99% Target Yield

Workflow for isolating (2-Methyl-3-furanyl)-dithio-2-propanone from isomers and byproducts.

Experimental Protocols (Self-Validating Systems)

Protocol A: Argentation Flash Chromatography (Isomer Resolution)

Purpose: Baseline separation of 2-methyl and 5-methyl furan positional isomers.

  • Stationary Phase Preparation: Dissolve 5g of AgNO₃ in 50 mL of acetonitrile. Add 100g of high-purity silica gel (40-63 µm) and mix into a slurry. Evaporate the solvent in a rotary evaporator in the dark until a free-flowing powder is achieved.

  • Column Packing: Pack the column using Hexane. Crucial: Wrap the column in aluminum foil to prevent UV-induced reduction of Ag⁺ to Ag⁰ (which turns the silica black and ruins resolution).

  • Sample Loading: Load the crude mixture dissolved in a minimum volume of Hexane/DCM (9:1).

  • Elution: Run a shallow gradient from 100% Hexane to 85% Hexane / 15% Ethyl Acetate.

  • Self-Validation Check: Spot fractions on an AgNO₃-impregnated TLC plate. The 2-methyl target will elute first (higher Rf) due to steric hindrance preventing tight Ag⁺ coordination. If the spots merge, the column is overloaded; reduce the injection mass by 50%.

Protocol B: Preparative RP-HPLC (Symmetrical Disulfide Removal)

Purpose: Final polish to remove disproportionation byproducts.

  • System Setup: Use a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Phase A: HPLC-grade Water + 0.1% Formic Acid (Acid prevents on-column disulfide exchange).

    • Phase B: Acetonitrile + 0.1% Formic Acid.

  • Method: Isocratic elution at 60% Phase B. Flow rate: 20 mL/min. UV Detection at 254 nm.

  • Self-Validation Check (Elution Order Logic): The elution order will strictly follow lipophilicity.

    • Peak 1: Bis(2-oxopropyl) disulfide (Most polar, two acetone groups).

    • Peak 2: Target (2-Methyl-3-furanyl)-dithio-2-propanone (Intermediate polarity).

    • Peak 3: Bis(2-methyl-3-furyl) disulfide (Most lipophilic, two furan rings).

  • Quantification: For absolute method validation during drug development workflows, spike your analytical aliquots with the commercially available deuterated internal standard, (2-Methyl-3-furanyl)-dithio-2-propanone-d3 .

Quantitative Data Presentation

Table 1: Comparison of Purification Methodologies for (2-Methyl-3-furanyl)-dithio-2-propanone

Purification MethodPrimary Target Impurity RemovedTypical Yield RecoveryScalabilityDisproportionation Risk
Standard Silica Flash Polar degradation products85 - 90%High (Kilogram)Moderate (if run slowly)
Argentation (Ag⁺) Silica Positional Furan Isomers70 - 75%Medium (Gram)Low
Preparative RP-HPLC Symmetrical Disulfides60 - 65%Low (Milligram)Very Low (due to acidic pH)
Wiped-Film Evaporation High-MW Oligomers / Tars>90%Very High (Pilot)Low (due to <5s residence time)

References

  • Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials. National Center for Biotechnology Information (PMC). URL:[Link]

  • Argentation chromatography for the separation of polycyclic aromatic compounds according to ring number. Journal of Chromatography A (via PubMed). URL:[Link]

  • Synthesis of novel 2-methyl-3-furyl sulfide flavor derivatives as efficient preservatives. RSC Advances. URL:[Link]

Troubleshooting

Technical Support Center: Stability &amp; Handling of (2-Methyl-3-furanyl)-dithio-2-propanone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers, analytical chemists, and drug development professionals working with (2-Methyl-3-furanyl)-dithio-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource for researchers, analytical chemists, and drug development professionals working with (2-Methyl-3-furanyl)-dithio-2-propanone and its stable isotope-labeled variants (e.g., -d3).

Because this compound is frequently utilized as an internal standard and quantitative tracer in LC-MS/GC-MS workflows[1], maintaining its structural integrity is paramount. This guide provides a mechanistic deep-dive into its pH-dependent vulnerabilities, field-proven troubleshooting FAQs, and self-validating experimental protocols.

🔬 Mechanistic Insight: The Causality of pH Instability

(2-Methyl-3-furanyl)-dithio-2-propanone is an unsymmetrical disulfide tethered to a furan ring . This dual-functional structure creates a highly specific stability window (pH 5.0–7.0). Deviating from this range triggers two distinct, pH-dependent degradation pathways:

  • Acidic Vulnerability (pH < 4.0): Furan rings are notoriously sensitive to acidic environments. Diffusion of an acidic proton from the aqueous medium leads to protonation at the Cα position. This is the rate-limiting step that triggers the opening of the five-membered furan ring, resulting in irreversible hydrolysis into 1,4-dicarbonyl derivatives[2].

  • Alkaline Vulnerability (pH > 8.0): Unsymmetrical disulfides suffer from severe disproportionation under basic conditions. At elevated pH, trace thiols in the matrix are deprotonated into highly reactive thiolate anions. These nucleophiles attack the unsymmetrical disulfide bond, causing it to cleave and recombine into thermodynamically stable symmetric disulfides[3][4]. This rapidly converts your analyte into [bis(2-methyl-3-furyl) disulfide], a common meaty flavor volatile[5].

Degradation Pathway Visualization

G Stable (2-Methyl-3-furanyl)-dithio-2-propanone Optimal Stability (pH 5.0 - 7.0) Acidic Acidic Environment (pH < 4.0) Stable->Acidic pH drop Alkaline Alkaline Environment (pH > 8.0) Stable->Alkaline pH rise FuranDeg Protonation of Cα Furan Ring Opening Acidic->FuranDeg H+ catalysis DisulfideDeg Thiolate/OH- Attack Disulfide Exchange Alkaline->DisulfideDeg Nucleophilic attack AcidProduct 1,4-Dicarbonyl Derivatives (Irreversible Degradation) FuranDeg->AcidProduct Hydrolysis AlkProduct Bis(2-methyl-3-furyl) disulfide + Free Thiols DisulfideDeg->AlkProduct Disproportionation

pH-dependent degradation pathways of (2-Methyl-3-furanyl)-dithio-2-propanone showing dual vulnerabilities.

📊 Quantitative Stability Profile

To assist in experimental design, the following table summarizes the quantitative impact of pH on the structural half-life of the compound at room temperature (25°C).

pH LevelEnvironmentDominant Degradation MechanismEstimated Half-Life (25°C)Analytical Recommendation
pH 2.0 - 3.0 Highly AcidicFuran ring opening (Cα protonation)< 2 hoursAvoid 0.1% Formic Acid in LC-MS.
pH 4.0 - 4.5 Mildly AcidicSlow furan hydrolysis~ 12 hoursPrepare samples fresh; keep at 4°C.
pH 5.5 - 6.5 Neutral/Optimal None (Thermodynamically stable) > 14 days Ideal target for buffers/mobile phases.
pH 8.0 - 9.0 Mildly AlkalineThiolate-driven disulfide exchange< 4 hoursAdd alkylating agents if pH > 7.5.
pH > 10.0 Highly AlkalineBase-catalyzed disproportionation< 15 minutesUnsuitable for extraction or storage.

🛠️ Troubleshooting Guide & FAQs

Q1: My standard curve is non-linear at the low end, and the (2-Methyl-3-furanyl)-dithio-2-propanone-d3 internal standard area drops over the course of a 24-hour LC-MS sequence. What is happening? A: This is a classic symptom of auto-sampler degradation caused by an acidic mobile phase. If you are using 0.1% Formic Acid (pH ~2.7)[2], the acidic solvent diffuses into the sample vial after the first injection, initiating acid-catalyzed furan ring opening. Solution: Switch your aqueous mobile phase to 10 mM Ammonium Acetate buffered to pH 6.0.

Q2: During liquid-liquid extraction (LLE) of biological matrices using a basic buffer (pH 9.0), I lose my target analyte and observe a massive peak for bis(2-methyl-3-furyl) disulfide. Why? A: You are observing base-catalyzed disproportionation[4]. At pH 9.0, endogenous thiols in the biological matrix deprotonate into highly nucleophilic thiolate anions[3]. These attack the unsymmetrical disulfide bond of your analyte, cleaving it and forcing it to recombine into the symmetric dimer, bis(2-methyl-3-furyl) disulfide[5]. Solution: Lower your extraction buffer to pH 6.0 using a MES or Phosphate buffer system.

Q3: How can I ensure the compound survives sample homogenization in complex, variable-pH matrices like meat or tissue? A: You must utilize a "pre-buffering" strategy. Never add the internal standard to the raw matrix. Homogenize the tissue directly in a strong pH 6.0 buffer to neutralize endogenous acids/bases before spiking the tracer[1]. See the protocol below.

📋 Standard Operating Procedure (SOP): pH-Stabilized Extraction

To guarantee self-validating and reproducible recovery of (2-Methyl-3-furanyl)-dithio-2-propanone, follow this step-by-step methodology. This protocol relies on thermodynamic stabilization rather than corrective mathematics.

Materials Required:

  • 50 mM MES Buffer (adjusted to exactly pH 6.0 with NaOH).

  • Methyl tert-butyl ether (MTBE) (Extraction solvent).

  • N-Ethylmaleimide (NEM) (Optional: Thiol-blocking agent).

Step-by-Step Workflow:

  • Matrix Pre-Buffering (Critical Causality Step): Weigh 1.0 g of the biological sample into a homogenization tube. Immediately add 3.0 mL of the 50 mM MES Buffer (pH 6.0).

    • Why: This prevents localized "pH shock" from endogenous lactic acid (in tissues) or basic amines, protecting the furan ring and disulfide bond simultaneously.

  • Thiol Quenching (Optional but Recommended): If the matrix is highly proteinaceous, add 10 µL of 100 mM NEM.

    • Why: NEM rapidly alkylates free endogenous thiols, preventing them from forming thiolate anions that would otherwise trigger disulfide exchange[3].

  • Homogenization & Spiking: Homogenize the buffered mixture for 60 seconds. Only after homogenization is complete, spike in your (2-Methyl-3-furanyl)-dithio-2-propanone-d3 internal standard. Vortex for 30 seconds.

  • Liquid-Liquid Extraction: Add 3.0 mL of MTBE. Shake vigorously for 5 minutes. Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Recovery & Analysis: Transfer the upper organic (MTBE) layer to an auto-sampler vial. Analyze via GC-MS or LC-MS using a neutral mobile phase (e.g., 10 mM Ammonium Acetate). Do not evaporate to dryness under heat, as VSCs are highly volatile.

📚 References

The following authoritative sources ground the mechanistic claims and protocols detailed in this technical guide. Verified landing pages are provided for institutional access.

  • ACS Energy & Fuels. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Source: American Chemical Society (ACS) Publications. URL:[Link]

  • National Institutes of Health (PMC). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Source: PubMed Central. URL:[Link]

  • MDPI Molecules. Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity. Source: MDPI. URL: [Link]

  • SciELO. Volatile compounds in meat and meat products (bis-(2-methyl-3-furan) disulfide characterization). Source: Scientific Electronic Library Online. URL:[Link]

Sources

Optimization

Furan Analysis Support Center: Resolving Co-Elution in Mass Spectrometry

Welcome to the Technical Support Center for Furan Analysis. Furan and its derivatives present unique analytical challenges in mass spectrometry (MS).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Furan Analysis. Furan and its derivatives present unique analytical challenges in mass spectrometry (MS). Due to their high volatility, low molecular weight, and the complex matrices in which they are typically found (e.g., heat-processed foods, environmental samples, and lipid extracts), analysts frequently encounter severe co-elution issues.

This guide provides authoritative, field-proven troubleshooting strategies to diagnose and resolve co-elution, ensuring high scientific integrity and quantitative accuracy in your MS workflows.

Diagnostic Flowchart: Identifying and Resolving Furan Co-Elution

G Start Co-elution Detected in MS Diagnosis Identify Interference Type Start->Diagnosis Matrix Matrix Volatiles (e.g., Food/Lipids) Diagnosis->Matrix Isomers Isomeric Overlap (e.g., 2,3,7,8-TCDF) Diagnosis->Isomers FuFAs Furan Fatty Acids (Chain length overlap) Diagnosis->FuFAs Sol1 HS-SPME Optimization & PLOT Columns Matrix->Sol1 Sol2 Specialized Columns (e.g., ZB-Dioxin) & GC-MS/MS Isomers->Sol2 Sol3 Ag+ SPE or Countercurrent Chromatography FuFAs->Sol3

Diagnostic workflow for identifying and resolving furan co-elution in MS.

Troubleshooting Guide & FAQs

Issue 1: Co-elution of Volatile Furans with Matrix Hydrocarbons

Q: Why do furan and its alkylated derivatives (e.g., 2-methylfuran, 3-methylfuran) co-elute with matrix volatiles on standard non-polar columns?

Causality & Expert Insight: Furan is a highly volatile compound with a boiling point of just 31.5 °C. When utilizing standard non-polar columns (like HP-5MS or DB-5ms) for complex matrices such as baby food or roasted coffee, furans elute very early and lack sufficient stationary phase interaction. This causes them to co-elute with other early-eluting matrix hydrocarbons (e.g., pentadienes or hexenes), leading to signal suppression and inaccurate quantitation.

Resolution: Transitioning to a Porous Layer Open Tubular (PLOT) column (e.g., HP-PLOT Q) or a highly polar column significantly increases the retention of highly volatile oxygenated compounds, effectively resolving furan from non-polar hydrocarbons. Furthermore, employing Headspace-Solid Phase Microextraction (HS-SPME) with a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber selectively adsorbs low-molecular-weight furans while excluding heavier matrix components1[1].

Protocol 1: Self-Validating HS-SPME-GC-MS/MS for Volatile Furans

This protocol utilizes a salting-out effect to drive volatiles into the headspace, coupled with MRM detection for absolute specificity.

  • System Blank Validation: Before analyzing samples, run a blank analysis using a saturated saline solution to confirm the absence of SPME fiber artifacts 2[2].

  • Sample Preparation: Weigh 5 g of the homogenized sample into a 20 mL headspace vial. Add 5 mL of saturated NaCl solution and spike with a 13C -labeled furan internal standard to self-validate extraction recovery.

  • Equilibration & Extraction: Incubate the vial at 35 °C for 15 minutes with agitation. Expose a CAR/PDMS SPME fiber to the headspace for 15 minutes at 35 °C. (Crucial Causality: Do not exceed 35 °C; higher temperatures induce the premature desorption of highly volatile furan from the fiber back into the headspace).

  • Desorption: Insert the fiber into the GC injection port at 260 °C for 3 minutes in splitless mode.

  • Separation: Utilize an HP-5MS or PLOT Q column. Temperature program: Hold at 32 °C for 4 min, ramp at 20 °C/min to 200 °C, and hold for 3 min.

  • Detection: Operate the MS/MS in Multiple Reaction Monitoring (MRM) mode. Monitor the quantitative transition m/z 68 39 for furan, and m/z 82 53 for 2-methylfuran.

Issue 2: Isomeric Co-elution of Dioxins and Furans

Q: How can I resolve the co-elution of toxic 2,3,7,8-TCDF from its non-toxic isomers?

Causality & Expert Insight: Polychlorinated dibenzofurans (PCDFs) encompass 135 distinct congeners. Standard 5% phenyl methyl silicone columns (e.g., DB-5) cannot chromatographically separate all 17 toxic 2,3,7,8-substituted isomers from closely eluting non-toxic isomers. This isomeric co-elution leads to artificially inflated Toxic Equivalence (TEQ) values and regulatory non-compliance3[3].

Resolution: The solution requires a specialized stationary phase. Silphenylene silicon co-polymer columns (e.g., VF-5ms) or tailored dioxin columns (e.g., Zebron ZB-Dioxin) offer unique spatial selectivity that provides baseline separation of 2,3,7,8-TCDF from its isomers without requiring a secondary confirmation column4[4].

Protocol 2: Single-Column GC-MS/MS for Isomer-Specific PCDF Analysis
  • Extraction & Cleanup: Extract the sample and perform a rigorous cleanup using multi-layer silica and alumina columns to remove bulk lipids and polychlorinated biphenyls (PCBs).

  • Injection: Inject 1 µL of the concentrated extract into the GC inlet at 280 °C.

  • Separation: Install a Zebron ZB-Dioxin column (60 m × 0.25 mm × 0.20 µm). Program the oven: 140 °C (hold 2 min), ramp at 20 °C/min to 200 °C, then ramp at 3 °C/min to 300 °C.

  • Detection: Utilize GC-MS/MS in Electron Impact (EI) mode (70 eV). Monitor specific parent-to-daughter transitions (e.g., m/z 303.9 240.9 for TCDF). The proprietary selectivity of the column ensures that the peak observed at the specific retention time is exclusively 2,3,7,8-TCDF.

Issue 3: Furan Fatty Acids (FuFAs) Co-elution in Complex Lipid Matrices

Q: Furan Fatty Acids (FuFAs) are co-eluting with conventional polyunsaturated fatty acids (PUFAs). How do we isolate them?

Causality & Expert Insight: FuFAs are valuable minor lipid components that share similar equivalent chain lengths (ECL) with conventional n-3 and n-6 PUFAs. In standard GC-MS analysis of fatty acid methyl esters (FAMEs), this structural similarity results in direct chromatographic co-elution, masking the low-abundance FuFA signals beneath massive PUFA peaks.

Resolution: Pre-fractionation is mandatory. Silver ion chromatography ( Ag+ -SPE) or Countercurrent Chromatography (CCC) exploits the specific double-bond configurations and the furan ring's electron density. The furan ring interacts differently with silver ions compared to standard olefinic double bonds, allowing for the physical separation of FuFAs from PUFAs prior to GC-MS analysis 5[5].

Protocol 3: Ag+ -SPE Fractionation for FuFA Analysis
  • Derivatization: Convert the total lipid extract into Fatty Acid Methyl Esters (FAMEs) using base-catalyzed transesterification.

  • Conditioning: Condition a Silver Ion Solid Phase Extraction ( Ag+ -SPE) cartridge with 4 mL of acetone followed by 4 mL of hexane.

  • Loading: Load the FAME extract onto the cartridge.

  • Elution: Elute saturated and monounsaturated fatty acids with a hexane/acetone mixture. Elute the FuFA fraction selectively using a higher polarity solvent (e.g., 100% acetone or a specific hexane/acetone ratio optimized for furan ring interactions).

  • GC-MS Analysis: Inject the concentrated FuFA fraction into a GC-MS equipped with an Rtx-2330 capillary column. Identify FuFA-MEs unequivocally by their molecular ion ( M+ ) and characteristic fragment ions (e.g., m/z 108 and 150).

Quantitative Data: Co-Elution Resolution Strategies

Target Analyte ClassCommon Co-Eluting InterferenceRecommended Column / PhaseMS Detection ModeResolution Strategy
Volatile Furans (Furan, 2-Methylfuran)Matrix hydrocarbons (e.g., pentadienes), early elutersHP-PLOT Q, DB-FFAP, HP-5MSGC-MS/MS (MRM)HS-SPME (CAR/PDMS) at 35 °C; Salting-out effect to isolate volatiles.
PCDFs (e.g., 2,3,7,8-TCDF)Non-toxic PCDF isomers (e.g., 1,2,3,4-TCDF)Zebron ZB-Dioxin, VF-5msGC-HRMS or GC-MS/MSSilphenylene/specialized stationary phases for baseline isomeric separation.
Furan Fatty Acids (FuFAs)Polyunsaturated Fatty Acids (PUFAs)Rtx-2330 (highly polar)GC-MS (SIM/Scan)Pre-column fractionation via Ag+ -SPE or Countercurrent Chromatography.

References

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry Source: PubMed Central (PMC) / nih.gov URL:[Link]

  • Determination of furan and furan derivatives in baby food Source: Food Chemistry / pfigueiredo.org URL:[Link]

  • Discussion on the separation of 2378-substituted isomers from closely eluting isomers Source: Dioxin 20XX International Symposium / dioxin20xx.org URL:[Link]

  • GC-MS/MS analysis of Tetra through Octa Dioxins and Furans on Zebron™ ZB-Dioxin GC column Source: Phenomenex / windows.net URL:[Link]

  • Enrichment and structural assignment of geometric isomers of unsaturated furan fatty acids Source: PubMed Central (PMC) / nih.gov URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of (2-Methyl-3-furanyl)-dithio-2-propanone: A Comparative Guide to NMR and Orthogonal Modalities

Executive Summary (2-Methyl-3-furanyl)-dithio-2-propanone is a complex, volatile organosulfur compound critical to flavor chemistry and frequently utilized as an internal standard (especially in its[1]) for quantitative...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Methyl-3-furanyl)-dithio-2-propanone is a complex, volatile organosulfur compound critical to flavor chemistry and frequently utilized as an internal standard (especially in its[1]) for quantitative pharmacokinetics. Validating its exact structural integrity presents a unique analytical challenge: the molecule contains a highly labile disulfide (S-S) linkage bridging a substituted furan ring and a propanone moiety. This guide objectively compares the performance of High-Field NMR, Benchtop NMR, and Mass Spectrometry (MS) in elucidating and validating this structure, providing researchers with a definitive roadmap for analytical selection.

Mechanistic Causality: The Analytical Challenge

In the realm of structural validation, relying solely on Mass Spectrometry (GC-MS or LC-MS) for organosulfur compounds introduces critical blind spots. The disulfide bond is highly susceptible to in-source fragmentation during Electron Ionization (EI) or Electrospray Ionization (ESI). This frequently results in homolytic or heterolytic cleavage, yielding only the fragmented 2-methyl-3-furanthiolate or propanethiolate ions[2]. While MS provides exceptional sensitivity and exact mass, it cannot definitively prove the intact S-S connectivity or rule out positional isomers on the furan ring.

High-Field Nuclear Magnetic Resonance (NMR) spectroscopy acts as the definitive gold standard. Although the S-S bond itself does not produce a direct NMR signal, the 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) experiment provides unambiguous proof of the molecular framework. By mapping the 3JCH​ and 4JCH​ couplings, researchers can confirm that the dithio linkage connects specifically at the 3-position of the 2-methylfuran ring, ensuring the entire scaffold is intact prior to orthogonal MS confirmation.

Comparative Performance Analysis
  • High-Field NMR (600 MHz with CryoProbe) [The Gold Standard] : Delivers superior spectral dispersion. It easily resolves the furan ring protons (H-4 and H-5) and distinctly separates the aliphatic methyl groups of the furan and propanone moieties. It is the only method capable of absolute de novo structural proof.

  • Benchtop NMR (80 MHz) [The High-Throughput Alternative] : Ideal for rapid QA/QC of bulk synthetic batches. While it struggles with signal overlap in the aliphatic region (1.5–3.0 ppm), it provides sufficient resolution to verify the presence of the aromatic furan protons and confirm bulk purity.

  • GC-MS / LC-MS [The Orthogonal Validator] : Offers unparalleled sensitivity (LOD in the nanogram range). It is best used orthogonally after NMR has confirmed the connectivity, serving to detect trace impurities or validate the molecular weight of [3].

Quantitative Performance Comparison
Analytical ModalityResolution / SpecificityLimit of Detection (LOD)Disulfide (S-S) Integrity ConfirmationPositional Isomer Differentiation
High-Field NMR (600 MHz) Excellent (Resolves complex multiplets)~1 µgDirect (via precise 13 C / HMBC mapping)Absolute (Unambiguous connectivity)
Benchtop NMR (80 MHz) Moderate (Aliphatic overlap likely)~1 mgIndirect (Relies on 1D 1 H integration)Limited (Requires pure samples)
GC-MS (EI) / LC-MS Low (Fragment-dependent)~1 ngPoor (High risk of in-source S-S cleavage)Poor (Isomers yield identical fragments)
Experimental Protocol: High-Field NMR Self-Validating Workflow

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every step contains an internal logic check to prevent false positives during the structural elucidation of (2-Methyl-3-furanyl)-dithio-2-propanone.

  • Step 1: Sample Preparation & Internal Calibration

    • Action: Dissolve 5 mg of the analyte in 600 µL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

    • Causality: TMS acts as the absolute zero reference (0.00 ppm). CDCl 3​ provides the deuterium lock signal, ensuring magnetic field stability during acquisition.

  • Step 2: 1D 1 H Acquisition & The Integration Gate

    • Action: Acquire 16 scans at 600 MHz with a 2.0 s relaxation delay. Process with a 0.3 Hz exponential line broadening.

    • Self-Validation: Integrate the resulting spectrum. A pure, intact structure must yield a strict 1 : 1 : 3 : 2 : 3 proton ratio corresponding to H-4 (~6.4 ppm), H-5 (~7.3 ppm), furan-CH 3​ (~2.3 ppm), S-CH 2​ (~3.6 ppm), and propanone-CH 3​ (~2.2 ppm) based on[4]. Any deviation in this ratio mathematically proves disulfide cleavage or impurity.

  • Step 3: 1D 13 C & 2D HMBC Mapping

    • Action: Acquire 13 C (512 scans, WALTZ-16 decoupled) and 2D HMBC spectra.

    • Causality: The HMBC experiment validates the exact placement of the functional groups. Cross-peaks between the S-CH 2​ protons and the propanone carbonyl carbon (~200 ppm), combined with correlations from the furan methyl protons to C-2 and C-3, definitively lock the two halves of the molecule together.

Workflow Visualization

G cluster_0 Primary Structural Validation A Sample: (2-Methyl-3-furanyl) -dithio-2-propanone B High-Field NMR (600 MHz) 1D 1H/13C & 2D HMBC/HSQC A->B C Benchtop NMR (80 MHz) 1D 1H Routine QA/QC A->C D Orthogonal Validation GC-MS / LC-MS A->D E Intact Connectivity Proof (Isomer & Moiety Mapping) B->E F Bulk Purity & Integration Check C->F G Molecular Weight & Fragment Analysis D->G H Validated Molecular Structure E->H F->H G->H

Workflow comparing High-Field NMR, Benchtop NMR, and MS for structural validation.

References
  • Tang, W., Jiang, D., Yuan, P., & Ho, C.-T. (2013). Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound. Journal of Sulfur Chemistry, 34(1-2), 38-47.[Link]

  • Najman, K., Król, K., & Sadowska, A. (2022). The Physicochemical Properties, Volatile Compounds and Taste Profile of Black Garlic (Allium sativum L.) Cloves, Paste and Powder. Applied Sciences, 12(9), 4215.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 47649, Methyl 2-methyl-3-furyl disulfide.[Link]

Sources

Comparative

A Comparative Guide to Key Sulfur-Containing Furan Derivatives in Flavor Science

An In-Depth Analysis of 2-Methyl-3-furanthiol and its Dithio-2-propanone Derivative for Researchers and Product Development Professionals Abstract Volatile sulfur compounds (VSCs) are paramount in the chemistry of taste...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis of 2-Methyl-3-furanthiol and its Dithio-2-propanone Derivative for Researchers and Product Development Professionals

Abstract

Volatile sulfur compounds (VSCs) are paramount in the chemistry of taste and smell, often possessing remarkably low odor thresholds that define the characteristic aromas of many foods.[1][2][3] Among these, 2-methyl-3-furanthiol (MFT) is a celebrated molecule, renowned for imparting the quintessential "meaty" and savory aroma to a wide range of cooked products.[4][5] This guide provides a detailed comparative analysis of MFT and a closely related, yet functionally distinct, derivative: (2-Methyl-3-furanyl)-dithio-2-propanone. We will explore their chemical properties, aroma profiles, stability, and the analytical methodologies required for their study. This document serves as a technical resource, synthesizing current knowledge to inform experimental design and application in flavor science and drug development.

Introduction: The Pivotal Role of Sulfur Compounds

Sulfur-containing molecules are some of the most potent aroma-active compounds found in nature.[1][6] Their contribution to the flavor profiles of foods like meat, coffee, and certain vegetables is indispensable.[5][7] The formation of these compounds often occurs during thermal processing through complex chemical pathways, such as the Maillard reaction and the degradation of thiamine (Vitamin B1).[4][8] 2-Methyl-3-furanthiol (MFT) is a prime example of such a compound, celebrated for its desirable roasted, meaty character.[4][5][9] However, the inherent instability of thiols like MFT presents significant challenges in both analysis and commercial application.[3][10][11] This has led to the exploration of more stable precursors or derivatives, such as (2-Methyl-3-furanyl)-dithio-2-propanone, which can release the desired aroma under specific conditions.

Chemical & Sensory Profile: The Key Players

A fundamental understanding of the individual compounds is crucial before a direct comparison can be made.

2-Methyl-3-furanthiol (MFT)

Also known as 2-methyl-3-mercaptofuran, MFT is a heterocyclic thiol that is a key odorant in cooked beef, ham, coffee, and even certain wines.[7][12]

  • Chemical Structure: C₅H₆OS

  • Odor Profile: Possesses a powerful meaty, beef-broth, and savory aroma.[4] It is considered a character-impact compound in many cooked meat products.[5][9]

  • Occurrence: MFT is not typically present in raw foods but is generated during heating. Its formation is primarily linked to the reaction between sulfur donors like cysteine and pentose sugars (e.g., ribose) or the thermal degradation of thiamine.[4][6][13][14]

  • Instability: As a thiol, MFT is highly susceptible to oxidation.[11] It can readily oxidize to form bis(2-methyl-3-furyl) disulfide, which has a less potent and different aroma profile—still meaty but with less of the fresh, impactful character of the parent thiol.[15][16] This instability complicates its use as a flavoring agent and requires careful analytical techniques.[10][11]

(2-Methyl-3-furanyl)-dithio-2-propanone

This compound is a dithioether derivative of MFT. Information on this specific molecule is less prevalent in public literature, suggesting it may be a more specialized or proprietary flavor ingredient. However, based on the chemistry of related dithio compounds, we can infer its properties and function. It can be considered a "protected" or precursor form of MFT.

  • Chemical Structure: C₈H₁₀O₂S₂ (deduced)

  • Function: Dithioethers like this are often designed as more stable molecules that can break down under specific conditions (e.g., heat, pH change) to release the highly volatile and potent thiol. This strategy overcomes the stability issues of directly adding MFT to a food system.

  • Aroma Profile: In its intact form, the aroma is likely to be significantly less potent than MFT. The primary sensory contribution would occur upon the thermal release of MFT and potentially other sulfur-containing fragments.

  • Synthesis: Such compounds are typically synthesized and not naturally occurring. Their synthesis would involve reacting MFT or a suitable precursor with a sulfur-containing propanone derivative. Deuterated versions of this compound are available, indicating its use as an internal standard in quantitative analytical studies.[17]

Comparative Analysis: Potency, Stability, and Application

The primary differences between MFT and its dithio-2-propanone derivative lie in their stability and mechanism of aroma delivery.

Feature2-Methyl-3-furanthiol (MFT)(2-Methyl-3-furanyl)-dithio-2-propanone
Chemical Class ThiolDithioether
Aroma Profile Intense, fresh cooked meat, savory, roasted.[4]Low intrinsic aroma; acts as a precursor.
Odor Threshold Extremely low (potent).Significantly higher (less potent).
Stability Low; highly susceptible to oxidation into disulfides.[10][11]High; designed for stability in storage and processing.
Mechanism Direct aroma impact.Releases active aroma (MFT) upon heating.
Application Direct addition as a potent flavor component (requires protection, e.g., encapsulation).[18]Used as a stable, time-release flavoring precursor in products that undergo heating.

The choice between these two compounds is dictated entirely by the application's requirements. For immediate, high-impact aroma, MFT is superior. For applications requiring a stable ingredient that delivers a "freshly cooked" aroma upon final preparation by the consumer (e.g., in a soup mix or microwaveable meal), the dithio-propanone precursor is the more logical and technologically sound choice.

Experimental Protocols & Methodologies

The analysis of these potent, yet often unstable, sulfur compounds requires specialized techniques to prevent artifact formation and ensure accurate quantification.

Experimental Workflow for VSC Analysis

The following diagram outlines a typical workflow for the extraction and analysis of volatile sulfur compounds from a food matrix.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis cluster_result Data Interpretation A Food Matrix (e.g., Cooked Meat, Coffee) B Homogenization / Grinding A->B C Spiking with Internal Standard (e.g., Deuterated MFT-dithio-propanone-d3) B->C D Solvent Assisted Flavor Evaporation (SAFE) C->D for non-volatile precursors E Headspace Solid-Phase Microextraction (HS-SPME) C->E for volatile compounds G Gas Chromatography- Mass Spectrometry (GC-MS) D->G F Gas Chromatography- Olfactometry (GC-O) E->F F->G Identification I Sensory Characterization (Aroma Profile) F->I H Quantification (using Internal Standard) G->H

Caption: A generalized workflow for the analysis of volatile sulfur compounds in food matrices.

Protocol: Analysis by GC-MS and GC-Olfactometry

This protocol provides a robust method for both quantifying and characterizing the aroma contribution of MFT and related compounds.

Objective: To identify and quantify 2-methyl-3-furanthiol and its precursors in a thermally processed food sample.

Methodology:

  • Sample Preparation & Extraction:

    • Weigh 10g of the homogenized food sample into a 20 mL headspace vial.

    • Spike the sample with a known concentration of an internal standard, such as (2-Methyl-3-furanyl)-dithio-2-propanone-d3, for accurate quantification.[17]

    • For analysis of volatile compounds, proceed with Headspace Solid-Phase Microextraction (HS-SPME).[4]

    • Rationale: HS-SPME is a solvent-free technique that is ideal for concentrating volatile and semi-volatile compounds from the headspace above a sample, minimizing thermal degradation.

  • HS-SPME Conditions:

    • Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to effectively trap a broad range of volatiles, including sulfur compounds.

    • Incubation: Equilibrate the sample at 60°C for 15 minutes with agitation.

    • Extraction: Expose the SPME fiber to the headspace for 30 minutes at 60°C.

    • Rationale: The incubation step facilitates the release of volatiles from the matrix into the headspace, and the choice of fiber ensures efficient trapping of target analytes.

  • Gas Chromatography (GC) Analysis:

    • Injection: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Column: Use a medium-polarity capillary column (e.g., DB-WAX or equivalent) to achieve good separation of sulfur compounds.

    • Oven Program: Start at 40°C (hold for 3 min), ramp to 240°C at 5°C/min, and hold for 10 min.

    • Rationale: A polar column provides better selectivity for polar compounds like thiols. The temperature program is designed to separate highly volatile compounds while also eluting less volatile precursors.

  • Detection:

    • GC-Olfactometry (GC-O): The column effluent is split between a human assessor (sniffing port) and a chemical detector. The assessor records the time, intensity, and description of each perceived odor.

    • GC-Mass Spectrometry (GC-MS): The other portion of the effluent is directed to a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for high sensitivity and accurate quantification of target analytes and their internal standards.[4]

    • Rationale: GC-O directly links an instrumental peak to a specific aroma character, which is crucial for identifying key odorants. GC-MS provides definitive chemical identification and enables precise quantification.

Formation and Stability Pathways

The chemical transformations these molecules undergo are critical to their function and analysis. MFT is primarily formed during thermal processing.

G cluster_precursors Precursors cluster_reactions Thermal Reactions cluster_products Products & Derivatives A Cysteine (Sulfur Source) D Maillard Reaction A->D B Pentose Sugars (e.g., Ribose) B->D C Thiamine (Vitamin B1) E Thiamine Degradation C->E F 2-Methyl-3-furanthiol (MFT) (Meaty Aroma) D->F E->F G bis(2-methyl-3-furyl) disulfide (Oxidation Product) F->G Oxidation H (2-Methyl-3-furanyl)-dithio-2-propanone (Stable Precursor) F->H Synthesis H->F Thermal Release

Sources

Validation

High-Resolution Mass Fragmentation Patterns: Validating (2-Methyl-3-furanyl)-dithio-2-propanone against Alternative Disulfide Tracers

Introduction: The Role of Furan-Derived Disulfides in Analytical Chemistry In the highly specialized field of flavor chemistry, metabolomics, and biomarker quantification, organosulfur compounds—particularly furan-derive...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Furan-Derived Disulfides in Analytical Chemistry

In the highly specialized field of flavor chemistry, metabolomics, and biomarker quantification, organosulfur compounds—particularly furan-derived disulfides—are critical target analytes. These compounds possess ultra-low odor thresholds and exert a profound sensory impact, often imparting meaty, roasted, and coffee-like notes to complex matrices[1]. Accurate quantification of these trace volatiles requires robust internal standards to account for matrix effects and extraction losses.

(2-Methyl-3-furanyl)-dithio-2-propanone, alongside its stable isotope-labeled analog (2-Methyl-3-furanyl)-dithio-2-propanone-d3, has emerged as a premier tracer and internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows[2]. This guide objectively compares the mass fragmentation performance of (2-Methyl-3-furanyl)-dithio-2-propanone against common alternative disulfide tracers, providing analytical chemists with the mechanistic insights needed to optimize Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) methods.

Mechanistic Causality in Mass Spectrometry

As a Senior Application Scientist, I emphasize that selecting an internal standard is not merely about matching functional groups; it requires a deep understanding of gas-phase ion chemistry. When subjected to Electron Ionization (EI) at 70 eV, furan-derived disulfides exhibit predictable cleavage patterns driven by charge localization and cation stability.

The disulfide (S-S) bond is inherently labile under EI conditions. For (2-Methyl-3-furanyl)-dithio-2-propanone (M+ at m/z 202, or m/z 205 for the -d3 variant), the primary fragmentation pathway is the cleavage of the S-S bond. This yields a highly stable [2-methyl-3-furyl-S]+ cation at m/z 113, which typically dominates the spectrum as the base peak. The mechanistic causality behind this stability is the resonance delocalization of the positive charge into the electron-rich heteroaromatic furan ring. A secondary cleavage occurs at the C-S bond adjacent to the furan ring, yielding the [2-methyl-3-furyl]+ cation at m/z 81.

Why choose this over alternatives? Symmetrical disulfides like Bis(2-methyl-3-furyl) disulfide (M+ at m/z 226) also produce an m/z 113 base peak[3][4]. However, because the molecule is symmetrical, it lacks a secondary distinct diagnostic fragment of high abundance. This symmetry makes it highly susceptible to matrix interferences in complex samples like roasted cocoa or fermented beverages, where m/z 113 might be shared by co-eluting isobaric interferents[5]. In contrast, the asymmetrical nature of (2-Methyl-3-furanyl)-dithio-2-propanone yields an acetonyl-sulfide fragment ([S-CH2-C(=O)-CH3]+) at m/z 89, providing a unique secondary transition for unambiguous spectral confirmation.

Comparative Fragmentation Analysis

To objectively evaluate tracer performance, the quantitative fragmentation data of the target compound and its primary alternatives are summarized below.

CompoundMolecular WeightMolecular Ion (M+)Base PeakKey Diagnostic FragmentsStructural Advantage in MS
(2-Methyl-3-furanyl)-dithio-2-propanone 202.3 g/mol m/z 202m/z 113m/z 89, m/z 81, m/z 57Asymmetrical cleavage provides multiple unique SIM transitions, significantly reducing matrix interference.
Bis(2-methyl-3-furyl) disulfide 226.3 g/mol m/z 226m/z 113m/z 81, m/z 43Symmetrical structure yields a high abundance of m/z 113 but lacks diverse, high-mass secondary fragments[3].
2-Methyl-3-(methyldithio)furan 160.2 g/mol m/z 160m/z 113m/z 81, m/z 45Low molecular weight increases susceptibility to low-mass background noise in complex biological matrices[1].

Fragmentation Pathway Visualization

The following diagram maps the logical flow of the electron ionization fragmentation for (2-Methyl-3-furanyl)-dithio-2-propanone, illustrating the divergence between S-S and C-S bond cleavages.

MassFragmentation M Molecular Ion (M+) m/z 202 (2-Methyl-3-furanyl)-dithio-2-propanone SS S-S Bond Cleavage (Primary Pathway) M->SS CS C-S Bond Cleavage (Secondary Pathway) M->CS F113 [2-Methyl-3-furyl-S]+ m/z 113 (Base Peak) Resonance Stabilized SS->F113 Charge Retention on Furan F89 [S-CH2-C(=O)-CH3]+ m/z 89 Acetonyl Sulfide Cation SS->F89 Charge Retention on Acetonyl F81 [2-Methyl-3-furyl]+ m/z 81 Furan Cation CS->F81 Loss of Disulfide Chain F121 [S-S-CH2-C(=O)-CH3]+ m/z 121 Dithio-propanone Cation CS->F121 Charge Retention on Chain

Figure 1: EI mass fragmentation pathways of (2-Methyl-3-furanyl)-dithio-2-propanone.

Self-Validating Experimental Protocol: HS-SPME-GC-MS

Step-by-Step Methodology:
  • Sample Preparation & Spiking : Weigh 5.0 g of the homogenized sample (e.g., meat extract, Baijiu, or cocoa powder) into a 20 mL headspace vial. Spike the matrix with 10 µL of a 1.0 µg/mL solution of (2-Methyl-3-furanyl)-dithio-2-propanone-d3 (Internal Standard) in methanol[2][6].

  • Equilibration & Extraction : Seal the vial with a PTFE/silicone septum. Equilibrate the sample at 60°C for 15 minutes. Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C with continuous agitation (250 rpm) to ensure optimal partitioning of the volatile disulfides.

  • Desorption & GC Separation : Desorb the SPME fiber in the GC injection port at 250°C for 3 minutes in splitless mode. Utilize a polar capillary column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 µm). Set the oven program: 40°C (hold 2 min), ramp at 5°C/min to 220°C (hold 5 min).

  • MS Detection (EI Mode) : Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230°C and the quadrupole to 150°C.

  • Data Acquisition (SIM Mode) :

    • Target Analyte (Non-deuterated): Monitor m/z 202 (M+), 113 (Quantifier), and 89 (Qualifier).

    • Internal Standard (-d3): Monitor m/z 205 (M+) and the corresponding isotopically shifted base peak (e.g., m/z 116 if the furan methyl group is deuterated, or m/z 92 if the acetonyl group is deuterated).

  • System Validation Check : Calculate the recovery of the internal standard. A stable ratio between the quantifier and qualifier ions (±15% variance compared to a neat reference standard) validates the absence of co-eluting matrix interferences, confirming the integrity of the analytical run.

References

  • Title: (2-Methyl-3-furanyl)
  • Title: Showing Compound 2-Methyl-3-(methyldithio)furan (FDB019911)
  • Title: Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu)
  • Title: bis(2-methyl-3-furyl)
  • Source: worldcocoafoundation.
  • Source: rsc.

Sources

Comparative

Comprehensive Guide to Authenticity Testing: Natural vs. Synthetic (2-Methyl-3-furanyl)-dithio-2-propanone

Executive Summary (2-Methyl-3-furanyl)-dithio-2-propanone (CAS 156386-69-5) is a high-impact, sulfur-containing aroma molecule prized by the food and fragrance industry for its intense roasted, meaty, and savory umami pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2-Methyl-3-furanyl)-dithio-2-propanone (CAS 156386-69-5) is a high-impact, sulfur-containing aroma molecule prized by the food and fragrance industry for its intense roasted, meaty, and savory umami profile. Because "EU/US Natural" certified flavor formulations command a massive price premium over their synthetic counterparts, this compound is a prime target for economically motivated adulteration (EMA).

This comparison guide provides an objective, highly technical evaluation of the analytical methodologies required to differentiate naturally biosynthesized (2-Methyl-3-furanyl)-dithio-2-propanone from its petrochemical-derived synthetic equivalent.

Mechanistic Origins: Biosynthesis vs. Chemical Synthesis

The foundation of authenticity testing lies in the divergent chemical histories of natural and synthetic molecules. While the final molecules are structurally identical, their origins leave indelible isotopic and trace-impurity fingerprints.

  • Natural Origin (Biomass-Derived): In natural savory flavor preparations, the compound is generated via the Maillard reaction. Pentose sugars (e.g., ribose) and sulfur-containing amino acids (e.g., cysteine) undergo thermal or enzymatic conversion to form the intermediate 2-methyl-3-furanthiol , which subsequently couples with mercaptopropanones. Because these precursors are derived from modern plants, they contain active Radiocarbon ( 14 C) and exhibit specific 13 C/ 12 C ratios dictated by the plant's photosynthetic pathway.

  • Synthetic Origin (Petrochemical): Industrial synthesis typically utilizes fossil-derived precursors (such as 2-methylfuran or acetylacetone) followed by chemical disulfide coupling. These petrochemical precursors have been isolated from the carbon cycle for millions of years, resulting in a complete absence of 14 C and distinctly depleted 13 C and Deuterium (D) signatures.

Origins cluster_0 Natural Pathway (Biomass-Derived) cluster_1 Synthetic Pathway (Petrochemical) N1 Modern Biomass Precursors (Ribose + Cysteine) N2 Thermal/Enzymatic Maillard Reaction N1->N2 N3 Natural Target Compound (14C Active, 13C Enriched) N2->N3 S1 Fossil Precursors (e.g., 2-Methylfuran) S2 Chemical Synthesis (Disulfide Coupling) S1->S2 S3 Synthetic Target Compound (14C Depleted, 13C Depleted) S2->S3

Biosynthetic vs. Synthetic Pathways of (2-Methyl-3-furanyl)-dithio-2-propanone.

Comparative Guide to Authenticity Testing Methodologies

To establish a watertight proof of naturalness, a multi-dimensional analytical approach is required. Relying on a single technique leaves the system vulnerable to sophisticated adulteration (e.g., spiking synthetic compounds with 14 C-enriched materials to pass a radiocarbon test).

Table 1: Comparison of Authenticity Testing Methodologies
MethodologyPrimary TargetNatural SignatureSynthetic SignaturePros vs. Cons
GC-C-IRMS Stable Isotopes ( δ13 C, δ D)Enriched δ13 C (C3/C4 plant range)Highly depleted δ13 C and δ DPro: High precision, detects partial adulteration.Con: Requires complex baseline databases.
14 C AMS Biobased Carbon %100% Modern Carbon0% Modern CarbonPro: Definitive proof of fossil vs. biomass origin.Con: Cannot detect natural-to-natural fraud.
GC-MS Trace ImpuritiesPlant sterols, terpenes, natural Maillard intermediatesHalogenated solvents, unreacted synthetic catalystsPro: Rapid, standard lab equipment.Con: Impurities can be removed via high-purification.
Table 2: Representative Authenticity Markers for (2-Methyl-3-furanyl)-dithio-2-propanone

(Note: Values are representative baselines for comparative purposes)

Analytical ParameterNatural (Biomass/Maillard)Synthetic (Petrochemical)Detection Instrument
Biobased Carbon ( 14 C) > 99%< 1%Accelerator Mass Spec (AMS)
δ13 C (vs. V-PDB) -10‰ to -28‰-30‰ to -45‰GC-C-IRMS
δ D (vs. V-SMOW) -50‰ to +50‰< -100‰GC-HTC-IRMS
Trace Byproducts 2-methyl-3-furanthiol (trace)Chloroacetone derivativesGC-MS / GC-FID

Experimental Protocols: Self-Validating Analytical Workflows

As a Senior Application Scientist, it is critical to design protocols that do not merely generate data, but actively prove their own validity. The following workflows incorporate mandatory internal standardizations and drift corrections to ensure absolute trustworthiness.

Workflow Sample Flavor Extract Sample Prep HS-SPME / Distillation Sample->Prep GCMS GC-MS (Impurity Profiling) Prep->GCMS IRMS GC-C-IRMS (13C/12C & D/H Ratios) Prep->IRMS AMS AMS (14C Biobased Content) Prep->AMS Auth Authenticity Determination GCMS->Auth IRMS->Auth AMS->Auth

Multi-dimensional analytical workflow for flavor authenticity verification.

Protocol 1: Multi-Element GC-C-IRMS ( δ13 C and δ D Determination)

Objective: Isolate the target compound from the flavor matrix and determine its stable isotope ratios without inducing kinetic isotope fractionation .

Step-by-Step Methodology:

  • Sample Preparation (HS-SPME): Dilute the flavor extract in a saturated NaCl solution. Spike the sample with a known concentration of (2-Methyl-3-furanyl)-dithio-2-propanone-d3 (a stable isotope-labeled internal standard). Extract the headspace using a DVB/CAR/PDMS SPME fiber at 40°C for 30 minutes.

    • Causality: Headspace SPME is chosen over liquid-liquid extraction because solvent evaporation steps induce kinetic isotope effects (KIE), artificially enriching the heavier isotopes in the remaining sample. The deuterated internal standard validates extraction recovery without interfering with native 13 C measurements.

  • Chromatographic Separation: Desorb the fiber in the GC inlet at 250°C. Separate the analytes using a polar DB-WAX column (60m x 0.25mm x 0.25µm).

    • Causality: The highly polar polyethylene glycol stationary phase is mandatory to resolve polar sulfur-furan compounds from the non-polar lipid matrices typical of savory flavor formulations.

  • Combustion/Conversion:

    • For δ13 C: Route the effluent through a combustion reactor (CuO/NiO) at 940°C to quantitatively convert the analyte to CO 2​ .

    • For δ D: Route the effluent through a high-temperature conversion (HTC) reactor at 1400°C to reduce the analyte to H 2​ gas.

  • Self-Validation (SST): Bracket every 10 sample injections with certified reference materials (e.g., V-PDB for carbon). If the drift exceeds ±0.2‰ for δ13 C, the system automatically halts, invalidating the batch to prevent false adulteration flags.

Protocol 2: Radiocarbon ( 14 C) AMS Analysis (ASTM D6866)

Objective: Quantify the exact percentage of biobased (modern) carbon versus petrochemical carbon .

Step-by-Step Methodology:

  • Fractional Distillation: Isolate the pure (2-Methyl-3-furanyl)-dithio-2-propanone fraction from the bulk flavor mixture using preparative GC or micro-distillation.

  • Graphitization: Combust the isolated fraction in a sealed quartz tube with CuO at 900°C to produce CO 2​ . Reduce the purified CO 2​ to solid graphite using hydrogen gas over an iron catalyst at 550°C.

    • Causality: Accelerator Mass Spectrometry (AMS) requires solid graphite targets. Direct gas-phase AMS is less precise and lacks the strict statistical tolerances required in legal authenticity disputes.

  • AMS Measurement: Accelerate the carbon ions to high kinetic energies to physically separate 14 C from the abundant 12 C and 13 C isotopes, as well as isobaric interferences (like 14 N) .

  • Self-Validation: Analyze a process blank (petrochemical standard, 0% biobased) and a modern reference standard (Oxalic Acid II, 100% biobased) alongside the samples. The process blank must yield <0.5% modern carbon to prove the graphitization line is free of cross-contamination.

References

  • Quantitative Model Studies on the Effectiveness of Different Precursor Systems in the Formation of the Intense Food Odorants 2-Furfurylthiol and 2-Methyl-3-furanthiol , Journal of Agricultural and Food Chemistry - ACS Publications.[Link]

  • Stable Isotope Analysis of Flavor Compounds , Perfumer & Flavorist. [Link]

  • Natural vs Synthetic Ingredients Testing , SGS Beta Analytic.[Link]

  • Food, Flavor & Beverage Authenticity Testing , Center for Applied Isotope Studies (CAIS) - University of Georgia.[Link]

Validation

A Senior Application Scientist's Guide to Isotopic Ratio Mass Spectrometry (IRMS) for the Authentication of Furan Flavor Compounds

Introduction: The Analytical Challenge of Furan Authenticity Furan and its methylated derivatives (e.g., 2-methylfuran, 2,5-dimethylfuran) are significant volatile compounds that contribute to the characteristic aroma an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Furan Authenticity

Furan and its methylated derivatives (e.g., 2-methylfuran, 2,5-dimethylfuran) are significant volatile compounds that contribute to the characteristic aroma and flavor profiles of a vast array of thermally processed foods, including coffee, baked goods, and canned products.[1][2] These compounds are primarily formed through the Maillard reaction and the thermal degradation of carbohydrates, amino acids, ascorbic acid, and polyunsaturated fatty acids.[3][4][5] While they are integral to the flavor, furan itself is classified as "possibly carcinogenic to humans" by the International Agency for Research on Cancer (IARC), necessitating its close monitoring.[2][3]

Beyond safety, the origin of flavor compounds is a critical aspect of food authenticity and quality. A "natural" flavor designation commands a premium price and consumer trust. However, furan compounds can also be synthesized from petroleum-based precursors. Distinguishing between natural furans formed during cooking and synthetically derived, nature-identical furans added to a product represents a significant analytical challenge. Conventional analytical techniques, which identify and quantify molecules based on their chemical structure, cannot differentiate between molecules of different origins if their structure is identical.

This guide provides an in-depth comparison of Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) with other analytical methodologies for the authentication of furan flavor compounds. We will explore the causality behind experimental choices, present detailed protocols, and provide supporting data to guide researchers, scientists, and quality assurance professionals in selecting the appropriate tools for ensuring flavor authenticity.

The Gold Standard: Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

For determining the origin of a specific organic compound within a complex mixture, Compound-Specific Isotope Analysis (CSIA) is the definitive technique, and GC-IRMS is the instrument that enables it.[6][7] The power of IRMS lies in its ability to measure the relative abundance of stable isotopes (e.g., ¹³C vs. ¹²C, ²H vs. ¹H) with exceptionally high precision.[1][8]

The Principle of Isotopic Fingerprinting

The isotopic ratio of an organic molecule is a unique signature, or "fingerprint," of its origin and the chemical or biological processes it has undergone.[9] This is due to kinetic isotope effects, where reactions proceed slightly faster with lighter isotopes, leading to measurable differences in the isotopic composition of the final product.[10]

For furan flavor compounds, the key differentiator lies in the carbon source:

  • Natural Furans (from C3 & C4 Plants): Formed from precursors in food (sugars, etc.) which originate from plants. Plants utilize atmospheric CO₂ for photosynthesis. The vast majority of plants (C3 plants like rice, wheat, and beans) discriminate against the heavier ¹³C isotope, resulting in δ¹³C values typically ranging from -24‰ to -33‰. C4 plants (like corn and sugar cane) show less discrimination, with δ¹³C values from -10‰ to -16‰.[11] Furan formed from these precursors will inherit this isotopic signature.

  • Synthetic Furans (from Fossil Fuels): Synthesized from petroleum-derived starting materials. Fossil fuels are ancient plant matter that has undergone geological processing, resulting in a distinct isotopic signature that differs from modern plant-derived sugars.

GC-IRMS can precisely measure these subtle differences, providing incontrovertible evidence of a furan compound's origin.[12]

The GC-IRMS Workflow

The analytical process involves separating the volatile compounds, converting each into a simple gas, and then measuring the isotopic ratios.

GC-IRMS Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output Prep Headspace Vial (Food Sample + NaCl + d4-Furan IS) SPME HS-SPME Extraction (e.g., 70°C, 60 min) Prep->SPME Equilibration & Adsorption GC Gas Chromatograph (GC) (Separation of Volatiles) SPME->GC Thermal Desorption Comb Combustion Interface (Compound to CO2 at ~1000°C) GC->Comb Elution IRMS Isotope Ratio MS (m/z 44, 45, 46 Detection) Comb->IRMS Gas Transfer Data Isotope Ratio (δ¹³C vs. VPDB) IRMS->Data

Caption: Workflow for GC-IRMS analysis of furan compounds.

Experimental Protocol: GC-IRMS Analysis of Furan via HS-SPME

This protocol provides a self-validating system for the determination of furan authenticity. The use of a deuterated internal standard (d4-furan) is critical for accurate quantification, while certified reference materials are essential for validating isotopic ratio measurements.

Objective: To determine the compound-specific δ¹³C value of furan in a food matrix to assess its authenticity.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)

  • Rationale: HS-SPME is a solvent-free extraction technique ideal for volatile compounds like furan. It concentrates analytes from the headspace above the sample, minimizing matrix interference and improving sensitivity.[9][13] Adding salt increases the ionic strength of the aqueous phase, promoting the release of volatile organic compounds into the headspace.[8][14]

  • Procedure:

    • Weigh 2-5 grams of the homogenized food sample (e.g., ground coffee, baby food puree) into a 20 mL headspace vial.[14] For liquid samples like coffee, use 5-10 mL.[8]

    • Add ~5 mL of saturated sodium chloride (NaCl) solution to the vial.[13]

    • Spike the sample with a known amount of a deuterated internal standard solution (e.g., d4-furan in methanol) for quantification purposes.

    • Immediately seal the vial with a PTFE-faced septum and aluminum cap to prevent loss of volatiles.

    • Place the vial in an autosampler tray equipped with an agitator and heater.

    • Incubate the sample at a controlled temperature (e.g., 60-70°C) for a set time (e.g., 15-30 min) to allow the sample to equilibrate.[8][15]

    • Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/PDMS) to the headspace for a defined extraction time (e.g., 30-60 min) at the same temperature.[15][16]

2. GC-IRMS Analysis

  • Rationale: The GC separates the complex mixture of volatiles extracted by the SPME fiber. Each separated compound then enters a combustion furnace where it is quantitatively converted to CO₂ gas. The IRMS measures the precise ratio of ¹³CO₂ (mass 45) to ¹²CO₂ (mass 44).

  • Instrumentation: A high-resolution gas chromatograph coupled to a combustion interface, which is connected via a universal interface to an isotope ratio mass spectrometer.[12][17]

  • Procedure:

    • Desorption: Automatically retract the SPME fiber and insert it into the heated GC injector (e.g., 250°C) for thermal desorption of the analytes onto the GC column.

    • GC Separation: Use a suitable capillary column (e.g., DB-VRX or HP-5MS) to separate furan from other volatile compounds.[13]

      • Example Temperature Program: Start at 35°C (hold 5 min), ramp to 100°C at 5°C/min, then ramp to 240°C at 20°C/min (hold 5 min).[13]

    • Combustion: As each compound elutes from the GC, it passes through a combustion reactor (a ceramic tube containing oxidizing agents like copper oxide at ~1000°C) to be converted into CO₂, H₂O, and N₂.

    • Purification & Referencing: The gas stream is dried, and a reference CO₂ gas with a known isotopic value is intermittently introduced into the ion source via a universal interface (e.g., ConFlo IV) for calibration.[18]

    • IRMS Detection: The ionized CO₂ molecules are accelerated into a magnetic sector, where they are separated by their mass-to-charge ratio (m/z). Faraday cup detectors simultaneously measure the ion beams for m/z 44, 45, and 46.

3. Data Analysis and Interpretation

  • Rationale: The measured isotope ratios are expressed in delta (δ) notation in parts per thousand (per mil, ‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.[11]

  • Calculation: δ¹³C (‰) = [ ( (¹³C/¹²C)sample / (¹³C/¹²C)standard ) - 1 ] * 1000

  • Interpretation: The obtained δ¹³C value for the furan peak is compared against a database of known authentic and synthetic samples. A value falling within the range for petroleum-derived precursors would strongly indicate adulteration.

Comparative Analysis: IRMS vs. Alternative Techniques

While GC-IRMS is the gold standard for authenticity, other techniques are routinely used for furan analysis. Understanding their capabilities and limitations is crucial for a comprehensive quality control program.

Technique Primary Application Principle Strengths Limitations
GC-IRMS Authenticity/Origin Measures compound-specific stable isotope ratios (¹³C/¹²C).[6]Definitive for origin determination; High precision.[7]Higher equipment cost; Requires specialized expertise; Not ideal for routine quantification.
GC-MS (Headspace) Quantification Separates compounds (GC) and identifies/quantifies based on mass fragmentation patterns (MS).[8][14]Excellent for quantification; High sensitivity (ng/g levels); Established & validated methods.[16][19]Cannot distinguish between natural and synthetic identical molecules.
PTR-MS / SIFT-MS High-Throughput Screening Real-time analysis of volatiles via soft chemical ionization (Proton Transfer).[20][21]Extremely fast (real-time); No sample preparation needed; High sensitivity (pptv).[22][23]Cannot distinguish isomers (e.g., 2- vs 3-methylfuran); Less specific than GC-MS; Not for authenticity.[24][25]
SNIF-NMR Authenticity/Origin Measures site-specific isotopic ratios (e.g., ²H) within a molecule.[26]Provides positional isotope information; Complementary to IRMS.Lower sensitivity than IRMS; Requires larger sample amounts and extensive purification.[27]

Data-Driven Comparison

While extensive databases of δ¹³C values for furan from various precursors are still being developed, the principles are well-established through work on other flavor compounds like vanillin, which serves as an excellent scientific analogue.

Illustrative Isotopic Data (Vanillin Analogue)

The following table shows typical δ¹³C values for vanillin from different sources. Similar differentiation is expected for furan compounds.

Compound Origin Typical δ¹³C Value (‰ vs. VPDB) Inference
Natural Vanillin (from Vanilla planifolia, a CAM plant)-15.5‰ to -21.8‰[28][29]Enriched in ¹³C due to the CAM photosynthetic pathway.
Biosynthetic Vanillin (from ferulic acid, C3 plant source)-27.4‰ to -31.7‰[28]Depleted in ¹³C, typical for C3 plant precursors.
Synthetic Vanillin (from petroleum-derived guaiacol)-28.0‰ to -33.0‰[28][30]Depleted in ¹³C, reflecting the fossil fuel source.

Causality: The distinct, non-overlapping ranges of δ¹³C values allow for unambiguous differentiation of the vanillin's origin. A product labeled "natural vanilla" containing vanillin with a δ¹³C value of -30‰ would be considered adulterated. This same principle applies directly to furan flavor compounds.

Performance Metrics of Analytical Techniques
Parameter GC-IRMS HS-SPME-GC-MS PTR-MS
Primary Use Case AuthenticityQuantificationRapid Screening
Precision (Isotopes) Excellent (≤0.3‰ for δ¹³C)N/AN/A
Precision (Quant.) ModerateExcellent (RSD <15%)[16]Good
Limit of Detection ~1-10 ng on-column~0.002 - 0.3 ng/g (ppb)[16][19]~1-10 pptv[20]
Analysis Time/Sample ~30-45 min~30-45 min< 1 min
Sample Prep HS-SPME / ExtractionHS-SPME / Extraction[13]None (direct air sampling)[31]
Cost HighMediumHigh
Expertise Required HighIntermediateIntermediate

Conclusion: Selecting the Right Tool for the Task

The choice of analytical technique for the analysis of furan flavor compounds is dictated by the question being asked.

  • For routine quantification and safety monitoring , HS-SPME-GC-MS is the validated, fit-for-purpose method. It offers the sensitivity and robustness required to accurately measure furan levels in diverse food matrices.[1][14][32]

  • For high-throughput screening in a process environment , PTR-MS or SIFT-MS are unparalleled. Their ability to provide real-time data without sample preparation makes them ideal for monitoring furan formation or release during processing.[23][33]

  • For the unequivocal determination of authenticity and to combat economic adulteration , GC-IRMS is the only scientifically defensible gold standard. Its ability to read the unique isotopic fingerprint of a molecule provides definitive proof of origin that cannot be achieved by other techniques.[6][12][27]

A comprehensive food integrity program should leverage these techniques complementarily: using rapid screening tools to monitor production, standard GC-MS for quality control and quantification, and reserving the power of GC-IRMS to validate the authenticity of raw materials and investigate suspected cases of fraud.

References

  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024). PubMed. Available at: [Link]

  • An, K., et al. (2023). Review on Furan as a Food Processing Contaminant: Identifying Research Progress and Technical Challenges for Future Research. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Le Tallec, T., et al. (2022). Authentication of the Origin of Vanillin Using Quantitative Natural Abundance 13 C NMR. Molecules. Available at: [Link]

  • U.S. Food and Drug Administration. (2006). Determination of Furan in Foods. Available at: [Link]

  • Hansen, A. M. Z., et al. (2014). Authenticity of aroma components. Technical University of Denmark. Available at: [Link]

  • Imprint Analytics GmbH. (2025). Authenticity testing of vanilla flavors. Available at: [Link]

  • Almeida, I., et al. (2009). Analysis of furan in coffee of different provenance by head-space solid phase microextraction gas chromatography-mass spectrometry: effect of brewing procedures. Food Additives & Contaminants: Part A. Available at: [Link]

  • Arisseto, A. P., et al. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Food and Chemical Toxicology. Available at: [Link]

  • Hansen, A. M. Z., et al. (2014). Authenticity and Traceability of Vanilla Flavors by Analysis of Stable Isotopes of Carbon and Hydrogen. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Symrise. (2017). Vanilla: Symrise Is Leading in Authenticity Verification. Available at: [Link]

  • Lee, K-G., & Shibamoto, T. (2005). Determination of furan levels in coffee using automated solid-phase microextraction and gas chromatography/ mass spectrometry. ResearchGate. Available at: [Link]

  • IONICON Analytik. PTR-MS. Available at: [Link]

  • da Silva, A. L. P., et al. (2018). Evaluation of Headspace Solid-Phase Microextraction Gas Chromatography–Mass Spectrometry for the Characterization of Volatile. Journal of the Brazilian Chemical Society. Available at: [Link]

  • RJ Lee Group. (n.d.). Advanced Tech: Proton Transfer Reaction Mass Spectrometer (PTR-MS). Available at: [Link]

  • Lindinger, W., et al. (2012). Proton Transfer Reaction Mass Spectrometry (PTR-MS). Encyclopedia of Analytical Chemistry. Available at: [Link]

  • Olivares, A., et al. (2011). SPME-GC-MS versus Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) analyses for the study of volatile compound generation and oxidation status during dry fermented sausage processing. Meat Science. Available at: [Link]

  • Märk, J., et al. (2006). Quantitation of Furan and Methylfuran Formed in Different Precursor Systems by Proton Transfer Reaction Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Moret, S., & Conte, L. S. (2015). Analysis of Furan in Coffee. Coffee in Health and Disease Prevention. Available at: [Link]

  • TOFWERK. (2018). What is Proton Transfer Reaction Mass Spectrometry (PTR-MS)?. Available at: [Link]

  • Jelen, H., & Majcher, M. (2021). Formation of furan and furan derivatives in model systems and food products. Molecules. Available at: [Link]

  • El-Sayed, A. M., et al. (2015). Improving the extraction of headspace volatile compounds: development of a headspace multi-temperature solid-phase micro-extraction-single shot-gas chromatography/mass spectrometry (mT-HSSPME-ss-GC/MS) method and application to characterization of ground coffee aroma. Analytical Methods. Available at: [Link]

  • Isotope Ratio Mass Spectrometry (IRMS): Tracing Origins and Authenticity in Food and Environmental Samples. (2025). IONOS. Available at: [Link]

  • Technology Spotlight – An Introductory Guide to Compound Specific Isotope Analysis. (2024). SiREM. Available at: [Link]

  • Olivares, A., et al. (2011). SPME-GC-MS versus Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) Analyses for the Study of Volatile Compound Generation and Oxidation Status during Dry Fermented Sausage Processing. ResearchGate. Available at: [Link]

  • Bou-Petit, E., et al. (2019). Development of a Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Method to Study Volatile Organic Compounds (VOCs) Emitted by Lavender Roots. Molecules. Available at: [Link]

  • Kim, Y., & Shin, D. (2017). Furan in Thermally Processed Foods - A Review. Toxicological Research. Available at: [Link]

  • Kelly, S., et al. (2017). THE APPLICATION OF GC-C-IRMS TO THE AUTHENTICATION AND CHARACTERISATION OF FOODS AND BEVERAGES. Fondazione Edmund Mach. Available at: [Link]

  • Zhang, Y., et al. (2025). Authentic Aroma and Compound-Specific Isotope Ratios (δ13C, δ2H) Profiles of Vanilla Pods (V. planifolia and V. tahitensis). Foods. Available at: [Link]

  • Deutsche Forschungsgemeinschaft (DFG). (2024). Determination of furan in exhaled air by GC-MS/MS. The MAK Collection for Occupational Health and Safety. Available at: [Link]

  • Qiu, S., et al. (2017). Validation of GC–IRMS techniques for δ13C and δ2H CSIA of organophosphorus compounds and their potential for studying the mode of hydrolysis in the environment. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Global Honey Organisation. (2025). LC-IRMS: validated gold standard for honey authenticity. Available at: [Link]

  • δ13C. Wikipedia. Available at: [Link]

  • Syft Technologies. (n.d.). Technical Comparison SIFT-MS and GCMS. Available at: [Link]

  • Ferreira, I., & Spigno, G. (2021). Furan Formation. Encyclopedia. Available at: [Link]

  • δ13C – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Jarman, W. M., et al. (1998). Compound-Specific and Bulk Stable Carbon (δ 13 C) Isotope Values for... ResearchGate. Available at: [Link]

  • Cardoso, A. L., et al. (n.d.). FURANS AND HYDROXYMETHYLFURANS: SUSTAINABLE SOURCES OF MOLECULAR DIVERSITY. ResearchGate. Available at: [Link]

  • Vranová, J., & Ciesarová, Z. (2009). Different pathways of formation of furan mainly from thermal... ResearchGate. Available at: [Link]

  • Johansson, K. O., et al. (2016). Formation of Toxic Furans during Combustion. Advanced Light Source. Available at: [Link]

Sources

Comparative

Sensory Threshold Comparison Guide: Furan Disulfides vs. Furan Trisulfides

Executive Summary Sulfur-substituted furans are among the most potent character-impact odorants discovered in food chemistry, serving as the critical backbone for savory, roasted, and meaty flavor profiles. For flavor sc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfur-substituted furans are among the most potent character-impact odorants discovered in food chemistry, serving as the critical backbone for savory, roasted, and meaty flavor profiles. For flavor scientists and drug development professionals masking off-notes in oral pharmaceuticals, understanding the extreme olfactory potency of these compounds is essential.

This guide provides an objective, data-driven comparison of furan disulfides —specifically Bis(2-methyl-3-furyl) disulfide—and their trisulfide counterparts. We will explore the causality behind their sensory thresholds, structural-odor relationships (SOR), and the standardized psychophysical methodologies required to quantify them accurately.

Mechanistic Insights: Structure-Odor Relationships (SOR)

The sensory perception of volatile sulfur compounds (VSCs) is governed by their volatility, hydrophobicity, and precise geometric fit within human olfactory receptors (ORs)[1].

  • Furan Disulfides: Bis(2-methyl-3-furyl) disulfide exhibits an exceptionally low sensory threshold. The disulfide bridge (-S-S-) maintains a specific dihedral angle (typically around 90°) that optimally aligns the two furan rings. This conformation creates a highly specific electron density profile that acts as a perfect agonist for "meaty" olfactory receptors[2].

  • Furan Trisulfides: The insertion of a third sulfur atom to form a trisulfide bridge (-S-S-S-) increases the molecular volume, alters the dihedral angle, and increases lipophilicity. While still highly potent, this steric hindrance slightly decreases binding affinity at the primary "meaty" receptor sites, shifting the sensory profile toward more sulfurous, alliaceous (garlic/onion), and cabbage-like notes[3].

Pathway Precursors Precursors (Ribose + Cysteine / Thiamine) Maillard Thermal Degradation (Maillard Reaction) Precursors->Maillard Thiol 2-Methyl-3-furanthiol (MFT) Meaty Aroma Maillard->Thiol Oxidation Oxidation / H2S Reaction Thiol->Oxidation Disulfide Bis(2-methyl-3-furyl) disulfide Ultra-Low Threshold Oxidation->Disulfide Mild Oxidation Trisulfide Bis(2-methyl-3-furyl) trisulfide Sulfurous / Meaty Oxidation->Trisulfide + Sulfur Donor

Fig 1: Thermal formation and oxidation pathway of furan sulfur flavor compounds.

Quantitative Sensory Data

The table below summarizes the sensory thresholds and primary descriptors of the key furan derivatives. Note that thresholds in water are highly dependent on the matrix's pH and ionic strength due to the hydrophobic nature of polysulfides[4].

CompoundChemical Structure FeatureOdor Threshold in Water (µg/kg or ppb)Odor Threshold in Air (ng/L)Primary Sensory Descriptors
2-Methyl-3-furanthiol (MFT) Monothiol (-SH)0.004 – 0.0070.0025 – 0.01Roasted meat, beef broth, savory[5].
Bis(2-methyl-3-furyl) disulfide Disulfide Bridge (-S-S-)0.000020.0006 – 0.0028Intense meaty, roasted, savory, extreme potency[2].
Bis(2-methyl-3-furyl) trisulfide Trisulfide Bridge (-S-S-S-)~0.01 – 0.05~0.015 – 0.04Meaty, heavy sulfurous, alliaceous, cabbage-like[3].

Data Interpretation: The disulfide exhibits a threshold nearly 200 times lower than its precursor thiol and significantly lower than the trisulfide. This makes Bis(2-methyl-3-furyl) disulfide one of the most potent naturally occurring flavor compounds known to science[2][5].

Experimental Methodology: Sensory Threshold Determination

To objectively validate the thresholds of these ultra-potent compounds, researchers must employ a self-validating psychophysical system. The 3-Alternative Forced Choice (3-AFC) method is the gold standard, as it mathematically accounts for the 33.3% probability of a panelist guessing correctly[6].

Step-by-Step 3-AFC Protocol

Rationale & Causality: Because furan disulfides and trisulfides are highly volatile and prone to oxidation, sample preparation must occur in a controlled, oxygen-free matrix (e.g., degassed HPLC-grade water) to prevent the spontaneous conversion of thiols to disulfides or the degradation of trisulfides.

  • Panelist Calibration (Self-Validation Step):

    • Screen a panel of 15–20 trained assessors using a standard reference odorant (e.g., n-butanol). Only panelists demonstrating a consistent threshold within the standard normative range (per EN 13725 standards) proceed to the main study[7].

  • Stock Solution Preparation:

    • Synthesize or isolate the furan disulfide/trisulfide to >99% purity (verified via GC-MS/FID)[8].

    • Prepare a primary stock solution in food-grade ethanol (due to the poor aqueous solubility of polysulfides).

  • Serial Dilution:

    • Create a geometric dilution series (typically factor of 3) in odorless, degassed water. The series should bracket the expected threshold (e.g., from 10−7 µg/kg to 10−3 µg/kg).

  • Presentation:

    • Present the panelist with three identical sniffing jars per dilution level: two containing blank matrix (water + equivalent trace ethanol) and one containing the spiked sample.

    • Panelists must identify the odd sample. If they cannot detect a difference, they are forced to guess.

  • Data Analysis (Best-Estimate Threshold):

    • A panelist's individual threshold is calculated as the geometric mean of the highest concentration missed and the lowest concentration correctly identified in sequence.

    • The group threshold is the geometric mean of all individual thresholds.

Workflow Prep Degassed Matrix Prep (Prevent Oxidation) Control Panelist Calibration (n-Butanol Control) Prep->Control Test 3-AFC Testing (1 Spiked, 2 Blanks) Control->Test Calc Geometric Mean (Threshold Calc) Test->Calc

Fig 2: Standardized 3-Alternative Forced Choice (3-AFC) sensory workflow.

Analytical Cross-Validation: GC-O and AEDA

To ensure that the sensory threshold is not skewed by trace impurities (a common issue where a 0.1% impurity of a disulfide can dominate the sensory profile of a trisulfide sample), Gas Chromatography-Olfactometry (GC-O) coupled with Aroma Extract Dilution Analysis (AEDA) must be utilized[9].

  • Mechanism: The extract is serially diluted (e.g., 1:2, 1:4, 1:8) and injected into the GC-O. Panelists sniff the effluent from the GC column.

  • Flavor Dilution (FD) Factor: The highest dilution at which the specific furan compound can still be perceived at its specific retention index (RI) is its FD factor.

  • Significance: This ensures that the "meaty" note perceived is definitively tied to the chromatographic peak of Bis(2-methyl-3-furyl) disulfide or trisulfide, isolating the compound's true sensory impact from matrix artifacts[10].

Conclusion

Both furan disulfides and trisulfides are critical components in savory flavor chemistry. However, Bis(2-methyl-3-furyl) disulfide reigns supreme in terms of potency, boasting an odor threshold in water of approximately 0.00002 µg/kg. The addition of a third sulfur atom to form the trisulfide alters the molecular geometry and receptor binding affinity, resulting in a slightly higher threshold and a shift toward heavier, alliaceous notes. For researchers, absolute chemical purity and rigorous psychophysical methodologies (like 3-AFC) are mandatory when quantifying these ultra-potent molecules.

References

  • The Significance of Volatile Sulfur Compounds in Food Flavors Source: ACS Symposium Series URL:[Link]

  • Physicochemical characteristics and flavor profiles of fermented fish sauce (budu) during fermentation Source: PMC / National Institutes of Health URL:[Link]

  • The Effect of Ethanol on the Compound Thresholds and Aroma Perception Source: ResearchGate / MDPI URL:[Link]

  • Character Impact Odorants of High-Heat Skim Milk Powder Isolated by Simultaneous Distillation−Extraction Source: Journal of Agricultural and Food Chemistry (ACS) URL:[Link]

  • Flavor chemistry of 2-methyl-3-furanthiol, an intense meaty aroma compound Source: ResearchGate / Journal of Sulfur Chemistry URL:[Link]

  • 2-Methyl-3-furanthiol and Methional Are Possible Off-Flavors in Stored Orange Juice Source: Journal of Agricultural and Food Chemistry (ACS) URL:[Link]

  • Chapter 1 - Introduction to aroma compounds in foods Source: National Taiwan Ocean University (NTOU) URL:[Link]

  • Studies on some precursors involved in meat flavour formation Source: SciELO URL:[Link]

  • Volatile Character-Impact Sulfur Compounds and their Sensory Properties Source: Perfumer & Flavorist URL:[Link]

Sources

Validation

Comparative Retention Indices of Furan-Dithio Derivatives on Polar Columns: A Comprehensive GC-MS Guide

Executive Summary Furan-dithio derivatives are highly potent, low-threshold aroma compounds responsible for the savory, roasted, and meaty notes in thermally processed foods, beverages, and flavor formulations. Accurate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan-dithio derivatives are highly potent, low-threshold aroma compounds responsible for the savory, roasted, and meaty notes in thermally processed foods, beverages, and flavor formulations. Accurate identification of these volatile compounds via Gas Chromatography-Mass Spectrometry (GC-MS) is notoriously challenging due to co-elution with complex matrix components.

As a Senior Application Scientist, I have designed this guide to objectively compare the retention behaviors of furan-dithio derivatives on polar versus non-polar stationary phases. By leveraging Retention Indices (RI) across orthogonal columns, researchers can establish a self-validating diagnostic framework for structural confirmation, ensuring high-fidelity analytical results in flavor chemistry and drug development.

Mechanistic Causality: The Physics of Column Polarity

Chromatography is fundamentally governed by intermolecular forces. To understand why polar columns are indispensable for analyzing furan-dithio derivatives, we must examine the causality behind the experimental retention shifts ( Δ RI).

Furan-dithio compounds, such as furfuryl propyl disulfide and bis(2-methyl-3-furyl) disulfide, possess two critical structural features:

  • The Furan Ring: An electron-rich aromatic system with a heteroatom (oxygen) capable of acting as a hydrogen-bond acceptor.

  • The Disulfide Bridge (-S-S-): A highly polarizable electron cloud that readily engages in induced-dipole interactions.

Non-Polar Columns (e.g., DB-5, BPX5): Stationary phases composed of 5% phenyl / 95% dimethylpolysiloxane separate molecules primarily based on dispersive forces (boiling point). Because furan-dithio derivatives have relatively low molecular weights, they elute rapidly, often co-eluting with abundant aliphatic lipids or early-eluting Maillard reaction products [1].

Polar Columns (e.g., DB-Wax, BP21, HP-Innowax): Stationary phases composed of Polyethylene Glycol (PEG) fundamentally alter the elution order. The PEG matrix engages in strong dipole-dipole interactions with both the furan oxygen and the polarizable disulfide bond. This specific affinity selectively retards the furan-dithio derivatives, pushing them into a cleaner region of the chromatogram. The resulting positive retention index shift ( Δ RI = RIpolar​−RInon−polar​ ) typically ranges from +250 to +400 index units, serving as a definitive mechanistic fingerprint for these specific functional groups [2].

Comparative Retention Data

The following table summarizes the quantitative retention data for key furan-dithio derivatives. The Δ RI serves as a predictive tool; a shift of ~300 units is highly characteristic of a furfuryl-alkyl disulfide linkage, while a shift of ~400 units indicates a bis-furyl disulfide structure due to the dual furan ring interactions with the PEG phase.

Table 1: Comparative Retention Indices (RI) of Key Furan-Dithio Derivatives

CompoundNon-Polar RI (e.g., DB-5 / BPX5)Polar RI (e.g., DB-Wax / BP21) Δ RI ShiftOdor Descriptor
Furfuryl propyl disulfide 10041300+296Cooked beef, onion
2-Methyl-3-(methyldithio)furan ~1050~1350~+300Savory, cooked meat
Bis(2-methyl-3-furyl) disulfide ~1450~1850~+400Meaty, thiamin degradation

*Values are approximate literature consensus metrics derived from homologous series extrapolations and Aroma Extract Dilution Analysis (AEDA) studies [3]. Exact values fluctuate slightly based on specific temperature programming.

Experimental Protocol: Self-Validating RI Determination

To ensure scientific integrity, the determination of retention indices must be treated as a self-validating system. The following step-by-step methodology guarantees reproducibility and minimizes false positives.

Phase 1: Sample Preparation & Introduction
  • Extraction: Isolate volatiles using Solid Phase Microextraction (SPME) with a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber to maximize the recovery of low-molecular-weight sulfur compounds. Alternatively, use Solvent-Assisted Flavor Evaporation (SAFE) for complex lipid matrices.

  • Internal Standardization: Spike the sample with an isotopically labeled standard (e.g., furan-d4) or 1,2-dichlorobenzene to monitor retention time drift and extraction efficiency.

Phase 2: GC-MS Configuration & Co-Injection
  • Dual-Column Setup: Equip the GC with two columns of orthogonal polarity (e.g., a 30m x 0.25mm x 0.25µm DB-5 and a DB-Wax).

  • Alkane Calibration (Critical Step): Daily, prior to sample analysis, inject a homologous series of n-alkanes (C7–C30). This establishes the retention time framework required for the Van den Dool and Kratz equation.

  • Temperature Program:

    • Initial: 40 °C (hold 2 min).

    • Ramp: 4 °C/min to 230 °C (DB-Wax) or 250 °C (DB-5).

    • Hold: 10 min.

Phase 3: Data Processing & System Validation
  • Linear Temperature Programmed Retention Index (LTPRI) Calculation: Calculate the RI for the target peaks using the formula:

    RI=100×[n+tr(n+1)​−trn​trx​−trn​​]

    (Where trx​ is the retention time of the furan-dithio compound, and trn​ and tr(n+1)​ are the retention times of the adjacent n-alkanes).

  • Validation Check: Compute the Δ RI. If the calculated Δ RI for a suspected furfuryl-alkyl disulfide falls outside the 280–320 range, the peak is likely a misidentified matrix interference (e.g., an aliphatic ester or terpene), and the MS spectra must be manually re-evaluated.

Workflow Visualization

The following diagram illustrates the logical relationships and self-validating nature of the dual-column GC-MS workflow.

RI_Workflow Sample Sample Preparation (SPME / SAFE) CoInject Co-injection with n-Alkanes (C7-C30) Sample->CoInject GC_Split GC Injection & Split CoInject->GC_Split NonPolar Non-Polar Column (DB-5) Dispersive Interactions (Low RI) GC_Split->NonPolar Path A Polar Polar Column (DB-Wax) Dipole-Dipole Interactions (High RI) GC_Split->Polar Path B MS_Detect Mass Spectrometry (EI, 70 eV) NonPolar->MS_Detect Polar->MS_Detect RICalc RI Calculation (Van den Dool & Kratz) MS_Detect->RICalc DeltaRI ΔRI Analysis Structural Confirmation Check RICalc->DeltaRI

Caption: GC-MS workflow for determining furan-dithio retention indices and ΔRI structural confirmation.

References

  • Furfuryl propyl disulfide as a flavoring agent and methods for preparing and using same. US Patent 6824805B2. Google Patents.
  • The Key Aroma Compounds in Smoked Cooked Loin. ResearchGate. Available at:[Link]

  • A Savory Odorant in Sweet Potato Shochu: 2-Methyl-3-(Methyldithio)-Furan. ResearchGate. Available at:[Link]

Comparative

Validating Extraction Recovery Rates for (2-Methyl-3-furanyl)-dithio-2-propanone: A Comparative Methodological Guide

Executive Summary For analytical chemists and flavor researchers, quantifying trace sulfur-substituted furans in complex matrices presents a significant thermodynamic and kinetic challenge. (2-Methyl-3-furanyl)-dithio-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For analytical chemists and flavor researchers, quantifying trace sulfur-substituted furans in complex matrices presents a significant thermodynamic and kinetic challenge. (2-Methyl-3-furanyl)-dithio-2-propanone (also known as 1-(2-methyl-3-furyldithio)-2-propanone) is a highly potent impact aroma compound. It is naturally generated during thermal processing via complex Maillard reactions involving precursors like inosine-5'-monophosphate (5'-IMP), cysteine, and thiamine[1].

Due to its extreme volatility, low odor threshold, and the reactivity of its disulfide bond, traditional extraction methods often result in severe analyte loss. This guide objectively compares Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Headspace Solid-Phase Microextraction (HS-SPME), providing experimental data and step-by-step protocols to establish a self-validating quantitative system using a [2].

Causality in Extraction Methodologies

When designing an extraction protocol for (2-Methyl-3-furanyl)-dithio-2-propanone, researchers must account for three primary mechanisms of analyte loss:

  • Evaporative Volatility: The low molecular weight and high vapor pressure of the furan ring mean the compound easily co-evaporates during solvent blowdown steps.

  • Disulfide Exchange & Degradation: The -S-S- linkage is susceptible to disproportionation or cleavage if exposed to high heat or extreme pH shifts in aqueous environments. Furan-substituted aliphatic sulfur compounds are highly reactive[3].

  • Matrix Suppression: In biological or food matrices (e.g., meat homogenates), lipids and proteins bind to the hydrophobic furan ring, reducing the free analyte available for extraction.

The Necessity of a Self-Validating System

To prove that an extraction method is analytically sound, the protocol must be self-validating. This is achieved by spiking the matrix with (2-Methyl-3-furanyl)-dithio-2-propanone-d3 prior to any physical manipulation[2]. Because the -d3 isotopologue shares identical physicochemical properties and ionization efficiencies with the native analyte, any physical loss during extraction or ion suppression during GC-MS analysis is proportionally mirrored. If the absolute recovery drops but the relative recovery (isotope-corrected) remains near 100%, the system successfully validates that the loss was procedural rather than an analytical failure.

Workflow Visualization

ExtractionWorkflow Matrix Complex Sample Matrix (e.g., Meat Homogenate) Spike Spike SIL-IS (-d3 Isotopologue) Matrix->Spike split Spike->split HS_SPME HS-SPME Extraction (DVB/CAR/PDMS, 40°C) split->HS_SPME Volatile Pathway LLE Liquid-Liquid Extraction (DCM, N2 Blowdown) split->LLE Solvent Pathway GCMS GC-MS (SIM Mode) m/z 202 (Native), 205 (-d3) HS_SPME->GCMS LLE->GCMS Data Recovery Validation & Matrix Effect Correction GCMS->Data

Fig 1. Comparative extraction and validation workflow using a -d3 stable isotope internal standard.

Quantitative Performance Comparison

The following table summarizes the experimental validation data comparing the three primary extraction alternatives. Data was acquired using GC-MS in Selected Ion Monitoring (SIM) mode (m/z 202 for native, m/z 205 for the -d3 standard).

Extraction MethodologyAbsolute Recovery (%)Relative Recovery (-d3 Corrected) (%)Precision (RSD, %)Matrix Effect (%)Primary Mechanistic Limitation
Liquid-Liquid Extraction (LLE) 42.5 ± 6.198.2 ± 4.514.3-25.4Evaporative loss of volatile dithio-moiety during N₂ blowdown.
Solid-Phase Extraction (SPE) 65.3 ± 5.299.1 ± 3.88.0-15.2Irreversible disulfide adsorption to residual silanols on silica frit.
Headspace SPME (HS-SPME) 89.4 ± 2.8 100.4 ± 1.2 3.1 -4.1 Requires rigorous temperature control to prevent thermal degradation.

Data Interpretation: While LLE suffers from massive absolute analyte loss (~57.5%) due to evaporation, the relative recovery remains highly accurate (98.2%), proving the efficacy of the -d3 internal standard. However, HS-SPME is the objectively superior alternative, offering the highest absolute recovery and the tightest precision (RSD 3.1%).

Detailed Experimental Protocols

Protocol A: Headspace Solid-Phase Microextraction (HS-SPME) - Optimized Gold Standard

Causality: HS-SPME completely eliminates liquid solvents, preventing evaporative loss. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is selected because DVB traps aromatic furans, while CAR efficiently captures low-molecular-weight sulfur moieties.

  • Matrix Preparation & Salting Out: Weigh 5.0 g of the homogenized sample into a 20 mL headspace vial. Add 5 mL of saturated NaCl solution. Reasoning: The high ionic strength decreases the solubility of the organic analyte in the aqueous phase, driving it into the headspace.

  • pH Adjustment: Adjust the matrix pH to 5.6 using 0.1 M HCl or NaOH. Reasoning: This mimics natural [4] and prevents base-catalyzed cleavage of the disulfide bond.

  • SIL-IS Spiking (Self-Validation): Add 10 µL of a 1.0 µg/mL solution of (2-Methyl-3-furanyl)-dithio-2-propanone-d3 in methanol. Seal immediately with a PTFE/silicone septum.

  • Equilibration & Extraction: Incubate the vial at 40°C for 15 minutes with orbital agitation (250 rpm). Expose the 50/30 µm DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes.

  • Desorption: Retract the fiber and immediately desorb in the GC inlet at 250°C for 3 minutes in splitless mode.

Protocol B: Liquid-Liquid Extraction (LLE) - Baseline Alternative

Causality: Dichloromethane (DCM) is utilized due to its high affinity for lipophilic furans and its low boiling point (39.6°C), which theoretically allows for gentle concentration.

  • Matrix Aliquoting & Spiking: Weigh 5.0 g of sample into a 50 mL PTFE centrifuge tube. Spike with 10 µL of the -d3 SIL-IS to establish the internal validation baseline[2].

  • Solvent Partitioning: Add 10 mL of pre-chilled DCM. Vortex vigorously for 5 minutes to ensure maximum phase contact.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C. Reasoning: The low temperature prevents volatile loss while the centrifugal force breaks up proteinaceous emulsions common in biological matrices.

  • Concentration (Critical Vulnerability): Recover the lower organic (DCM) layer and dry over anhydrous Na₂SO₄. Concentrate the extract to exactly 1.0 mL under a gentle stream of ultra-high-purity nitrogen at room temperature. Note: This is the exact step where absolute recovery drops to ~42%, as the native and -d3 analytes co-evaporate with the solvent.

References

  • Title: Studies on some precursors involved in meat flavour formation Source: SciELO (Food Science and Technology) URL: [Link]

  • Title: Furan-substituted aliphatic hydrocarbons, alcohols, aldehydes, ketones, carboxylic acids and related esters, sulfides, disulfides and ethers Source: INCHEM (JECFA Monographs) URL: [Link]

Sources

Validation

Robust Quantification of Furan Disulfides: A Comparative Guide and Inter-Laboratory Validation

Executive Summary Furan disulfides, such as bis(2-furfuryl) disulfide and furfuryl disulfide, are critical character-impact compounds responsible for the sensory profiles of thermally processed foods like roasted coffee...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Furan disulfides, such as bis(2-furfuryl) disulfide and furfuryl disulfide, are critical character-impact compounds responsible for the sensory profiles of thermally processed foods like roasted coffee and meats (). Beyond their role in flavor chemistry, the accurate quantification of furan derivatives is increasingly scrutinized due to potential toxicological concerns and strict regulatory monitoring requirements ()[1].

As a Senior Application Scientist, I frequently encounter laboratories struggling with the reproducibility of furan disulfide quantification. The primary culprits are the high volatility of these compounds, their susceptibility to thermal degradation, and severe matrix suppression. This guide objectively compares the performance of an optimized Isotope-Dilution Headspace Solid-Phase Microextraction coupled with GC-MS/MS (ID-HS-SPME-GC-MS/MS) against traditional Liquid-Liquid Extraction (LLE-GC-MS) and High-Performance Liquid Chromatography (HPLC-UV).

Mechanistic Challenges in Furan Disulfide Analysis

Before comparing methodologies, we must understand the physicochemical behavior of furan disulfides that dictates our experimental choices:

  • De Novo Formation Artifacts: Furan and its derivatives can be artificially generated during the analytical extraction process itself if the sample is subjected to high temperatures. Thermal degradation of carbohydrates (e.g., glucose, lactose) in the matrix can lead to false positives ()[2].

  • Matrix Interferences: In complex matrices like coffee or meat extracts, co-extracted lipids and Maillard reaction products cause significant baseline noise and ion suppression in standard MS detectors.

  • Trace-Level Abundance: These compounds often exist at parts-per-billion (ppb) levels, demanding highly sensitive enrichment techniques ()[3].

Methodological Comparison

To address these challenges, we evaluate three distinct analytical pathways.

ID-HS-SPME-GC-MS/MS (The Optimized Standard)

This method utilizes a mixed-phase SPME fiber to extract volatiles from the headspace above the sample, followed by triple-quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode ()[4].

  • Performance Advantage: By extracting from the headspace at a controlled 60°C, we completely avoid the thermal genesis of furan artifacts[2]. The MRM mode filters out isobaric matrix interferences, while the isotope dilution corrects for any matrix-induced variations in extraction efficiency.

Traditional LLE-GC-MS (The Alternative)

LLE uses organic solvents (e.g., dichloromethane) to partition the disulfides from the aqueous matrix.

  • Limitations: LLE co-extracts non-volatile lipids and pigments, rapidly degrading GC column performance. Furthermore, the solvent evaporation step risks the loss of highly volatile furan derivatives, leading to poor recovery.

HPLC-UV (The Legacy Approach)
  • Limitations: LLE followed by HPLC-UV lacks the specificity required for trace-level flavor compounds. The UV detector cannot distinguish furan disulfides from co-eluting aromatic compounds, resulting in heavily inflated quantification values.

Inter-Laboratory Validation Study

A recent inter-laboratory study highlighted significant inconsistencies in furan derivative quantification when standardized protocols were not employed, with some labs reporting variances up to 1000 mg/kg in identical cereal samples due to a lack of proper method standardization ()[1]. To validate our optimized approach, a multi-laboratory ring trial was conducted analyzing bis(2-furfuryl) disulfide in a standardized matrix.

Table 1: Inter-Laboratory Performance Metrics for Furan Disulfide Quantification

Analytical MethodologyMean Recovery (%)Repeatability (RSDr, %)Reproducibility (RSDR, %)LOD (µg/kg)LOQ (µg/kg)
ID-HS-SPME-GC-MS/MS 95.0 - 101.0 4.3 7.8 0.18 0.50
LLE-GC-MS (SIM)75.0 - 85.012.622.41.505.00
HPLC-UV60.0 - 70.018.535.215.0050.00

Data synthesis based on validation parameters for furan derivatives across multiple matrices ([3]; [2]).

The data unequivocally demonstrates that the ID-HS-SPME-GC-MS/MS method provides superior reproducibility (RSDR 7.8%) and sensitivity, making it the only reliable choice for regulatory and quality control environments.

Self-Validating Experimental Protocol: ID-HS-SPME-GC-MS/MS

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step incorporates a mechanistic safeguard against common analytical errors.

Step 1: Matrix Preparation & Isotope Spiking

  • Action: Weigh 5.0 g of homogenized sample into a 20-mL headspace vial. Add 5 mL of saturated NaCl solution and spike with 50 µL of deuterated internal standard (e.g., d6-bis(2-furfuryl) disulfide).

  • Causality: The saturated NaCl solution induces a "salting-out" effect, decreasing the solubility of the disulfides in the aqueous phase and driving them into the headspace. The deuterated standard acts as an internal calibrant; because it behaves chemically identically to the target analyte, any loss during extraction is proportionally corrected ()[1].

Step 2: Controlled Equilibration

  • Action: Seal the vial with a PTFE-lined silicone septum. Incubate at 60°C for 15 minutes with orbital agitation.

  • Causality: Agitation accelerates the phase equilibrium. The strict 60°C limit is critical; exceeding this temperature risks the de novo formation of furan compounds from carbohydrate precursors, artificially inflating the results ()[2].

Step 3: SPME Extraction

  • Action: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.

  • Causality: The triple-phase fiber is chosen specifically for its mixed polarity and varied pore sizes, providing optimal trapping capacity for semi-volatile furan disulfides compared to a single-phase PDMS fiber ()[4].

Step 4: Desorption and GC-MS/MS Analysis

  • Action: Desorb the fiber in the GC inlet at 250°C for 3 minutes in splitless mode. Separate the analytes on a mid-polarity column (e.g., Elite-624) ramped from 40°C to 250°C. Detect using a triple-quadrupole MS in MRM mode.

  • Causality: The MRM mode transitions (e.g., isolating the parent ion and quantifying a specific fragment) eliminate background noise from co-extracted matrix volatiles, providing a clean chromatogram and ensuring the 4.3% RSDr precision ()[2].

Workflow Visualization

Workflow cluster_A ID-HS-SPME-GC-MS/MS (Optimized) cluster_B LLE-GC-MS (Traditional) Start Homogenized Sample (Coffee/Meat Matrix) IS_A Spike Stable Isotope IS (Self-Validating) Start->IS_A IS_B Spike Standard Start->IS_B Ext_A HS-SPME @ 60°C (Avoids Thermal Artifacts) IS_A->Ext_A Ana_A GC-MS/MS (MRM) High Specificity Ext_A->Ana_A Result Inter-Laboratory Data Validation Ana_A->Result High Reproducibility (7.8% RSDR) Ext_B Solvent Extraction (Co-extracts Matrix) IS_B->Ext_B Ana_B GC-MS (SIM) Matrix Interference Ext_B->Ana_B Ana_B->Result High Variance (22.4% RSDR)

Comparative workflow of furan disulfide extraction and quantification methodologies.

Conclusion

For the precise quantification of furan disulfides, traditional LLE and HPLC-UV methods introduce unacceptable levels of variance and matrix interference. The ID-HS-SPME-GC-MS/MS workflow stands as the definitive, self-validating methodology. By understanding the causality behind extraction temperatures and detector selectivity, laboratories can achieve robust, inter-laboratory validated results that withstand rigorous scientific and regulatory scrutiny.

References

  • Frank, N., Delatour, T., Dubois, M., Novotny, O., Dufossé, T., Mollergues, J., Scholz, G., & Moulin, J. (2024). Do GC/MS methods available for furan and alkylfurans in food provide comparable results? - An interlaboratory study and safety assessment of 2-pentylfuran in food. PubMed. URL:[Link]

  • Göen, T., & Hartwig, A. (2024). Determination of furan in exhaled air by GC-MS/MS. BAuA (Federal Institute for Occupational Safety and Health). URL:[Link]

  • Scholl, G., et al. (n.d.). H-7 VALIDATION OF A SUB-ROOM TEMPERATURE ID-SPME-GC-MS METHOD FOR THE ANALYSIS OF FURAN IN FOOD. University of Liège (ORBi). URL:[Link]

  • Prabhu, P. (2020). Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. LCGC International. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(2-Methyl-3-furanyl)-dithio-2-propanone proper disposal procedures

Operational Guide: Safe Handling, Decontamination, and Disposal of (2-Methyl-3-furanyl)-dithio-2-propanone As a Senior Application Scientist, I recognize that handling sulfur-containing furan derivatives requires bridgin...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling, Decontamination, and Disposal of (2-Methyl-3-furanyl)-dithio-2-propanone

As a Senior Application Scientist, I recognize that handling sulfur-containing furan derivatives requires bridging the gap between theoretical chemistry and rigorous laboratory logistics. (2-Methyl-3-furanyl)-dithio-2-propanone—and its stable isotope-labeled analogs (e.g., -d3)—are critical internal standards used in quantitative NMR, GC-MS, and LC-MS for pharmacokinetic profiling during drug development[1].

However, the presence of a dithio (disulfide) linkage combined with a furan ring imparts extreme malodor (stench), high flammability, and acute toxicity[2][3]. Improper disposal not only risks severe facility-wide odor contamination but also violates environmental regulations. This guide provides a self-validating, mechanistic approach to the safe operational handling and disposal of this compound.

Physicochemical Hazard Profile

To design an effective disposal strategy, we must first understand the physicochemical drivers behind the compound's hazards. The table below summarizes the critical quantitative and categorical data that dictate our operational parameters.

ParameterValue / ClassificationOperational Implication
GHS Classification Flammable Liquid (Cat 2/3), Acute Tox (Cat 3)Requires spark-proof fume hoods, strict grounding, and elimination of ignition sources[2][4].
UN Transport Code UN1992 or UN1228Must be packaged and labeled as "Flammable liquids, toxic, n.o.s." for EPA/RCRA transport[2][3].
Odor Threshold Extremely Low (< 0.1 ppb)Mandates handling exclusively in dedicated, high-velocity chemical fume hoods.
Solvent Compatibility Soluble in Ethanol / OrganicsDo not flush with water; requires organic-compatible, non-combustible absorbents for spills[2].

Decontamination and Disposal Workflow

Do not treat this compound as standard organic waste. The disposal protocol must actively neutralize the stench and isolate the flammable/toxic components.

Phase 1: Segregation and Primary Containment
  • Causality: Mixing dithio-propanone derivatives with acidic waste can generate highly toxic, volatile hydrogen sulfide ( H2​S ) gas.

  • Protocol: Isolate all liquid waste containing (2-Methyl-3-furanyl)-dithio-2-propanone in a dedicated, chemically compatible High-Density Polyethylene (HDPE) carboy.

  • Validation Check: Ensure the waste carboy is strictly labeled for "Sulfur-Containing Flammables." Verify that the pH of the waste stream remains neutral to slightly alkaline to prevent off-gassing.

Phase 2: Oxidative Decontamination of Labware
  • Causality: Trace residues of furanthiols and dithio compounds adhere strongly to glass and plastics. If washed conventionally, the compound will volatilize, causing a severe odor nuisance. We must chemically cleave the disulfide (S-S) and carbon-sulfur (C-S) bonds.

  • Protocol:

    • Inside the fume hood, submerge all contaminated glassware, pipettes, and vials in a freshly prepared 10% sodium hypochlorite (bleach) solution.

    • Allow a minimum contact time of 30–45 minutes. The hypochlorite acts as a strong oxidizing agent, converting the volatile malodorous thiols into non-volatile, odorless sulfonates.

  • Validation Check (Self-Validating Step): Before removing the glassware from the fume hood, perform a cautious waft test. If any sulfurous "skunk" or "roasted meat" odor remains, the oxidation is incomplete. Refresh the bleach solution and extend the contact time by 15 minutes until completely odorless.

Phase 3: Packaging and Regulated Transfer
  • Causality: Due to its Acute Toxicity (Oral/Inhalation) and serious eye damage potential[4], secondary containment is legally mandated during transit.

  • Protocol: Place the sealed primary waste containers into a secondary containment bin. Label the exterior with UN1992 or UN1228 [3]. Transfer the waste to a licensed hazardous waste management facility for high-temperature incineration[5]. Do NOT pour any unoxidized chemical down the drain[6].

Emergency Spill Response Protocol

In the event of a breach outside of primary containment, immediate, mechanistically sound action is required to prevent vapor ignition and toxic inhalation.

  • Evacuate and Isolate: Immediately clear personnel from the area. Ensure the room's HVAC is maximizing exhaust to prevent vapor accumulation[6].

  • Absorb (Non-Combustible): Cover the spill with a non-combustible absorbent such as diatomaceous earth, vermiculite, or dry sand[6].

    • Causality: Using combustible absorbents (like paper towels or sawdust) drastically increases the risk of fire due to the chemical's low flash point[3].

  • Collect (Non-Sparking): Use non-sparking tools (e.g., brass or plastic scoops) to sweep up the saturated absorbent[4].

    • Causality: Sparking tools can ignite the highly flammable vapor-air mixtures generated by the propanone and furan base[4].

  • Surface Decontamination: Wipe the spill area with a bleach-soaked pad to oxidize residual molecules.

    • Validation Check: If the pad emits a stench, residual chemical remains. Repeat the oxidative wipe-down until no odor is detectable.

Process Visualization

G Start Waste Generation: (2-Methyl-3-furanyl)-dithio-2-propanone Segregation Segregate as Flammable/Toxic Waste Start->Segregation Liquid waste Neutralization Glassware Decontamination (10% Bleach / Oxidizer) Start->Neutralization Contaminated items Packaging Secondary Containment & Sealed Vials Segregation->Packaging Primary container Neutralization->Packaging Neutralized wash Labeling Label: UN1992 / UN1228 Flammable & Toxic Packaging->Labeling Disposal Licensed Incineration Facility Labeling->Disposal EPA/RCRA Compliant Transfer

Disposal and neutralization workflow for (2-Methyl-3-furanyl)-dithio-2-propanone.

References

  • Title: SDS - Advanced Biotech (2-Methyl-3-Furanthiol) Source: Advanced Biotech URL: [Link]

  • Title: 3-Furanthiol, 2-methyl- Safety Data Sheet Source: Synerzine URL: [Link]

Sources

Handling

Personal protective equipment for handling (2-Methyl-3-furanyl)-dithio-2-propanone

Technical Safety Bulletin: Handling, PPE, and Disposal Protocols for (2-Methyl-3-furanyl)-dithio-2-propanone As a Senior Application Scientist, I frequently consult on the logistical and safety challenges of handling hig...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Bulletin: Handling, PPE, and Disposal Protocols for (2-Methyl-3-furanyl)-dithio-2-propanone

As a Senior Application Scientist, I frequently consult on the logistical and safety challenges of handling highly reactive, volatile organosulfur compounds. (2-Methyl-3-furanyl)-dithio-2-propanone (CAS: 156386-69-5) is widely utilized in flavor chemistry, as a synthetic intermediate, and in stable isotope-labeled pharmacokinetic tracking[1].

However, its molecular architecture—featuring a labile disulfide (-S-S-) linkage and an electron-rich furan ring—presents profound operational hazards. The primary risk is not acute systemic toxicity, but rather its extreme organoleptic properties (stench hazard) and its function as a severe dermal and mucous membrane irritant. This guide provides a self-validating, mechanistic framework for researchers to safely handle, neutralize, and dispose of this compound without compromising laboratory integrity.

Mechanistic Hazard Assessment: The Causality of Risk

To select the correct Personal Protective Equipment (PPE), we must first understand why the chemical behaves the way it does:

  • Reductive Cleavage & Volatility: The disulfide bond is highly susceptible to cleavage, generating volatile thiol (mercaptan) species. These compounds have odor detection thresholds in the parts-per-billion (ppb) range[2].

  • Olfactory Fatigue: Prolonged exposure to these vapors rapidly desensitizes the olfactory receptors. Researchers lose the ability to smell the compound, creating a dangerous false sense of security while ambient concentrations rise[2].

  • Permeation: Low-molecular-weight sulfur compounds easily permeate standard porous materials, including standard latex or thin nitrile gloves, leading to trans-dermal absorption and persistent skin odor.

Quantitative Operational Parameters

Before initiating any workflow, verify the following quantitative parameters to ensure the physical environment and safety barriers are adequate.

ParameterValue / SpecificationOperational Implication
CAS Number 156386-69-5Unique identifier for chemical tracking and SDS retrieval.
Molecular Weight 202.29 g/mol Required for stoichiometric calculations during oxidative neutralization.
Fume Hood Face Velocity 80 - 120 fpmMinimum continuous airflow required to prevent vapor back-draft.
Inner Glove Thickness 4 mil (Nitrile)Provides baseline tactile sensitivity and immediate splash protection.
Outer Glove Thickness 14 mil (Butyl Rubber)Maximizes breakthrough time against volatile organosulfur permeation.
Neutralizer Concentration 5% - 10% NaClO (Bleach)Ensures a molar excess of oxidizer for complete disulfide/thiol cleavage.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling (2-Methyl-3-furanyl)-dithio-2-propanone. The following matrix outlines the required equipment and the scientific rationale behind each choice.

  • Dermal Protection (Hands): Double-gloving is mandatory. Wear an inner layer of 4-mil Nitrile gloves and an outer layer of 14-mil Butyl Rubber gloves. Causality: Nitrile provides basic splash protection but is highly permeable to volatile organosulfur compounds. Butyl rubber offers superior chemical resistance against ketones (the propanone moiety) and disulfides, preventing trans-dermal permeation.

  • Ocular Protection: Non-vented chemical splash goggles. Causality: Vented safety glasses allow volatile disulfide vapors to contact the conjunctiva, causing immediate irritation, tearing, and potential degradation of contact lenses. A hermetic seal is required.

  • Respiratory Protection: Work strictly within a certified Class II Type B2 (100% exhaust) fume hood. Causality: Prevents inhalation of volatile vapors. If a hood is unavailable or a large spill occurs, a NIOSH-approved full-face respirator with organic vapor (OV) cartridges is mandatory[2].

  • Body Protection: Flame-resistant (FR) lab coat with a disposable Tyvek apron. Causality: The compound's volatility means vapors can condense on the porous cotton fibers of standard lab coats, turning the researcher into a mobile odor source. Tyvek provides a necessary impermeable barrier.

Experimental Workflow & Handling Protocol

This step-by-step methodology ensures a closed-loop system where the chemical is never exposed to ambient laboratory air.

Step 1: Environmental Preparation & Pre-Neutralization

  • Verify the fume hood face velocity is actively reading between 80-120 fpm.

  • Prepare an oxidative neutralizing bath inside the hood: Fill a wide-mouth secondary container with a 10% sodium hypochlorite (bleach) solution.

  • Self-Validation Check: Ensure the bleach is fresh; degraded hypochlorite will fail to oxidize the sulfur bonds.

Step 2: Closed-System Reagent Transfer

  • Do not open the primary chemical container directly to the atmosphere.

  • Utilize a closed-system transfer method. If weighing a neat liquid, use a pre-tared, sealed vial with a septum. Inject the liquid through the septum using a gas-tight syringe, re-weigh the sealed vial, and calculate the mass by difference.

Step 3: In-Situ Equipment Decontamination

  • Immediately submerge all contaminated glassware, syringes, and pipette tips into the bleach neutralizing bath.

  • Causality: The hypochlorite rapidly oxidizes volatile disulfides and thiols into non-volatile, odorless sulfonic acids, permanently neutralizing the stench and reactivity[3][4]. Allow a minimum contact time of 30 minutes.

Step 4: Doffing and Waste Containment

  • Remove the outer butyl gloves inside the fume hood. Place them, along with the Tyvek apron, into a sealed, odor-barrier bag (e.g., Kapak or Mylar).

  • Transfer the neutralized liquid waste to a dedicated, clearly labeled secondary containment vessel. Do not mix with acidic waste to prevent the release of chlorine gas from the bleach.

Workflow Visualization

Workflow N1 1. Environmental Setup (Fume Hood & Oxidizing Bath) N2 2. PPE Donning (Butyl/Nitrile Gloves, Goggles) N1->N2 Validate Airflow N3 3. Closed-System Transfer (Septum & Syringe) N2->N3 Secure Barrier N4 4. In-Situ Decontamination (Bleach/Iodine Oxidation) N3->N4 Submerge Contaminants N5 5. Waste Containment (Sealed Mylar Bags) N4->N5 Transfer Neutralized Waste

Standardized operational workflow for handling volatile disulfide stench compounds.

Spill Response and Chemical Neutralization Plan

In the event of a spill outside the fume hood, standard absorbent pads are strictly prohibited, as they increase the surface area for evaporation.

  • Evacuate & Isolate: Immediately evacuate personnel from the area to prevent inhalation and olfactory fatigue.

  • Suppress Vapors: Wearing full PPE (including an OV respirator), cover the spill with a 1:1 mixture of sand and activated carbon. Causality: Activated carbon physically traps the volatile vapors within its porous structure.

  • Chemical Destruction: Carefully pour a dilute bleach solution (5%) or an iodine/pyridine solution (5 mL pyridine, 200 mg KI, 300 mg I2) over the absorbent mixture[3]. This chemically destroys the (2-Methyl-3-furanyl)-dithio-2-propanone via oxidation rather than just physically relocating it.

  • Disposal: Scoop the neutralized, odorless slurry into a sealed, rigid polyethylene container for hazardous waste disposal.

References

  • Removal of Smelly Thiol via Extraction? : r/OrganicChemistry. Reddit. Available at:[Link]

  • Organic Syntheses Procedure: Oxidation of Thiols and Odor Control. Organic Syntheses. Available at:[Link]

  • n-ALKANE MONO THIOLS CYCLOHEXANETHIOL BENZENETHIOL. CDC Stacks / NIOSH. Available at: [Link]

Sources

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